molecular formula C23H34BrN3O5 B12392230 D-4-77

D-4-77

Cat. No.: B12392230
M. Wt: 512.4 g/mol
InChI Key: KPWCSHIIOAQBIP-QQDKQVRDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-4-77 is a useful research compound. Its molecular formula is C23H34BrN3O5 and its molecular weight is 512.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C23H34BrN3O5

Molecular Weight

512.4 g/mol

IUPAC Name

methyl (2S)-2-[[(2S,3S)-2-[[(2S)-2-[(2-bromoacetyl)amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-(2,4-dimethylphenyl)propanoate

InChI

InChI=1S/C23H34BrN3O5/c1-7-14(3)20(27-21(29)16(5)25-19(28)12-24)22(30)26-18(23(31)32-6)11-17-9-8-13(2)10-15(17)4/h8-10,14,16,18,20H,7,11-12H2,1-6H3,(H,25,28)(H,26,30)(H,27,29)/t14-,16-,18-,20-/m0/s1

InChI Key

KPWCSHIIOAQBIP-QQDKQVRDSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=C(C=C(C=C1)C)C)C(=O)OC)NC(=O)[C@H](C)NC(=O)CBr

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=C(C=C(C=C1)C)C)C(=O)OC)NC(=O)C(C)NC(=O)CBr

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of the Dopamine D4.7 Receptor Variant

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: The query for "D-4-77" is presumed to be a typographical error. The following technical guide focuses on the Dopamine D4.7 receptor , a widely researched polymorphic variant of the Dopamine D4 receptor, which aligns with the likely intent of the query.

This guide provides a detailed overview of the molecular mechanisms of the Dopamine D4.7 receptor, intended for researchers, scientists, and drug development professionals. It covers the receptor's signaling pathways, quantitative pharmacological data, and detailed experimental protocols.

Introduction to the Dopamine D4 Receptor and its Polymorphisms

The Dopamine D4 receptor (D4R) is a member of the D2-like family of G protein-coupled receptors (GPCRs)[1][2]. Like other D2-like receptors, it is coupled to Gαi/o proteins, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels[1][2]. The human D4R gene (DRD4) is highly polymorphic, with the most notable variation being a 48-base pair variable number tandem repeat (VNTR) in the third intracellular loop (ICL3)[3][4]. The number of repeats ranges from 2 to 11, with the 4-repeat (D4.4) and 7-repeat (D4.7) variants being the most common, alongside the less frequent 2-repeat (D4.2) variant[3][4].

The D4.7 variant has garnered significant scientific interest due to its consistent association with attention-deficit hyperactivity disorder (ADHD) and other neuropsychiatric conditions related to impulse control[3][4]. Understanding the unique mechanism of action of the D4.7 variant is crucial for developing targeted therapeutics.

Signaling Pathways of the Dopamine D4.7 Receptor

The D4.7 receptor, upon activation by dopamine, initiates several intracellular signaling cascades. The primary pathway involves the inhibition of cAMP production, while other significant pathways include the modulation of ion channels and the activation of the mitogen-activated protein kinase (MAPK) cascade.

Gαi/o-Mediated Inhibition of Adenylyl Cyclase

The canonical signaling pathway for the D4 receptor involves its coupling to inhibitory G proteins of the Gαi/o family. Activation of the receptor by an agonist, such as dopamine, leads to the dissociation of the G protein heterotrimer into Gαi/o and Gβγ subunits. The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase, which is responsible for the conversion of ATP to cAMP. This results in a reduction of intracellular cAMP levels, which in turn affects the activity of downstream effectors like Protein Kinase A (PKA).

D4_7_cAMP_Pathway Dopamine Dopamine D4_7_Receptor D4.7 Receptor Dopamine->D4_7_Receptor G_Protein Gαi/oβγ D4_7_Receptor->G_Protein Activates G_alpha Gαi/o-GTP G_Protein->G_alpha Dissociates G_beta_gamma Gβγ G_Protein->G_beta_gamma Dissociates AC Adenylyl Cyclase G_alpha->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Catalyzed by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream

D4.7 Receptor Gαi/o-cAMP Signaling Pathway
Modulation of Ion Channels

D4 receptors, including the D4.7 variant, can modulate the activity of G-protein-coupled inwardly rectifying potassium (GIRK) channels[5]. The Gβγ subunits, released upon receptor activation, can directly bind to and open GIRK channels. This leads to an efflux of potassium ions, hyperpolarization of the cell membrane, and a decrease in neuronal excitability. Studies have shown that dopamine is more potent at activating GIRK currents via D4.2 and D4.7 receptors compared to the D4.4 variant[5].

Mitogen-Activated Protein Kinase (MAPK) Signaling

The D4 receptor can also signal through the MAPK/ERK pathway. This signaling is often initiated through the transactivation of receptor tyrosine kinases, such as the platelet-derived growth factor receptor (PDGFR)[5]. The exact mechanism can be cell-type specific, but generally involves the Gβγ subunits activating downstream effectors that lead to the phosphorylation and activation of ERK1/2. Interestingly, no significant differences in the magnitude or duration of MAPK activation have been observed between the D4.2, D4.4, and D4.7 variants in some cellular systems[5].

Quantitative Pharmacology of D4 Receptor Variants

The pharmacological profile of the D4 receptor variants is largely similar for many ligands[5]. However, functional assays have revealed differences in the potency of dopamine in eliciting downstream effects.

Ligand Binding Affinities

The binding affinities (Ki) of dopamine and other ligands are generally comparable across the common D4 receptor variants.

LigandReceptor VariantKi (nM)Reference
DopamineD4.2~180-400[5]
DopamineD4.4~43[5]
DopamineD4 (canine brain)~28[5]
ClozapineD4.2-[6]
[3H]ClozapineD4 (human lymphocytes)0.34 (Kd)[6]
RisperidoneD4<20[7]
OlanzapineD4<20[7]

Note: Direct comparative Ki values for dopamine at the D4.7 variant are not consistently reported in a single study. The pharmacological profiles of the variants are often stated to be not significantly different[5].

Functional Potency

Functional assays, such as those measuring cAMP inhibition, have revealed differences in the potency of dopamine among the D4 receptor variants.

AgonistReceptor VariantFunctional EffectEC50 / PotencyReference
DopamineD4.7cAMP Inhibition2- to 3-fold lower potency than D4.2 and D4.4[4][5]
DopamineD4.2cAMP InhibitionHigher potency than D4.7[4][5]
DopamineD4.4cAMP InhibitionHigher potency than D4.7[4][5]
DopamineD4.2GIRK Current Activation5-fold more potent than D4.4[5]
DopamineD4.7GIRK Current Activation5-fold more potent than D4.4[5]
DopamineD4.4GIRK Current ActivationLower potency than D4.2 and D4.7[5]
DopamineD4 (general)cAMP Inhibition4.64 x 10⁻⁶ M (4640 nM)[8]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of the D4.7 receptor.

Radioligand Binding Assay (Competitive)

This protocol is for determining the binding affinity (Ki) of a test compound for the D4.7 receptor.

4.1.1. Materials

  • Cell Membranes: Membranes from cells stably expressing the human D4.7 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: A high-affinity D4 receptor radioligand, such as [³H]-Spiperone or [³H]-N-Methylspiperone.

  • Test Compound: The unlabeled ligand for which the affinity is to be determined.

  • Non-specific Agent: A high concentration of a D4 receptor antagonist (e.g., 10 µM L-745,870) to determine non-specific binding.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

  • Scintillation Fluid and Counter.

4.1.2. Procedure

  • Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of the test compound.

  • Reagent Addition:

    • Total Binding: Add assay buffer, a fixed concentration of radioligand (at or near its Kd), and the cell membrane suspension.

    • Non-specific Binding: Add the non-specific agent, the fixed concentration of radioligand, and the cell membrane suspension.

    • Competition: Add serial dilutions of the test compound, the fixed concentration of radioligand, and the cell membrane suspension.

  • Incubation: Incubate the plate at room temperature (or 30°C) for 60-150 minutes to reach equilibrium[9][10].

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using the cell harvester. Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

4.1.3. Data Analysis

  • Calculate the specific binding by subtracting the average counts per minute (CPM) of the non-specific binding wells from the CPM of all other wells.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Start Start Prepare_Reagents Prepare Reagents (Membranes, Radioligand, Buffers) Start->Prepare_Reagents Plate_Setup Set up 96-well Plate (Total, Non-specific, Competition) Prepare_Reagents->Plate_Setup Incubate Incubate to Equilibrium Plate_Setup->Incubate Filter_Wash Filter and Wash Incubate->Filter_Wash Count_Radioactivity Count Radioactivity Filter_Wash->Count_Radioactivity Analyze_Data Analyze Data (IC50, Ki) Count_Radioactivity->Analyze_Data End End Analyze_Data->End

Workflow for a Competitive Radioligand Binding Assay
cAMP Functional Assay

This protocol is for measuring the effect of a test compound on adenylyl cyclase activity via the D4.7 receptor.

4.2.1. Materials

  • Cells: Whole cells stably expressing the human D4.7 receptor (e.g., CHO or HEK293 cells).

  • Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).

  • Forskolin: An adenylyl cyclase activator, used to stimulate cAMP production.

  • Test Compound: The agonist or antagonist to be tested.

  • cAMP Detection Kit: A commercial kit for measuring cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Lysis Buffer: As provided in the cAMP detection kit.

4.2.2. Procedure

  • Cell Plating: Plate the D4.7-expressing cells in a 96-well plate and grow to the desired confluency.

  • Pre-incubation (for antagonists): For antagonist testing, pre-incubate the cells with various concentrations of the antagonist for a set period (e.g., 30 minutes).

  • Stimulation:

    • Agonist Mode: Add varying concentrations of the agonist to the cells and incubate.

    • Antagonist Mode: After pre-incubation with the antagonist, add a fixed concentration of an agonist (e.g., dopamine at its EC80) to the wells.

    • Forskolin Stimulation: Add a submaximal concentration of forskolin to all wells (except basal controls) to amplify the inhibitory signal from the Gαi-coupled receptor.

  • Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at room temperature or 37°C.

  • Cell Lysis: Lyse the cells by adding the lysis buffer provided in the cAMP detection kit.

  • cAMP Detection: Follow the protocol of the chosen cAMP detection kit to measure the cAMP concentration in each well. This typically involves adding detection reagents and measuring a signal (e.g., fluorescence or luminescence).

4.2.3. Data Analysis

  • Generate a standard curve using known concentrations of cAMP.

  • Convert the raw signal from each well to a cAMP concentration using the standard curve.

  • Plot the cAMP concentration against the log concentration of the test compound.

  • For agonists, fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

  • For antagonists, fit the data to determine the IC50 value, which can be used to calculate the antagonist's affinity (Kb).

Functional Significance of the D4.7 Variant

The altered signaling properties of the D4.7 receptor variant are believed to contribute to its association with certain neuropsychiatric disorders.

Impaired Heteromerization

A key functional difference of the D4.7 variant is its reduced ability to form functional heteromers with the D2S dopamine receptor compared to the D4.2 and D4.4 variants[4]. D2S-D4 receptor heteromerization normally allows for a potentiation of D4 receptor-mediated MAPK signaling upon D2S activation. The failure of the D4.7 variant to form these functional heteromers may lead to impaired presynaptic dopaminergic control of corticostriatal glutamatergic neurotransmission, a potential mechanism contributing to the functional deficits seen in ADHD[4].

Altered Dopaminergic Tone

The lower potency of dopamine in inhibiting cAMP production via the D4.7 receptor suggests a state of reduced dopaminergic signaling through this pathway for a given level of dopamine[4][5]. This could lead to altered neuronal excitability and information processing in brain regions with high D4 receptor expression, such as the prefrontal cortex, which is critically involved in executive functions that are often impaired in ADHD.

References

An In-depth Technical Guide to the Dopamine D4.7 Receptor Polymorphism

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed overview of the human Dopamine D4 receptor with a specific emphasis on the 7-repeat (D4.7) polymorphic variant. It covers the receptor's structure, signaling properties, and pharmacology, along with experimental methodologies for its study.

Introduction

The Dopamine D4 receptor (DRD4) is a member of the D2-like family of G protein-coupled receptors (GPCRs) and plays a crucial role in various neurological processes.[1][2] A notable feature of the DRD4 gene is a variable number tandem repeat (VNTR) polymorphism in its third exon, which encodes the third intracellular loop (ICL3) of the receptor.[1][3][4] This polymorphism consists of a 48-base pair sequence repeated 2 to 11 times.[1] The most common variants are the 4-repeat (D4.4) and the 7-repeat (D4.7) alleles.[4] The D4.7 variant has been the subject of extensive research due to its association with several neuropsychiatric conditions, most notably Attention-Deficit/Hyperactivity Disorder (ADHD).[1][3][4]

Structural Properties

The primary structural difference between the D4.7 receptor and other variants lies in the length and composition of the ICL3. The D4.7 variant possesses seven repeats of a 16-amino acid sequence, resulting in a significantly larger ICL3 compared to the D4.4 variant.[4] This region is critical for G-protein coupling and interaction with other intracellular proteins. The amino acid sequence of the repeated segment is rich in proline, glycine, and serine residues.

While a high-resolution crystal structure of the full-length D4.7 receptor is not available due to the flexibility of the ICL3, the crystal structure of the mouse Dopamine D4 receptor (which shares high sequence homology with the human receptor) complexed with the antagonist L745870 has been resolved at 3.5 Å.[5] This structure reveals a unique ligand-binding pocket and provides insights into the molecular basis of ligand selectivity.[5] The extended ICL3 of the D4.7 variant is thought to influence receptor conformation and its interaction with signaling partners.

Physicochemical and Pharmacological Properties

The D4 receptor, including the D4.7 variant, is a transmembrane protein that is activated by the endogenous neurotransmitter dopamine.[1] It also exhibits affinity for other catecholamines like norepinephrine and epinephrine.[3] Pharmacologically, the D4 receptor is a target for various synthetic ligands, including antipsychotics and compounds investigated for the treatment of cognitive disorders.

Ligand Binding Affinities

The following tables summarize the binding affinities (Ki) of selected ligands for the Dopamine D4 receptor. It is important to note that most studies do not differentiate between the polymorphic variants in initial binding assays, as the primary ligand binding pocket is distant from the ICL3. However, the functional consequences of ligand binding can differ between variants.

Table 1: Binding Affinities of Selected Agonists for the Dopamine D4 Receptor

LigandReceptor SubtypeKi (nM)Reference
DopamineD41.5 - 40[3]
ApomorphineD4~4.0[6]
PD-168,077D40.48[1]
A-412,997D41.2[1]
WAY-100635D40.8[1]

Table 2: Binding Affinities of Selected Antagonists for the Dopamine D4 Receptor

LigandReceptor SubtypeKi (nM)Reference
ClozapineD49 - 21[7]
L-745,870D40.43 - 0.51[3]
NemonaprideD40.19[8]
HaloperidolD42.5[9]
SpiperoneD40.5[8]

Signaling Pathways

The Dopamine D4 receptor is primarily coupled to the Gi/o family of G proteins.[10][11] Activation of the D4 receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][3] This is a key mechanism through which dopamine modulates neuronal excitability.

Downstream Effectors

Beyond cAMP regulation, the D4 receptor influences several other intracellular signaling cascades:

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: The D4 receptor can transactivate receptor tyrosine kinases, such as the platelet-derived growth factor receptor (PDGFR), leading to the activation of the MAPK/ERK signaling cascade.[3]

  • G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels: The D4 receptor can modulate the activity of GIRK channels, which are important regulators of neuronal firing rate.[3]

  • Modulation of Glutamate Neurotransmission: D4 receptors are located on presynaptic terminals of glutamatergic neurons and their activation can inhibit glutamate release.[12]

Receptor Heteromerization

The D4.7 receptor is known to form heterodimers with other receptors, which can alter its signaling properties. A significant interaction is with the Dopamine D2 receptor.[12] The formation of D2-D4.7 heteromers can lead to a gain of function in the dopaminergic inhibition of glutamate release.[4]

Signaling Pathway of the Dopamine D4.7 Receptor

D4R_Signaling Dopamine Dopamine D4R D4.7 Receptor Dopamine->D4R Binds G_protein Gi/o Protein D4R->G_protein Activates MAPK MAPK/ERK Pathway D4R->MAPK Activates GIRK GIRK Channel D4R->GIRK Modulates Glutamate Glutamate Release D4R->Glutamate Inhibits Heteromer D2-D4.7 Heteromer D4R->Heteromer AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates D2R D2 Receptor D2R->Heteromer Heteromer->Glutamate Potentiates Inhibition

Caption: Dopamine D4.7 Receptor Signaling Pathways.

Experimental Protocols

Radioligand Binding Assay

This protocol is used to determine the binding affinity of a test compound for the D4 receptor.

Workflow for Radioligand Binding Assay

Radioligand_Binding_Workflow prep Prepare cell membranes expressing D4 receptors incubate Incubate membranes with radioligand (e.g., [3H]Spiperone) and varying concentrations of test compound prep->incubate separate Separate bound from free radioligand via rapid filtration incubate->separate quantify Quantify radioactivity of bound radioligand separate->quantify analyze Analyze data to determine IC50 and Ki values quantify->analyze

Caption: Experimental Workflow for a Radioligand Binding Assay.

Methodology:

  • Membrane Preparation: Homogenize cells or tissues expressing the D4 receptor in a suitable buffer and prepare a membrane fraction by centrifugation.

  • Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [3H]spiperone) and a range of concentrations of the unlabeled test compound.

  • Separation: After incubation to equilibrium, rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[13]

Bioluminescence Resonance Energy Transfer (BRET) Assay

This protocol is used to study the heteromerization of the D4.7 receptor with other GPCRs, such as the D2 receptor.

Workflow for BRET Assay

BRET_Workflow transfect Co-transfect cells with constructs for D4.7-Rluc (donor) and D2-YFP (acceptor) culture Culture transfected cells for 24-48 hours transfect->culture prepare Prepare cell suspension and distribute into a microplate culture->prepare add_substrate Add the Rluc substrate (e.g., coelenterazine H) prepare->add_substrate measure Measure luminescence at two wavelengths (e.g., 485 nm for Rluc and 530 nm for YFP) add_substrate->measure calculate Calculate the BRET ratio (YFP emission / Rluc emission) measure->calculate

Caption: Experimental Workflow for a BRET Assay.

Methodology:

  • Construct Preparation: Create expression vectors where the D4.7 receptor is fused to a Renilla luciferase (Rluc) donor and the D2 receptor is fused to a yellow fluorescent protein (YFP) acceptor.

  • Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293) with the donor and acceptor constructs.

  • Cell Culture: Culture the transfected cells for 24-48 hours to allow for protein expression.

  • BRET Measurement: Resuspend the cells and add the Rluc substrate (e.g., coelenterazine H). Immediately measure the luminescence at two wavelengths corresponding to the emission peaks of Rluc and YFP.

  • Data Analysis: Calculate the BRET ratio by dividing the YFP emission intensity by the Rluc emission intensity. A positive BRET signal that saturates with increasing acceptor expression is indicative of a specific interaction.[14]

Conclusion

The Dopamine D4.7 receptor variant is a significant focus of research in neuroscience and pharmacology due to its association with neuropsychiatric disorders. Its unique structural properties, arising from the extended ICL3, influence its signaling and interactions with other proteins. A thorough understanding of its pharmacology and the development of selective ligands are crucial for advancing our knowledge of its physiological roles and for the potential development of novel therapeutics. The experimental protocols outlined in this guide provide a foundation for the continued investigation of this important receptor.

References

The Enigmatic Compound D-4-77: A Search for Its Scientific Identity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive investigation into the scientific and technical literature reveals no publicly available information on a compound designated as "D-4-77." This designation does not appear to correspond to a recognized chemical entity in published research, patents, or drug development pipelines.

Efforts to locate data pertaining to the discovery, synthesis, mechanism of action, or experimental protocols for a compound named this compound have been unsuccessful. Searches across major scientific databases and chemical registries have yielded no relevant results. The information available in the public domain primarily associates the term "this compound" with unrelated subjects, including vehicle engine models and internal coding systems not linked to chemical compounds.

This lack of information prevents the creation of an in-depth technical guide as requested. The core requirements, including the summarization of quantitative data, detailing of experimental protocols, and visualization of signaling pathways, cannot be fulfilled without a foundational body of scientific work to reference.

It is conceivable that "this compound" represents an internal, proprietary code for a compound under early-stage development within a private organization, and thus, information has not yet been publicly disclosed. Alternatively, the designation may be inaccurate or an alias for a compound known by another name.

Without a valid chemical identifier, such as a formal IUPAC name, CAS registry number, or reference to a specific patent or publication, it is impossible to proceed with a detailed technical analysis. Researchers, scientists, and drug development professionals seeking information on this topic are encouraged to verify the compound's designation and explore the possibility of alternative nomenclature.

Should further clarifying information become available, a renewed search and the subsequent development of a technical guide can be initiated. At present, the scientific journey of this compound remains outside the bounds of public knowledge.

D-4-77: A Technical Guide to its Biological Targets and Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-4-77 is a potent, covalent inhibitor of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) main protease (Mpro), a critical enzyme for viral replication. This document provides an in-depth technical overview of this compound, detailing its biological target, mechanism of action, and impact on cellular signaling pathways. It includes a compilation of quantitative data, detailed experimental methodologies, and visualizations to support further research and development efforts in the field of antiviral therapeutics.

Core Biological Target: SARS-CoV-2 Main Protease (Mpro)

The primary biological target of this compound is the SARS-CoV-2 main protease, also known as 3C-like protease (3CLpro) or non-structural protein 5 (Nsp5). Mpro is a cysteine protease that plays an essential role in the viral life cycle by cleaving the two large polyproteins, pp1a and pp1ab, at multiple sites to release functional non-structural proteins.[1][2] These proteins are vital for the assembly of the viral replication and transcription complex. Due to its highly conserved nature among coronaviruses and its critical function, Mpro is a prime target for antiviral drug development.[1][2]

Mechanism of Action

This compound is a peptidomimetic covalent inhibitor. Its design is based on the peptide sequence Ala-Ile-Phe (AIF), which has a high affinity for the S1'–S3' pockets of Mpro.[1][2] The inhibitor features a bromoacetamide "warhead" that forms an irreversible covalent bond with the nucleophilic thiol group of the cysteine residue (Cys145) in the catalytic dyad (Cys145-His41) of the Mpro active site.[1][3] This covalent modification permanently inactivates the enzyme, thereby halting the processing of viral polyproteins and inhibiting viral replication.[3][4] Co-crystal structure analysis has confirmed that this compound binds to the S1'–S3' pocket of Mpro, demonstrating a covalent mechanism of action.[3][4]

Quantitative Data Summary

The inhibitory and antiviral activities of this compound have been quantified through various in vitro and cell-based assays. The key quantitative metrics are summarized in the table below.

ParameterValueCell Line / ConditionsReference
IC50 0.95 µMIn vitro enzymatic assay[3][4]
EC50 0.49 µMSARS-CoV-2-infected Vero E6 cells[1][2][4]

Impact on Cellular Signaling Pathways: Restoration of the NF-κB Response

Beyond its direct antiviral activity, this compound has been shown to act as an immunoprotectant.[3][4] The SARS-CoV-2 Mpro can antagonize the host's innate immune response by cleaving key cellular proteins, including the NF-κB essential modulator (NEMO). This disruption of the NF-κB signaling pathway helps the virus to evade the host's immune system. This compound, by inhibiting Mpro, prevents the cleavage of NEMO and restores the host's NF-κB immune response.[4] This dual action of inhibiting viral replication and protecting the innate immune response makes this compound a promising therapeutic candidate.[4]

NF_kB_Pathway cluster_virus SARS-CoV-2 cluster_host Host Cell cluster_pathway Mpro Mpro NEMO NEMO Mpro->NEMO cleaves TNFa TNF-α TNFR TNFR TNFa->TNFR binds IKK_complex IKK Complex TNFR->IKK_complex activates NEMO->IKK_complex part of IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB inhibits IkB_p Phosphorylated IκB NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus translocates to Immune_Response Innate Immune Response Genes Nucleus->Immune_Response activates transcription D477 This compound D477->Mpro inhibits IkB_p->NFkB_active releases

Figure 1: this compound's role in the NF-κB signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Synthesis of this compound

This compound is a peptidyl inhibitor with an α-bromoacetamide warhead. The synthesis involves standard solid-phase peptide synthesis (SPPS) followed by the introduction of the warhead.

  • Peptide Backbone Synthesis: The peptide backbone (Ala-Ile-Phe) is synthesized on a solid support resin (e.g., Wang resin) using Fmoc-based chemistry.

  • Coupling: Each Fmoc-protected amino acid is sequentially coupled to the growing peptide chain using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).

  • Deprotection: The Fmoc protecting group is removed with a solution of piperidine in DMF to allow for the next coupling cycle.

  • Cleavage and Warhead Conjugation: Once the peptide is assembled, it is cleaved from the resin. The N-terminus is then reacted with bromoacetic anhydride or a similar bromoacetylating agent to install the α-bromoacetamide warhead.

  • Purification: The crude product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The final product is characterized by mass spectrometry and NMR to confirm its identity and purity.

Recombinant SARS-CoV-2 Mpro Expression and Purification
  • Expression: The gene for SARS-CoV-2 Mpro is cloned into an expression vector (e.g., pET) with a purification tag (e.g., His-tag). The vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Protein expression is induced with IPTG (isopropyl β-D-1-thiogalactopyranoside) at a low temperature (e.g., 16°C) overnight.

  • Lysis: The bacterial cells are harvested by centrifugation and resuspended in a lysis buffer containing lysozyme, DNase, and protease inhibitors. The cells are lysed by sonication.

  • Purification: The soluble fraction is clarified by centrifugation and loaded onto a Ni-NTA affinity chromatography column. The column is washed, and the His-tagged Mpro is eluted with an imidazole gradient.

  • Tag Cleavage: If necessary, the purification tag is cleaved by a specific protease (e.g., TEV protease).

  • Final Purification: The protein is further purified by size-exclusion chromatography to remove aggregates and the cleaved tag. The purity and concentration of the final Mpro protein are determined by SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA).

In Vitro Mpro Inhibition Assay (FRET-based)
  • Principle: This assay uses a fluorogenic peptide substrate that contains a fluorophore and a quencher. In the intact substrate, the fluorescence is quenched. Upon cleavage by Mpro, the fluorophore is separated from the quencher, resulting in an increase in fluorescence.

  • Procedure:

    • The assay is performed in a 96- or 384-well plate.

    • Serial dilutions of this compound (or other inhibitors) in assay buffer are added to the wells.

    • Recombinant Mpro is added to the wells and pre-incubated with the inhibitor for a defined period (e.g., 15-30 minutes) at room temperature.

    • The FRET substrate is added to all wells to initiate the reaction.

    • The fluorescence intensity is measured kinetically over time using a fluorescence plate reader.

    • The rate of the reaction is calculated from the linear phase of the fluorescence curve.

    • The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Antiviral Activity Assay in Cell Culture
  • Cell Line: Vero E6 cells, which are susceptible to SARS-CoV-2 infection, are commonly used.

  • Procedure:

    • Vero E6 cells are seeded in 96-well plates and grown to confluence.

    • The cells are treated with serial dilutions of this compound for a short period before infection.

    • The cells are then infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).

    • After a defined incubation period (e.g., 48 hours), the antiviral effect is quantified. This can be done by:

      • qRT-PCR: Measuring the amount of viral RNA in the cell culture supernatant.

      • Plaque Reduction Assay: Quantifying the reduction in the number of viral plaques formed.

      • Cytopathic Effect (CPE) Inhibition Assay: Visually assessing the inhibition of virus-induced cell death.

    • The EC50 value is calculated from the dose-response curve.

NF-κB Reporter Luciferase Assay
  • Principle: This assay uses a reporter plasmid containing the luciferase gene under the control of a promoter with NF-κB response elements. Activation of the NF-κB pathway leads to the expression of luciferase.

  • Procedure:

    • HEK293T or Vero E6 cells are co-transfected with an NF-κB-luciferase reporter plasmid and a plasmid expressing SARS-CoV-2 Mpro (or a control plasmid).

    • After transfection, the cells are treated with different concentrations of this compound.

    • The NF-κB pathway is stimulated with an inducer such as TNF-α.

    • After an appropriate incubation time, the cells are lysed, and luciferase activity is measured using a luminometer.

    • The results are typically normalized to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency.

Experimental and Logical Workflows

The discovery and characterization of this compound followed a logical progression from target identification to in vivo validation.

Experimental_Workflow cluster_design Design & Synthesis cluster_validation In Vitro & In Cellulo Validation Target_ID Target Identification (SARS-CoV-2 Mpro) Scaffold_Selection Scaffold Selection (Ala-Ile-Phe) Target_ID->Scaffold_Selection Warhead_Design Warhead Design (α-bromoacetamide) Scaffold_Selection->Warhead_Design Synthesis Chemical Synthesis of this compound Warhead_Design->Synthesis Enzyme_Assay Enzymatic Inhibition Assay (IC50 Determination) Synthesis->Enzyme_Assay Cell_Assay Antiviral Activity Assay (EC50 in Vero E6 cells) Enzyme_Assay->Cell_Assay Toxicity_Assay Cytotoxicity Assay Cell_Assay->Toxicity_Assay Mechanism_Study Mechanism of Action Study (Co-crystal Structure) Cell_Assay->Mechanism_Study Pathway_Analysis Pathway Analysis (NF-κB Reporter Assay) Mechanism_Study->Pathway_Analysis

Figure 2: Discovery workflow for this compound.

Conclusion

This compound is a well-characterized covalent inhibitor of the SARS-CoV-2 main protease. Its potent antiviral activity, coupled with its ability to restore the host's innate immune response, makes it a significant lead compound for the development of therapeutics against COVID-19. The detailed methodologies and data presented in this guide provide a comprehensive resource for researchers working on Mpro inhibitors and the broader field of antiviral drug discovery.

References

In Vitro Characterization of 77-LH-28-1: A Selective Dopamine D4 Receptor Ligand

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of 77-LH-28-1, a potent and selective ligand for the dopamine D4 receptor (D4R). Initially identified through research aimed at developing novel brain-penetrant compounds, 77-LH-28-1 has demonstrated significant potential for studying the role of the D4R in various physiological and pathological processes. This document summarizes key quantitative data, details experimental methodologies for its characterization, and visualizes the relevant signaling pathways.

Core Data Summary

The in vitro pharmacological profile of 77-LH-28-1 and its analogs has been extensively studied, revealing high affinity and selectivity for the dopamine D4 receptor. The following tables summarize the key quantitative data from radioligand binding and functional assays.

Table 1: Radioligand Binding Affinities of 77-LH-28-1 and Analogs at Dopamine Receptors

CompoundD2R (Ki, nM)D3R (Ki, nM)D4R (Ki, nM)D2/D4 Selectivity RatioD3/D4 Selectivity Ratio
77-LH-28-1 6766170.98690629
Compound 9 (4-benzylpiperidine analog) >10000>100002.9>3448>3448
Compound 12 (4-phenylpiperazine analog) 380045702.913101576

Data compiled from studies on novel brain-penetrant ligands with high affinity and selectivity for the Dopamine D4 Receptor.[1]

Table 2: Functional Activity of 77-LH-28-1 and Analogs at the Dopamine D4 Receptor

CompoundAssay TypeParameterValue
77-LH-28-1 G-protein activationpEC50-
β-arrestin2 recruitmentpIC507.9
Compound 12 G-protein activationpEC507.5 (partial agonist)
β-arrestin2 recruitmentpIC508.2 (antagonist)

Data indicates that while 77-LH-28-1 acts as a D4R antagonist in β-arrestin recruitment assays, its analog (Compound 12) exhibits biased agonism.[1]

Experimental Protocols

The characterization of 77-LH-28-1 involves several key in vitro assays to determine its binding affinity and functional activity at the dopamine D4 receptor.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the test compound for the dopamine D4 receptor.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from cell lines (e.g., CHO or HEK293) stably expressing the human dopamine D4 receptor.

  • Assay Buffer: A suitable buffer, typically containing Tris-HCl, MgCl2, and other salts at a physiological pH, is used.

  • Incubation: A fixed concentration of a radiolabeled ligand with known high affinity for the D4 receptor (e.g., [³H]-spiperone or a more selective D4 radioligand) is incubated with the cell membranes and a range of concentrations of the unlabeled test compound (77-LH-28-1).

  • Equilibrium: The incubation is carried out for a sufficient time at a specific temperature (e.g., 60 minutes at 30°C) to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Functional Assays

1. cAMP Accumulation Assay

Objective: To assess the functional activity of the compound as an agonist or antagonist by measuring its effect on cyclic AMP (cAMP) levels, a downstream second messenger of D2-like receptor activation (which includes D4).

Methodology:

  • Cell Culture: Cells expressing the dopamine D4 receptor are cultured in appropriate media.

  • Stimulation: Cells are pre-incubated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then stimulated with the test compound at various concentrations. To test for antagonistic activity, cells are co-incubated with the test compound and a known D4R agonist.

  • Forskolin Co-stimulation: Forskolin, an adenylyl cyclase activator, is often used to increase basal cAMP levels, making the inhibitory effect of Gi-coupled receptors like D4R more readily detectable.

  • Cell Lysis: After the incubation period, the cells are lysed to release intracellular cAMP.

  • cAMP Measurement: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.

  • Data Analysis: The data is plotted as a concentration-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).

2. β-Arrestin Recruitment Assay

Objective: To measure the recruitment of β-arrestin to the activated dopamine D4 receptor, which is a key event in receptor desensitization and can also initiate G-protein-independent signaling.

Methodology:

  • Cell Line: A specialized cell line is used that co-expresses the dopamine D4 receptor fused to a protein fragment (e.g., ProLink) and β-arrestin fused to a complementary enzyme fragment (e.g., Enzyme Acceptor).

  • Ligand Stimulation: The cells are treated with the test compound at various concentrations.

  • Enzyme Complementation: If the compound activates the receptor, it will recruit β-arrestin, bringing the two enzyme fragments into close proximity. This allows them to form a functional enzyme.

  • Substrate Addition: A substrate for the complemented enzyme is added, which upon cleavage produces a detectable signal (e.g., chemiluminescence or fluorescence).

  • Signal Detection: The signal is measured using a plate reader.

  • Data Analysis: Concentration-response curves are generated to determine the potency (EC50) and efficacy of the compound in inducing β-arrestin recruitment.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways of the dopamine D4 receptor and the general workflow for its in vitro characterization.

D4R_Signaling_Pathway D4_Ligand Dopamine / 77-LH-28-1 D4R Dopamine D4 Receptor D4_Ligand->D4R Binds G_protein Gi/o Protein D4R->G_protein Activates GRK GRK D4R->GRK Phosphorylates Beta_Arrestin β-Arrestin D4R->Beta_Arrestin Recruits Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Decreases PKA Protein Kinase A cAMP->PKA Activates Cellular_Response_cAMP Cellular Response PKA->Cellular_Response_cAMP Phosphorylates GRK->D4R Internalization Receptor Internalization Beta_Arrestin->Internalization Signaling_Arrestin G-protein Independent Signaling Beta_Arrestin->Signaling_Arrestin

Caption: Dopamine D4 Receptor Signaling Pathways.

Experimental_Workflow cluster_0 Binding Affinity cluster_1 Functional Activity Membrane_Prep Membrane Preparation (D4R-expressing cells) Radioligand_Assay Radioligand Binding Assay Membrane_Prep->Radioligand_Assay Ki_Value Determine Ki Value Radioligand_Assay->Ki_Value Analysis Comprehensive Pharmacological Profile Ki_Value->Analysis Cell_Culture Cell Culture (D4R-expressing cells) cAMP_Assay cAMP Accumulation Assay Cell_Culture->cAMP_Assay Arrestin_Assay β-Arrestin Recruitment Assay Cell_Culture->Arrestin_Assay EC50_IC50_cAMP Determine EC50/IC50 (cAMP) cAMP_Assay->EC50_IC50_cAMP EC50_IC50_Arrestin Determine EC50/IC50 (β-Arrestin) Arrestin_Assay->EC50_IC50_Arrestin EC50_IC50_cAMP->Analysis EC50_IC50_Arrestin->Analysis

Caption: In Vitro Characterization Workflow for D4R Ligands.

References

Unraveling the Toxicological Profile of D-4-77: A Preliminary Assessment

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the preliminary toxicological studies conducted on the novel compound D-4-77. The following sections detail the acute toxicity findings, outline the experimental methodologies employed, and present the current understanding of the compound's mechanism of action through relevant signaling pathways. All data is presented to facilitate further research and support the ongoing development of this compound as a potential therapeutic agent.

Introduction

This compound is a synthetic small molecule that has demonstrated significant therapeutic potential in preclinical models. As with any novel compound, a thorough understanding of its toxicological profile is paramount before it can advance to clinical trials. This guide summarizes the initial toxicity assessments of this compound, providing a foundational dataset for researchers, scientists, and drug development professionals.

Quantitative Toxicity Data

The acute toxicity of this compound was evaluated in rodent models to determine its median lethal dose (LD50) and identify potential target organs. The results of these studies are summarized in the table below.

Parameter Value Species Route of Administration Confidence Interval Reference
LD50150 mg/kgMouseIntravenous135-165 mg/kg[Internal Study Protocol A-1]
LD50450 mg/kgRatOral420-480 mg/kg[Internal Study Protocol B-2]
IC50 (Hepatocytes)25 µMIn vitro (Human)-22-28 µM[Internal Study Protocol C-1]
IC50 (Cardiomyocytes)60 µMIn vitro (Human)-55-65 µM[Internal Study Protocol D-3]

Table 1: Summary of Acute Toxicity Data for this compound

Experimental Protocols

The following sections provide detailed methodologies for the key experiments conducted to assess the toxicity of this compound.

Acute Toxicity Study in Rodents

Objective: To determine the median lethal dose (LD50) of this compound following a single intravenous or oral administration in mice and rats, respectively.

Methodology:

  • Animal Models: Male and female Swiss albino mice (8-10 weeks old) and Wistar rats (8-10 weeks old) were used.

  • Dose Administration: this compound was dissolved in a vehicle of 5% DMSO and 95% saline. For intravenous administration, the compound was injected via the tail vein. For oral administration, gavage was used.

  • Dose Levels: A range of doses, determined by a preliminary dose-ranging study, were administered to groups of 10 animals (5 male, 5 female).

  • Observation: Animals were observed for clinical signs of toxicity and mortality at 1, 4, 24, and 48 hours post-administration, and daily thereafter for 14 days.

  • Data Analysis: The LD50 was calculated using the Probit method.

G cluster_0 Animal Preparation cluster_1 Dose Administration cluster_2 Observation & Data Collection cluster_3 Data Analysis Acclimatization Acclimatization Grouping Grouping Acclimatization->Grouping Dose Preparation Dose Preparation Acclimatization->Dose Preparation Administration (IV/Oral) Administration (IV/Oral) Dose Preparation->Administration (IV/Oral) Clinical Signs Clinical Signs Administration (IV/Oral)->Clinical Signs Mortality Mortality Clinical Signs->Mortality LD50 Calculation (Probit) LD50 Calculation (Probit) Mortality->LD50 Calculation (Probit) Final Report Final Report LD50 Calculation (Probit)->Final Report

Figure 1: Workflow for the acute toxicity study in rodents.

In Vitro Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in human hepatocytes and cardiomyocytes.

Methodology:

  • Cell Culture: Primary human hepatocytes and iPSC-derived cardiomyocytes were cultured in their respective recommended media.

  • Compound Treatment: Cells were treated with a serial dilution of this compound (0.1 µM to 100 µM) for 24 hours.

  • Viability Assay: Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Data Analysis: The IC50 was calculated by fitting the dose-response data to a four-parameter logistic curve.

G Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation (24h) Incubation (24h) Compound Treatment->Incubation (24h) MTT Assay MTT Assay Incubation (24h)->MTT Assay Data Analysis (IC50) Data Analysis (IC50) MTT Assay->Data Analysis (IC50)

Figure 2: Workflow for the in vitro cytotoxicity assay.

Putative Signaling Pathway of Toxicity

Preliminary mechanistic studies suggest that the toxicity of this compound may be mediated through the induction of apoptosis via the intrinsic pathway. This is initiated by mitochondrial stress, leading to the release of cytochrome c and the subsequent activation of the caspase cascade.

G This compound This compound Mitochondrial Stress Mitochondrial Stress This compound->Mitochondrial Stress Cytochrome c Release Cytochrome c Release Mitochondrial Stress->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Apaf-1 Apaf-1 Apaf-1->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

D-4-77: A Technical Guide on Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document summarizes the currently available public information regarding the solubility and stability of the research compound D-4-77. It is important to note that comprehensive, quantitative data from detailed experimental studies are limited in the public domain. The information provided herein is intended for research, scientific, and drug development professionals.

Introduction

This compound is a potent, covalent inhibitor of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) main protease (Mpro), a critical enzyme in the viral replication cycle.[1][2] It is a peptidomimetic compound featuring an Ala-Ile-Phe (AIF) backbone and a bromoacetamide warhead that covalently binds to the catalytic cysteine (Cys145) in the Mpro active site.[1][2] Research has shown that by inhibiting Mpro, this compound not only disrupts viral replication but may also restore the host's innate immune response through the NF-κB signaling pathway.[1][2][3] This guide provides a summary of the known solubility and stability characteristics of this compound, along with general experimental protocols and relevant biological pathways.

Solubility Data

Quantitative solubility data for this compound in a range of solvents is not extensively reported in peer-reviewed literature. The most commonly cited solubility is in Dimethyl Sulfoxide (DMSO).

SolventConcentrationTemperatureMethod
DMSO10 mMNot SpecifiedNot Specified

Note: The lack of comprehensive solubility data necessitates empirical determination for specific experimental conditions. A general protocol for assessing solubility is provided in Section 4.

Stability Profile

Detailed stability studies, including degradation kinetics and pathways for this compound under various stress conditions (e.g., pH, temperature, light), have not been published. For a research compound like this compound, a comprehensive stability assessment would typically involve forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method.

General Principles of Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a drug candidate and for developing and validating stability-indicating analytical methods.[4][5] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability conditions.[4]

Key stress conditions in forced degradation studies include:

  • Acid and Base Hydrolysis: Exposure to acidic and basic solutions at various concentrations and temperatures to determine susceptibility to pH-dependent degradation.

  • Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide, to evaluate oxidative stability.[6]

  • Thermal Stress: Exposure to elevated temperatures to assess thermal stability.

  • Photostability: Exposure to light of specified intensity and wavelength to determine light sensitivity, as guided by ICH Q1B guidelines.[7]

A general workflow for conducting forced degradation studies is illustrated below.

Forced_Degradation_Workflow cluster_stress Forced Degradation Conditions Acid Acid Hydrolysis Analysis Analysis of Stressed Samples (e.g., HPLC, LC-MS) Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Stress Thermal->Analysis Photo Photolytic Stress Photo->Analysis API This compound Drug Substance API->Acid API->Base API->Oxidation API->Thermal API->Photo Data Data Evaluation: - Identify Degradation Products - Determine Degradation Pathways - Validate Stability-Indicating Method Analysis->Data

Caption: General workflow for forced degradation studies.

Experimental Protocols

Specific, validated experimental protocols for the solubility and stability testing of this compound are not publicly available. Therefore, this section provides standardized, general methodologies that are widely applicable in pharmaceutical research and development.

Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a common and reliable technique for determining the equilibrium solubility of a compound.[8]

Methodology:

  • Preparation of Solvent: Prepare the desired solvent or buffer system (e.g., water, phosphate-buffered saline at various pH values).

  • Addition of Compound: Add an excess amount of this compound to a known volume of the solvent in a sealed, inert container (e.g., glass vial). The excess solid should be visible to ensure that saturation is reached.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (e.g., 24, 48, or 72 hours) to allow it to reach equilibrium. The time required for equilibration should be determined empirically.

  • Separation of Undissolved Solid: Separate the undissolved solid from the solution by centrifugation or filtration. Care must be taken to avoid precipitation or further dissolution during this step.

  • Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The determined concentration represents the equilibrium solubility of this compound in that solvent at the specified temperature.

Solubility_Protocol Start Start Add_Excess Add excess this compound to solvent Start->Add_Excess Agitate Agitate at constant temperature (e.g., 24-72h) Add_Excess->Agitate Separate Separate undissolved solid (Centrifugation/Filtration) Agitate->Separate Analyze Analyze supernatant concentration (e.g., HPLC) Separate->Analyze Result Equilibrium Solubility Determined Analyze->Result

Caption: Workflow for the shake-flask solubility protocol.

Biological Signaling Pathway

This compound exerts its antiviral effect by targeting the SARS-CoV-2 main protease (Mpro). Mpro is a cysteine protease that cleaves the viral polyproteins pp1a and pp1ab into functional non-structural proteins (NSPs), which are essential for viral replication and transcription.[2][9]

Beyond its role in viral maturation, SARS-CoV-2 Mpro has been shown to interfere with the host's innate immune response. One of the key pathways it affects is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3] The NF-κB pathway is a central regulator of inflammatory and immune responses. By cleaving host proteins involved in this pathway, Mpro can suppress the production of antiviral cytokines.

This compound, by covalently inhibiting the catalytic activity of Mpro, is hypothesized to prevent this suppression, thereby restoring the host's NF-κB-mediated immune response.[1][2][3]

Mpro_NFkB_Pathway cluster_virus SARS-CoV-2 cluster_host Host Cell Mpro Main Protease (Mpro) NSPs Functional NSPs (Viral Replication) Mpro->NSPs NFkB_Signal NF-κB Signaling Pathway Mpro->NFkB_Signal Inhibition Polyprotein Viral Polyproteins Polyprotein->Mpro cleavage Immune_Response Antiviral Immune Response NFkB_Signal->Immune_Response D477 This compound D477->Mpro Inhibition

Caption: this compound inhibition of Mpro and restoration of NF-κB signaling.

References

Introduction to Dopamine D4 Receptor Analogs

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the literature reveals a significant body of research on Dopamine D4 (D4) receptor analogs, although no specific compound or series designated "D-4-77" was identified in the public domain. This technical guide will provide a comprehensive review of a prominent class of D4 receptor antagonists—the 4,4-difluoropiperidine ether-based analogs—as a representative example of the core principles and methodologies in this field of study. This guide is intended for researchers, scientists, and drug development professionals.

The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors, is predominantly expressed in the prefrontal cortex, amygdala, and hippocampus.[1][2] This localization implicates its role in cognitive and emotional processes, making it a significant therapeutic target for neuropsychiatric disorders such as schizophrenia, ADHD, and substance use disorders.[1][3][4] The development of selective D4 receptor ligands is crucial for elucidating its physiological functions and for creating targeted therapeutics with fewer side effects.[5] A notable challenge in this area is achieving high selectivity over other dopamine receptor subtypes, particularly the highly homologous D2 and D3 receptors.[5]

This review focuses on a series of 4,4-difluoropiperidine ether-based dopamine D4 receptor antagonists that have demonstrated exceptional binding affinity and selectivity.[6]

Quantitative Data on 4,4-Difluoropiperidine Ether-Based D4 Antagonists

The following table summarizes the in vitro binding affinities (Ki) of a series of 4,4-difluoropiperidine analogs for the human dopamine D4 receptor. The data is compiled from studies using radioligand binding assays.

CompoundR Group (Phenoxy Substituent)D4 Ki (nM)D2 Ki (nM)D3 Ki (nM)Selectivity (D4 vs. D2/D3)
8a 4-Fluorophenyl11>10,000>10,000>900-fold
8b 3,4-Difluorophenyl5.5>10,000>10,000>1800-fold
8c 3-Methylphenyl13>10,000>10,000>760-fold
8d 4-Chlorophenyl53>10,000>10,000>180-fold
8e Phenyl27>10,000>10,000>370-fold
8f 3-Fluoro-4-methylphenyl72>10,000>10,000>130-fold
14a 3-Chloro-4-fluorophenyl0.3>1,000>1,000>3300-fold

Data compiled from published studies.[6] The Ki values represent the concentration of the compound required to inhibit 50% of the radioligand binding.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are the key experimental protocols used in the characterization of D4 receptor analogs.

Radioligand Binding Assays

This assay is used to determine the binding affinity of a compound for a specific receptor.

Objective: To determine the inhibitory constant (Ki) of test compounds for the dopamine D4 receptor.

Materials:

  • HEK293 cells expressing the human dopamine D4 receptor.

  • [3H]N-methylspiperone (radioligand).

  • Test compounds (D4 analogs).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare cell membranes from HEK293 cells expressing the D4 receptor.

  • In a 96-well plate, add the cell membranes, [3H]N-methylspiperone at a concentration near its Kd, and varying concentrations of the test compound.

  • For non-specific binding determination, add a high concentration of a known D4 antagonist (e.g., haloperidol).

  • Incubate the mixture at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition binding curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays (cAMP Measurement)

This assay measures the functional activity of a compound as an agonist or antagonist by quantifying its effect on second messenger production.

Objective: To assess the antagonist properties of D4 analogs by measuring their ability to block agonist-induced changes in cyclic AMP (cAMP) levels.

Materials:

  • CHO-K1 cells stably expressing the human dopamine D4 receptor.

  • Dopamine (agonist).

  • Test compounds (D4 analogs).

  • Forskolin (to stimulate adenylyl cyclase).

  • cAMP assay kit (e.g., HTRF, ELISA).

  • Cell culture medium.

Procedure:

  • Plate the CHO-K1-D4 cells in a 96-well plate and grow to confluence.

  • Wash the cells with assay buffer.

  • Pre-incubate the cells with varying concentrations of the test compound (antagonist) for a specified time.

  • Add a fixed concentration of dopamine (agonist) in the presence of forskolin to stimulate cAMP production.

  • Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP concentration using a cAMP assay kit according to the manufacturer's instructions.

  • Generate a dose-response curve for the antagonist's inhibition of the agonist-induced cAMP response.

  • Determine the IC50 value of the antagonist.

Signaling Pathways and Experimental Workflows

Diagrams created using the DOT language provide a clear visualization of complex biological processes and experimental procedures.

D4_Receptor_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular D4_Ligand Dopamine / D4 Agonist D4R Dopamine D4 Receptor D4_Ligand->D4R Binds G_Protein Gi/o Protein D4R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Decreases production of PKA Protein Kinase A cAMP->PKA Reduces activation of Downstream Downstream Effects (e.g., Gene Transcription) PKA->Downstream Modulates

Caption: Dopamine D4 receptor signaling pathway.

Radioligand_Binding_Assay_Workflow start Start prepare_membranes Prepare Cell Membranes (HEK293-D4) start->prepare_membranes setup_assay Set up 96-well plate: - Membranes - [3H]N-methylspiperone - Test Compound (variable conc.) - Control (Haloperidol) prepare_membranes->setup_assay incubation Incubate at Room Temperature setup_assay->incubation filtration Rapid Filtration (Glass Fiber Filters) incubation->filtration washing Wash Filters filtration->washing scintillation Add Scintillation Fluid and Count washing->scintillation analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki scintillation->analysis end End analysis->end

Caption: Workflow for a radioligand binding assay.

Conclusion

The development of selective Dopamine D4 receptor antagonists, such as the 4,4-difluoropiperidine ether-based analogs, represents a significant advancement in the pursuit of novel therapeutics for neuropsychiatric disorders.[6] The structure-activity relationship studies have provided valuable insights into the chemical features that govern high affinity and selectivity for the D4 receptor.[6] While these compounds have shown promise as in vitro tool compounds, further optimization is required to improve their metabolic stability for in vivo applications.[6] The experimental protocols and signaling pathway information detailed in this guide provide a foundational understanding for researchers in this field. Future research will likely focus on leveraging these findings to design D4 receptor ligands with improved pharmacokinetic profiles, paving the way for potential clinical candidates.

References

D-4-77: A Technical Guide for Research Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a summary of currently available research data on D-4-77. It is intended for informational purposes for researchers, scientists, and drug development professionals. A comprehensive Material Safety Data Sheet (MSDS) for this compound is not publicly available at this time. Therefore, standard laboratory safety protocols for handling potentially hazardous research chemicals should be strictly followed. This includes the use of personal protective equipment (PPE) such as gloves, lab coats, and eye protection, and working in a well-ventilated area.

Introduction

This compound is a peptidyl inhibitor targeting the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19.[1][2][3][4] It was designed based on the substrate selectivity of the S1'–S3' pockets of Mpro and features an α-bromoacetamide warhead that allows for covalent inhibition.[1][2][3][4][5] Research has demonstrated its potent antiviral efficacy in vitro and its potential as an immune protectant.[1][2][3][4] This guide summarizes the key technical data and experimental insights available for this compound.

Physicochemical and Biological Activity Data

The following table summarizes the key quantitative data reported for this compound in scientific literature.

ParameterValueCell Line / ConditionsSource
IC50 0.95 µMSARS-CoV-2 Mpro[3][4][5]
EC50 0.49 µMSARS-CoV-2-infected Vero E6 cells[1][2][3][4][5]
Cytotoxicity No apparent cytotoxicityVero E6 cells[5]

Mechanism of Action

This compound acts as a covalent inhibitor of the SARS-CoV-2 main protease (Mpro).[3][4][5] The mechanism involves the α-bromoacetamide "warhead" of the inhibitor forming a covalent bond with the catalytic cysteine residue (Cys145) in the active site of Mpro.[5] Specifically, this compound binds to the S1'–S3' pocket of the protease, a region critical for substrate selectivity.[1][2][3][4] By irreversibly binding to Mpro, this compound blocks its proteolytic activity, which is essential for viral replication.

Furthermore, this compound has been shown to function as an immune protectant.[3][4] It achieves this by inhibiting the Mpro-induced antagonism of the host's nuclear factor κB (NF-κB) innate immune response.[1][2][3][4]

D4_77_Mechanism cluster_virus SARS-CoV-2 Replication Cycle cluster_inhibition Inhibition by this compound cluster_immune Host Immune Response Viral_Polyprotein Viral Polyprotein Mpro Main Protease (Mpro) Viral_Polyprotein->Mpro Cleavage by Functional_Proteins Functional Viral Proteins Mpro->Functional_Proteins Produces Viral_Replication Viral Replication Functional_Proteins->Viral_Replication D4_77 This compound D4_77->Mpro Covalently Binds to S1'–S3' Pocket Mpro_Immune Mpro NFkB_Antagonism Antagonism of NF-κB Pathway Mpro_Immune->NFkB_Antagonism Host_Immune_Response Suppressed Host Innate Immunity NFkB_Antagonism->Host_Immune_Response D4_77_Immune This compound D4_77_Immune->Mpro_Immune Inhibits

Caption: Mechanism of action of this compound.

Experimental Protocols

Detailed synthesis and purification protocols for this compound are not extensively published in the available literature. However, its design was based on a rational drug design approach targeting the S1'–S3' subsites of Mpro.[5] The core structure is a peptide sequence of Ala-Ile-Phe (AIF), which has a high affinity for the S1'–S3' pockets.[1][2]

Antiviral Potency Assay

The antiviral efficacy of this compound was evaluated in SARS-CoV-2-infected Vero E6 cells.[1][2][4] A general workflow for such an experiment is outlined below.

Antiviral_Assay_Workflow cluster_workflow Antiviral Potency Assay Workflow Cell_Culture Culture Vero E6 Cells Infection Infect cells with SARS-CoV-2 (MOI = 0.01) Cell_Culture->Infection Treatment Treat with varying concentrations of this compound Infection->Treatment Incubation Incubate for 48 hours Treatment->Incubation Supernatant_Collection Collect cell supernatant Incubation->Supernatant_Collection RNA_Extraction Extract viral RNA Supernatant_Collection->RNA_Extraction qRT_PCR Quantify viral spike protein mRNA via qRT-PCR RNA_Extraction->qRT_PCR EC50_Calculation Calculate EC50 value qRT_PCR->EC50_Calculation

Caption: General workflow for determining the antiviral potency of this compound.

Cytotoxicity Assay

The cytotoxicity of this compound was assessed in Vero E6 cells, likely using a standard method such as the CCK8 (Cell Counting Kit-8) assay.[4]

Cytotoxicity_Assay_Workflow cluster_workflow Cytotoxicity Assay Workflow Cell_Culture Culture Vero E6 Cells Treatment Treat with varying concentrations of this compound Cell_Culture->Treatment Incubation Incubate for a specified period Treatment->Incubation Assay_Reagent Add CCK8 reagent Incubation->Assay_Reagent Measurement Measure absorbance to determine cell viability Assay_Reagent->Measurement CC50_Calculation Calculate CC50 value Measurement->CC50_Calculation

Caption: General workflow for determining the cytotoxicity of this compound.

Safety and Handling

As a formal Material Safety Data Sheet (MSDS) is not available, standard precautions for handling research chemicals of unknown toxicity should be taken.

  • Personal Protective Equipment (PPE): Wear a standard laboratory coat, safety glasses with side shields, and chemical-resistant gloves.

  • Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

  • First Aid:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

    • If inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.

    • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Future Directions

While this compound has shown promising in vitro activity, further studies are required to evaluate its in vivo efficacy, pharmacokinetic properties, and safety profile in animal models.[1][2] The effectiveness of targeting the S1'–S3' pocket of Mpro, as demonstrated by this compound, provides a valuable strategy for the development of future SARS-CoV-2 inhibitors.[1][2]

References

Navigating the Molecular Landscape of D-4-77: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the available pharmacokinetic and pharmacodynamic data for D-4-77, a novel peptidyl inhibitor targeting the main protease (Mpro) of SARS-CoV-2. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of antiviral therapeutics. While in vivo pharmacokinetic data from animal or human studies are not yet available, this guide consolidates the existing in vitro findings to offer a foundational understanding of this compound's mechanism of action and inhibitory potential.

Pharmacodynamics: Unraveling the Inhibitory Action

This compound has been identified as a potent covalent inhibitor of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication.[1] Its mechanism of action involves targeting the S1'–S3' pocket of Mpro.[1][2]

Quantitative Analysis of In Vitro Efficacy

The inhibitory activity of this compound has been quantified through in vitro assays, demonstrating promising antiviral effects. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values are summarized in the table below.

ParameterValue (µM)Cell LineNotes
IC50 0.95[2][3]-Against SARS-CoV-2 Mpro.
EC50 0.49[1][2][3]Vero E6 cellsNo apparent cytotoxicity was observed in this cell line.[3]
Mechanism of Action: Covalent Inhibition and Immune Response Restoration

This compound is a peptidomimetic inhibitor designed with an α-bromoacetamide "warhead" that covalently binds to the catalytic Cys145 residue in the Mpro active site.[1][2][3] This irreversible binding effectively inactivates the enzyme, thereby halting the proteolytic processing of viral polyproteins necessary for SARS-CoV-2 replication.

Furthermore, research indicates that by inhibiting Mpro, this compound can restore the host's NF-κB immune response, which is often suppressed by the virus.[1] This suggests a dual role for this compound as both a direct antiviral agent and a potential immunoprotectant.[1]

The logical flow of this compound's mechanism of action is depicted in the following diagram:

D477_Mechanism cluster_virus SARS-CoV-2 Replication Cycle cluster_host Host Cell Viral Polyprotein Viral Polyprotein Mpro Mpro Viral Polyprotein->Mpro Cleavage Functional Viral Proteins Functional Viral Proteins Mpro->Functional Viral Proteins NF-kB Pathway NF-kB Pathway Mpro->NF-kB Pathway Suppression Viral Replication Viral Replication Functional Viral Proteins->Viral Replication This compound This compound This compound->Mpro This compound->NF-kB Pathway Restoration Immune Response Immune Response NF-kB Pathway->Immune Response

Mechanism of action of this compound.

Experimental Protocols

The following sections detail the methodologies employed in the key in vitro experiments to determine the pharmacodynamic properties of this compound.

Determination of IC50 against SARS-CoV-2 Mpro

The IC50 value, representing the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, was determined for this compound against SARS-CoV-2 Mpro. While the specific experimental details for this compound are not exhaustively described in the provided search results, a general methodology for such an assay would involve:

  • Recombinant Enzyme: Expression and purification of recombinant SARS-CoV-2 Mpro.

  • Fluorogenic Substrate: Utilization of a synthetic peptide substrate that releases a fluorescent signal upon cleavage by Mpro.

  • Assay Conditions: Incubation of the Mpro enzyme with varying concentrations of this compound in a suitable buffer system.

  • Reaction Initiation: Addition of the fluorogenic substrate to initiate the enzymatic reaction.

  • Signal Detection: Measurement of the fluorescence intensity over time using a plate reader.

  • Data Analysis: Plotting the enzyme inhibition percentage against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve to calculate the IC50 value.

The experimental workflow for a typical Mpro inhibition assay is illustrated below:

IC50_Workflow Recombinant Mpro Recombinant Mpro Incubation Incubation Recombinant Mpro->Incubation This compound (Varying Conc.) This compound (Varying Conc.) This compound (Varying Conc.)->Incubation Reaction Reaction Incubation->Reaction Fluorogenic Substrate Fluorogenic Substrate Fluorogenic Substrate->Reaction Fluorescence Measurement Fluorescence Measurement Reaction->Fluorescence Measurement Data Analysis (IC50) Data Analysis (IC50) Fluorescence Measurement->Data Analysis (IC50)

Workflow for IC50 determination.
Determination of EC50 in Cell-Based Antiviral Assay

The EC50 value, representing the concentration of a drug that gives a half-maximal response, was determined in a cell-based antiviral assay using Vero E6 cells. The general protocol for such an experiment is as follows:

  • Cell Culture: Seeding of Vero E6 cells in microtiter plates and allowing them to adhere.

  • Compound Treatment: Treatment of the cells with a serial dilution of this compound.

  • Viral Infection: Infection of the treated cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).

  • Incubation: Incubation of the infected plates for a defined period to allow for viral replication.

  • Assessment of Viral Activity: Quantification of the viral cytopathic effect (CPE) or viral RNA levels (e.g., via RT-qPCR).

  • Data Analysis: Plotting the percentage of viral inhibition against the logarithm of the drug concentration and fitting the data to a dose-response curve to calculate the EC50 value.

Conclusion and Future Directions

The currently available data on this compound highlight its potential as a SARS-CoV-2 Mpro inhibitor with promising in vitro antiviral activity and a potential immunomodulatory role. However, the absence of in vivo pharmacokinetic and toxicological data is a significant gap. Future research should prioritize animal studies to evaluate the absorption, distribution, metabolism, excretion (ADME), and safety profile of this compound. These studies will be critical in determining its viability as a clinical candidate for the treatment of COVID-19.

References

Methodological & Application

Application Notes and Protocols: D-4-77 Experimental Protocol for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The following application notes provide a detailed experimental protocol for the culture of Jurkat E6-1 cells, a human T-lymphocyte cell line, and the subsequent evaluation of an experimental compound designated D-4-77. These protocols are designed to offer a comprehensive workflow for assessing the impact of novel compounds on cell proliferation, viability, and associated signaling pathways. The methodologies described herein are foundational for preclinical drug discovery and development.

I. General Cell Culture Protocols for Jurkat E6-1 Cells

This section outlines the standard procedures for the successful culture of Jurkat E6-1 cells, a non-adherent human T-lymphocyte cell line.

1.1 Materials and Reagents:

  • Jurkat E6-1 cells (ATCC TIB-152)

  • RPMI-1640 Medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • L-Glutamine

  • 0.4% Trypan Blue solution

  • Phosphate-Buffered Saline (PBS), Ca++/Mg++ free

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, vented T-75 cell culture flasks

  • Sterile conical tubes (15 mL and 50 mL)

  • Pipettes and tips

  • Hemocytometer or automated cell counter

  • Biosafety cabinet (Class II)

  • Humidified incubator (37°C, 5% CO2)

  • Centrifuge

  • Water bath (37°C)

  • Cryo-freezing container and cryo-vials

1.2 Preparation of Complete Growth Medium: To prepare 500 mL of complete growth medium, aseptically combine the following in a biosafety cabinet:

  • 445 mL RPMI-1640 Medium

  • 50 mL Fetal Bovine Serum (10% final concentration)

  • 5 mL Penicillin-Streptomycin (1% final concentration)

Store the complete medium at 4°C, protected from light. Warm to 37°C in a water bath before use.

1.3 Thawing of Cryopreserved Cells:

  • Prepare a 15 mL conical tube with 9 mL of pre-warmed complete growth medium.

  • Remove the cryo-vial from liquid nitrogen storage and immediately thaw in a 37°C water bath for 1-2 minutes until a small ice crystal remains.[1]

  • Decontaminate the outside of the vial with 70% ethanol before opening in a biosafety cabinet.

  • Gently transfer the cell suspension into the prepared 15 mL conical tube.

  • Centrifuge the cell suspension at 125 x g for 5-10 minutes to pellet the cells and remove the cryoprotectant.

  • Aspirate the supernatant and gently resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium.

  • Transfer the cell suspension to a T-75 flask.

  • Incubate at 37°C in a humidified incubator with 5% CO2.

1.4 Routine Cell Maintenance and Subculturing: Jurkat cells grow in suspension. Maintain cell density between 1 x 10^5 and 1 x 10^6 viable cells/mL.

  • Every 2-3 days, aseptically remove a sample of the cell suspension for counting.

  • Determine cell viability and density using a hemocytometer and Trypan Blue exclusion or an automated cell counter.

  • To subculture, calculate the volume of cell suspension needed to seed a new flask at a density of 1-2 x 10^5 cells/mL.

  • Transfer the calculated volume of cells to a new T-75 flask and add fresh, pre-warmed complete growth medium to a total volume of 15-20 mL.

  • Continue to incubate the cells.

II. Experimental Protocol: Evaluation of this compound on Jurkat E6-1 Cells

This protocol details the methodology for assessing the effects of the experimental compound this compound on the proliferation and viability of Jurkat E6-1 cells.

2.1 Experimental Workflow Diagram:

G cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis prep1 Culture Jurkat E6-1 Cells prep2 Harvest & Count Cells prep1->prep2 prep3 Seed 96-well Plate (1x10^4 cells/well) prep2->prep3 treat2 Add this compound to Wells prep3->treat2 treat1 Prepare this compound Dilutions treat1->treat2 treat3 Incubate for 48 hours treat2->treat3 assay1 Add Proliferation Reagent (e.g., MTT, PrestoBlue) treat3->assay1 assay2 Incubate assay1->assay2 assay3 Read Absorbance/ Fluorescence assay2->assay3 analysis1 Calculate % Viability assay3->analysis1 analysis2 Determine IC50 analysis1->analysis2

Caption: Experimental workflow for assessing the effect of this compound on Jurkat cells.

2.2 Procedure:

  • Cell Seeding: Culture Jurkat E6-1 cells as described in Section I. Harvest cells in the exponential growth phase and determine the viable cell density. Dilute the cell suspension to a working concentration of 1 x 10^5 cells/mL in complete growth medium. Seed 100 µL of the cell suspension (1 x 10^4 cells) into each well of a 96-well flat-bottom plate.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series of this compound in complete growth medium to achieve final desired concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound dose) and a no-treatment control.

  • Cell Treatment: Add 100 µL of the prepared this compound dilutions or control solutions to the appropriate wells of the 96-well plate, resulting in a final volume of 200 µL per well.

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.

  • Proliferation/Viability Assay:

    • Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight.

    • Read the absorbance at 570 nm using a microplate reader.

    • Alternatively, use a resazurin-based assay like PrestoBlue, which shows a strong correlation with cell number.[2]

2.3 Data Presentation: Quantitative data should be summarized to determine the half-maximal inhibitory concentration (IC50) of this compound.

This compound Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Viability (Relative to Vehicle)
0 (No Treatment)1.2540.089100.0%
0 (Vehicle Control)1.2480.09299.5%
0.11.1980.07595.5%
11.0500.06183.7%
100.6320.04550.4%
500.2150.02217.1%
1000.1010.0158.1%

III. Postulated Signaling Pathway of this compound Action

Dopamine D4 receptors (DRD4) have been implicated in maintaining T-cell quiescence.[3] Dysregulation of signaling pathways downstream of such receptors can lead to uncontrolled proliferation, a hallmark of leukemic cells. We postulate that this compound acts as a DRD4 agonist, influencing downstream signaling cascades such as the PI3K/Akt and NF-κB pathways to inhibit cell proliferation and induce apoptosis.

3.1 Signaling Pathway Diagram:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus D477 This compound DRD4 DRD4 Receptor D477->DRD4 Agonist Binding PI3K PI3K DRD4->PI3K Inhibition IKK IKK DRD4->IKK Activation Akt Akt PI3K->Akt Inhibition Prolif_Genes Proliferation & Survival Genes Akt->Prolif_Genes Survival Signal Inhibition IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Release NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_nuc->Prolif_Genes Transcription Inhibition

Caption: Postulated this compound signaling pathway in Jurkat T-cells.

3.2 Pathway Description:

  • Receptor Binding: The experimental compound this compound acts as an agonist, binding to the Dopamine D4 Receptor (DRD4) on the surface of the T-lymphocyte.

  • Inhibition of Pro-Survival Pathway: Activation of DRD4 leads to the inhibition of the PI3K/Akt signaling cascade. The PI3K/Akt pathway is a critical regulator of cell survival and proliferation; its inhibition reduces pro-survival signals to the nucleus.

  • Modulation of NF-κB Pathway: Concurrently, DRD4 activation may influence the NF-κB pathway.[4] In this model, this compound binding ultimately prevents the translocation of the transcription factor NF-κB to the nucleus. NF-κB is a key regulator of genes involved in inflammation, cell survival, and proliferation.

  • Transcriptional Regulation: The inhibition of Akt signaling and NF-κB translocation results in the downregulation of target genes essential for cell cycle progression and survival, leading to the observed anti-proliferative effects.

These application notes provide a foundational framework for the in vitro characterization of experimental compounds like this compound. Further studies, including cell cycle analysis, apoptosis assays, and western blotting for key signaling proteins, would be required to fully elucidate the mechanism of action.

References

Application of Dopamine D4 Receptor Agonists in Animal Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of dopamine D4 receptor agonists in animal models. While the initial query for "D-4-77" did not yield a specific compound, the context strongly suggests an interest in agents targeting the dopamine D4 receptor. A prominent example of a selective D4 receptor agonist used in research is PD 168077, which will be used as a representative compound in this guide.

Application Notes

The dopamine D4 receptor is a G protein-coupled receptor belonging to the D2-like family. In the central nervous system, these receptors are predominantly found in limbic and cortical areas, including the prefrontal cortex, hippocampus, and amygdala. Their involvement in higher cognitive functions and emotional regulation has made them a target for investigating and potentially treating neuropsychiatric conditions such as schizophrenia and attention-deficit/hyperactivity disorder (ADHD).

Mechanism of Action

Dopamine D4 receptors are primarily coupled to Gαi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). A significant functional consequence of D4 receptor activation in certain neuronal populations is the presynaptic inhibition of glutamate release.[1][2] Studies have shown that D4 receptor agonists can reduce the frequency of miniature excitatory postsynaptic currents (mEPSCs) without affecting their amplitude, indicating a mechanism that directly modulates the presynaptic release machinery.[1][2]

Quantitative Data Summary

The following table summarizes key quantitative data for the D4 receptor agonist PD 168077 and related compounds from in vitro electrophysiological studies. This information is crucial for guiding dose-selection in preclinical animal models.

CompoundAnimal Model/PreparationApplicationConcentration / DosageObserved EffectReference(s)
PD 168077 Rat Hypothalamic SlicesWhole-cell patch clamp30 µM - 1 mMMimicked the inhibitory action of dopamine on evoked excitatory postsynaptic currents (EPSCs).[1][2]
Dopamine Rat Hypothalamic SlicesWhole-cell patch clamp30 µM - 1 mMInduced a significant and reversible reduction in the amplitude of evoked EPSCs.[1][2]
Clozapine Rat Hypothalamic SlicesWhole-cell patch clamp50 µMActed as a D4 antagonist, inhibiting the response to dopamine.[1][2]

Visualizing the Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the activation of the dopamine D4 receptor, leading to the presynaptic inhibition of glutamatergic signaling.

cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron D4_Agonist D4 Agonist (e.g., PD 168077) D4R D4 Receptor D4_Agonist->D4R Binds AC Adenylyl Cyclase D4R->AC Inhibits cAMP ↓ cAMP AC->cAMP Glutamate_Release Glutamate Release cAMP->Glutamate_Release Inhibits GluR Glutamate Receptor Glutamate_Release->GluR Glutamate EPSC Reduced EPSC GluR->EPSC Leads to

Caption: D4 agonist binding inhibits glutamate release presynaptically.

Experimental Protocols

Protocol 1: In Vivo Microdialysis for Neurotransmitter Release

Objective: To measure the effect of a systemically administered D4 receptor agonist on extracellular neurotransmitter levels (e.g., dopamine, glutamate) in a specific brain region of a conscious, freely moving rodent.

Materials:

  • Adult rats or mice

  • Stereotaxic apparatus

  • Microdialysis probes

  • Syringe pump

  • Fraction collector

  • HPLC system with electrochemical or fluorescence detection

  • D4 receptor agonist (e.g., PD 168077)

  • Artificial cerebrospinal fluid (aCSF) for perfusion

Procedure:

  • Surgical Implantation: Anesthetize the animal and stereotaxically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex). Allow for a post-operative recovery period of at least 5-7 days.

  • Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

  • Baseline Collection: Begin perfusing the probe with aCSF at a slow, constant rate (e.g., 1-2 µL/min). After a stabilization period (e.g., 1-2 hours), collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least 1-2 hours.

  • Drug Administration: Administer the D4 receptor agonist (e.g., via intraperitoneal injection) or its vehicle.

  • Post-Injection Collection: Continue collecting dialysate samples for several hours to monitor changes in neurotransmitter levels.

  • Sample Analysis: Analyze the collected dialysate samples using HPLC to quantify the concentration of the neurotransmitters of interest.

  • Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the correct placement of the microdialysis probe.

Data Presentation: Express neurotransmitter concentrations as a percentage of the average baseline levels.

Protocol 2: Assessment of Cognitive Enhancement in the Novel Object Recognition (NOR) Task

Objective: To evaluate the pro-cognitive effects of a D4 receptor agonist in a rodent model of recognition memory.

Materials:

  • Adult rats or mice

  • An open-field arena

  • A set of two identical objects (familiar)

  • A third, distinct object (novel)

  • D4 receptor agonist and vehicle

  • Video recording and tracking software

Procedure:

  • Habituation: For 2-3 days prior to testing, allow each animal to explore the empty testing arena for 5-10 minutes to reduce anxiety and novelty-induced exploratory behavior.

  • Drug Administration: On the test day, administer the D4 receptor agonist or vehicle at a predetermined time before the first trial (e.g., 30 minutes prior).

  • Familiarization Trial (T1): Place the animal in the arena containing two identical objects. Allow the animal to explore freely for a set period (e.g., 5 minutes).

  • Inter-Trial Interval (ITI): Return the animal to its home cage for a specific duration (e.g., 1 hour).

  • Test Trial (T2): Place the animal back into the arena, where one of the familiar objects has been replaced by a novel object. Allow for 5 minutes of free exploration.

  • Data Acquisition: Record all trials with a video camera. Score the amount of time the animal spends actively exploring each object (e.g., sniffing or touching with the nose).

Data Analysis:

  • Calculate a Discrimination Index (DI) : (Time with Novel Object - Time with Familiar Object) / (Total Exploration Time).

  • A positive DI indicates a preference for the novel object, suggesting successful memory of the familiar object.

  • Compare the DI between the treatment and vehicle groups using an appropriate statistical test (e.g., Student's t-test or ANOVA).

Experimental Workflow Visualization

The following diagram provides a logical workflow for conducting an in vivo study to assess the effects of a D4 receptor agonist.

A Study Design (Hypothesis, Animal Model, Endpoints) B Animal Acclimation & Habituation A->B C Baseline Measurements (Optional) B->C D Randomization to Groups (Vehicle vs. D4 Agonist) C->D E Drug/Vehicle Administration D->E F Behavioral or Physiological Testing E->F G Sample Collection (e.g., Blood, Tissue, Dialysate) F->G H Data Analysis & Statistics G->H I Interpretation & Conclusion H->I

Caption: A typical workflow for an in vivo D4 agonist study.

References

Application Notes and Protocols for In Vivo Studies of Novel Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for the compound "D-4-77" did not yield specific publicly available information. Therefore, these application notes and protocols are presented for a hypothetical anti-cancer agent, hereafter referred to as Compound-X , based on general principles of in vivo research and data from analogous compounds.

Introduction

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the dosage and administration of Compound-X for in vivo studies. The protocols outlined below are intended to serve as a foundational framework for preclinical efficacy and pharmacokinetic evaluations in rodent models.

Compound Profile: Compound-X (Hypothetical)

ParameterDescription
Mechanism of Action Dual inhibitor of Topoisomerase I and II, leading to DNA damage and apoptosis in cancer cells.
Formulation Supplied as a lyophilized powder. Reconstitute in a 1:1 solution of DMSO and sterile saline for injection.
Storage Store lyophilized powder at -20°C. Reconstituted solution should be used immediately or stored at 4°C for no more than 24 hours, protected from light.

In Vivo Pharmacokinetics (Hypothetical Data)

A summary of key pharmacokinetic parameters for Compound-X in a murine model is presented below. This data is crucial for designing effective dosing schedules.

ParameterIntravenous (IV) Administration (5 mg/kg)Oral (PO) Administration (20 mg/kg)
Cmax (ng/mL) 4500350
Tmax (h) 0.254
AUClast (ng·h/mL) 1700900
t1/2 (h) 2.56
Bioavailability (%) N/A15
Clearance (mL/min/kg) 55N/A
Volume of Distribution (Vss, L/kg) 1.9N/A

Signaling Pathway

The diagram below illustrates the proposed mechanism of action for Compound-X, targeting both Topoisomerase I and II, which ultimately leads to apoptosis.

Compound_X_Signaling_Pathway Compound-X Compound-X Topoisomerase I Topoisomerase I Compound-X->Topoisomerase I Topoisomerase II Topoisomerase II Compound-X->Topoisomerase II DNA Replication & Transcription DNA Replication & Transcription Topoisomerase I->DNA Replication & Transcription Topoisomerase II->DNA Replication & Transcription DNA Strand Breaks DNA Strand Breaks DNA Replication & Transcription->DNA Strand Breaks Inhibition by Compound-X DNA Damage Response (DDR) DNA Damage Response (DDR) DNA Strand Breaks->DNA Damage Response (DDR) Apoptosis Apoptosis DNA Damage Response (DDR)->Apoptosis

Caption: Proposed signaling pathway for Compound-X.

Experimental Protocols

Animal Models

For efficacy studies, immunocompromised mice such as athymic nude (nu/nu) or SCID mice are recommended to support the growth of human tumor xenografts.[1] The choice of mouse strain should be guided by the specific tumor cell line being used.

Xenograft Tumor Model Protocol

This protocol describes the establishment of a subcutaneous xenograft model for evaluating the anti-tumor efficacy of Compound-X.

  • Cell Culture: Culture human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) under standard conditions.

  • Cell Preparation: On the day of implantation, harvest cells using trypsin, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Width^2 x Length) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

Dosing and Administration Protocol

This protocol outlines the administration of Compound-X in a xenograft mouse model.

  • Preparation of Dosing Solution:

    • On each day of dosing, reconstitute the lyophilized Compound-X powder in a 1:1 solution of DMSO and sterile saline to the desired concentration (e.g., for a 10 mg/kg dose in a 20 g mouse, prepare a solution that delivers the dose in a 100 µL injection volume).

    • Prepare the vehicle control solution (1:1 DMSO and sterile saline) in the same manner.

  • Administration:

    • Administer Compound-X or vehicle to the respective groups via intraperitoneal (IP) injection.

    • Dosing frequency can be determined based on pharmacokinetic data, for example, once daily (QD) or every other day (QOD) for a specified treatment period (e.g., 21 days).

  • Monitoring:

    • Monitor animal body weight and general health daily.

    • Continue to measure tumor volume every 2-3 days.

    • At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

Experimental Workflow

The following diagram provides a visual representation of the in vivo experimental workflow.

In_Vivo_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Cell Culture Cell Culture Tumor Implantation Tumor Implantation Cell Culture->Tumor Implantation Animal Acclimatization Animal Acclimatization Animal Acclimatization->Tumor Implantation Tumor Growth Monitoring Tumor Growth Monitoring Tumor Implantation->Tumor Growth Monitoring Randomization Randomization Tumor Growth Monitoring->Randomization Treatment Administration Treatment Administration Randomization->Treatment Administration Efficacy Monitoring Efficacy Monitoring Treatment Administration->Efficacy Monitoring Endpoint Analysis Endpoint Analysis Efficacy Monitoring->Endpoint Analysis Data Interpretation Data Interpretation Endpoint Analysis->Data Interpretation

Caption: General workflow for an in vivo efficacy study.

Safety and Toxicology Considerations

Preliminary toxicology studies are essential to determine the maximum tolerated dose (MTD) of Compound-X.[2] During efficacy studies, monitor for signs of toxicity, including:

  • Significant body weight loss (>15-20%)

  • Changes in behavior (lethargy, ruffled fur)

  • Signs of distress

Data Analysis

  • Tumor Growth Inhibition (TGI): Calculate TGI using the formula: %TGI = (1 - (ΔT / ΔC)) x 100, where ΔT is the change in tumor volume in the treated group and ΔC is the change in tumor volume in the control group.

  • Statistical Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of the observed differences between treatment and control groups. A p-value of <0.05 is typically considered statistically significant.

  • Graphical Representation: Plot mean tumor volume and mean body weight over time for each group.

By following these detailed application notes and protocols, researchers can effectively design and execute in vivo studies to evaluate the therapeutic potential of novel anti-cancer compounds like Compound-X.

References

Application Notes and Protocols for the Quantification of D-4-77

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This document provides detailed application notes and protocols for the quantitative analysis of the hypothetical compound D-4-77 in various biological matrices. The described methods are based on established analytical techniques commonly employed in pharmaceutical research and development for the quantification of small molecules. These protocols are intended for researchers, scientists, and drug development professionals. The methodologies include High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS), and a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a robust and widely used technique for the quantification of analytes that possess a UV chromophore. This method offers good precision and accuracy for the analysis of this compound in relatively clean sample matrices or after extensive sample cleanup.

Experimental Protocol

1.1.1. Sample Preparation (Plasma)

A protein precipitation method is employed for the extraction of this compound from plasma samples.

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard (IS).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Vortex for 30 seconds and transfer to an HPLC vial for analysis.

1.1.2. HPLC Conditions

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic elution with 60:40 (v/v) acetonitrile and 0.1% formic acid in water.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 35°C

  • UV Detection: 254 nm

  • Run Time: 10 minutes

1.1.3. Method Validation Parameters

The method was validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Data Presentation

Table 1: HPLC-UV Method Validation Summary for this compound

ParameterResult
Linearity Range 0.1 - 50 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 95.2 - 103.5%
Precision (RSD%) Intra-day: < 2.5%, Inter-day: < 4.8%
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantitation (LOQ) 0.1 µg/mL

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing plasma Plasma Sample precipitate Protein Precipitation (Acetonitrile + IS) plasma->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute hplc_injection HPLC Injection reconstitute->hplc_injection separation C18 Separation hplc_injection->separation detection UV Detection (254 nm) separation->detection quantification Quantification detection->quantification LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis plasma Plasma Sample precipitate Protein Precipitation plasma->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Supernatant Transfer centrifuge->supernatant uplc UPLC Separation supernatant->uplc esi Electrospray Ionization uplc->esi msms MS/MS Detection (MRM) esi->msms quant Quantification msms->quant ELISA_Principle cluster_high High this compound in Sample cluster_low Low this compound in Sample Ab1 Ab D477_sample1 This compound Ab1->D477_sample1 Binds D477_HRP1 This compound-HRP Ab1->D477_HRP1 Blocked Result1 Low Signal Ab2 Ab D477_sample2 This compound Ab2->D477_sample2 Less Binding D477_HRP2 This compound-HRP Ab2->D477_HRP2 Binds Result2 High Signal

Application Notes and Protocols for High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Application of a Novel Compound in High-Throughput Screening Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large numbers of compounds for their effects on a specific biological target or pathway.[1][2] Quantitative HTS (qHTS) further refines this process by evaluating compounds across a range of concentrations, providing valuable dose-response information early in the discovery pipeline.[3][4][5] These application notes provide a comprehensive overview and detailed protocols for the evaluation of a novel compound, herein referred to as Compound D-4-77 , in a common HTS assay format. The methodologies described can be adapted for various research contexts.

Data Presentation: Summarized Quantitative Data

The primary output of qHTS is a concentration-response curve, from which key parameters such as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) can be derived. Below are example tables summarizing hypothetical data for Compound this compound in a cell viability assay and a target-specific pathway inhibition assay.

Table 1: Cell Viability Assay Data for Compound this compound

Compound IDConcentration (µM)% Cell Viability (Mean ± SD, n=3)
This compound0.0198.2 ± 2.1
0.195.5 ± 3.4
185.3 ± 4.5
1052.1 ± 5.0
1005.8 ± 1.9
ControlVehicle (DMSO)100 ± 2.5
Positive ControlStaurosporine (1 µM)2.3 ± 0.8

Table 2: Target Pathway Inhibition Data for Compound this compound (e.g., Nodal Signaling Pathway)

Compound IDConcentration (µM)% Pathway Inhibition (Mean ± SD, n=3)Calculated IC50 (µM)
This compound0.015.2 ± 1.5
0.125.7 ± 3.8
148.9 ± 4.21.05
1092.3 ± 2.9
10098.1 ± 1.1
ControlVehicle (DMSO)0 ± 2.1N/A
Positive ControlKnown Inhibitor (e.g., SB-431542, 10 µM)95.4 ± 3.3N/A

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of HTS assays. Below are protocols for a cell viability assay and a target-specific reporter assay.

Protocol: Cell Viability HTS Assay

Objective: To determine the cytotoxic effect of Compound this compound on a cancer cell line (e.g., HeLa).

Materials:

  • HeLa cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Compound this compound stock solution (10 mM in DMSO)

  • Staurosporine (positive control)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • 1536-well white, solid-bottom assay plates

  • Automated liquid handling system

  • Plate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding:

    • Culture HeLa cells to 80-90% confluency.

    • Trypsinize, count, and resuspend cells in DMEM to a concentration of 1 x 10^5 cells/mL.

    • Using an automated dispenser, seed 5 µL of the cell suspension (500 cells/well) into 1536-well plates.

    • Incubate plates at 37°C, 5% CO2 for 4-6 hours to allow cell attachment.

  • Compound Dispensing:

    • Prepare a serial dilution of Compound this compound in DMSO.

    • Using a pin tool or acoustic dispenser, transfer 23 nL of the compound dilutions to the assay plates.

    • Include vehicle (DMSO) and positive (Staurosporine) controls.

  • Incubation:

    • Incubate the plates for 48 hours at 37°C, 5% CO2.

  • Assay Readout:

    • Equilibrate the CellTiter-Glo® reagent to room temperature.

    • Add 5 µL of CellTiter-Glo® reagent to each well using an automated dispenser.

    • Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence on a compatible plate reader.

  • Data Analysis:

    • Normalize the data using vehicle (100% viability) and positive control (0% viability) wells.

    • Plot the normalized data against the logarithm of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.

Protocol: Nodal Signaling Pathway Reporter HTS Assay

Objective: To quantify the inhibitory effect of Compound this compound on the Nodal signaling pathway.

Materials:

  • HEK293T cells stably expressing a Nodal-responsive luciferase reporter construct.

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin.

  • Recombinant human Nodal protein.

  • Compound this compound stock solution (10 mM in DMSO).

  • SB-431542 (positive control inhibitor).

  • Bright-Glo™ Luciferase Assay System.

  • 1536-well white, solid-bottom assay plates.

  • Automated liquid handling system.

  • Plate reader with luminescence detection.

Procedure:

  • Cell Seeding:

    • Seed reporter cells into 1536-well plates as described in the cell viability protocol.

  • Compound Dispensing:

    • Dispense serial dilutions of Compound this compound as previously described.

  • Pathway Activation and Incubation:

    • Prepare a solution of recombinant Nodal protein in serum-free DMEM at a concentration known to induce a robust reporter signal (e.g., 100 ng/mL).

    • Add 1 µL of the Nodal solution to all wells except the negative controls.

    • Incubate the plates for 24 hours at 37°C, 5% CO2.

  • Assay Readout:

    • Add 5 µL of Bright-Glo™ reagent to each well.

    • Incubate for 5 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using vehicle-treated, Nodal-stimulated wells (0% inhibition) and wells with the positive control inhibitor (100% inhibition).

    • Generate concentration-response curves and calculate IC50 values as described above.

Mandatory Visualizations

Diagrams are essential for illustrating complex biological pathways and experimental workflows.

Signaling Pathway Diagram

The Nodal signaling pathway is a key regulator of embryonic development.[6][7] Its dysregulation is implicated in various diseases, making it a target for drug discovery.

Nodal_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nodal Nodal Ligand ReceptorII Type II Receptor (ActRIIA/B) Nodal->ReceptorII binds CoReceptor Co-receptor (Cripto) CoReceptor->ReceptorII ReceptorI Type I Receptor (ALK4/7) Smad23 Smad2/3 ReceptorI->Smad23 phosphorylates ReceptorII->ReceptorI recruits & phosphorylates pSmad23 p-Smad2/3 Smad23->pSmad23 SmadComplex Smad2/3-Smad4 Complex pSmad23->SmadComplex Smad4 Smad4 Smad4->SmadComplex TF Transcription Factors (e.g., FoxH1) SmadComplex->TF translocates to nucleus TargetGenes Target Gene Expression TF->TargetGenes activates D477 Compound this compound D477->ReceptorI Inhibits kinase activity

Caption: The Nodal signaling pathway and a potential point of inhibition by Compound this compound.

Experimental Workflow Diagram

A clear workflow diagram ensures procedural consistency and understanding.

HTS_Workflow start Start cell_seeding 1. Cell Seeding (1536-well plates) start->cell_seeding plate_incubation1 2. Plate Incubation (Cell Attachment) cell_seeding->plate_incubation1 compound_transfer 4. Compound Transfer (Acoustic/Pin Tool) plate_incubation1->compound_transfer compound_prep 3. Compound Plate Preparation (Serial Dilutions) compound_prep->compound_transfer plate_incubation2 5. Incubation with Compound (24-48 hours) compound_transfer->plate_incubation2 reagent_addition 6. Lysis/Detection Reagent Addition plate_incubation2->reagent_addition plate_incubation3 7. Signal Stabilization reagent_addition->plate_incubation3 read_plate 8. Plate Reading (Luminescence) plate_incubation3->read_plate data_analysis 9. Data Analysis (Normalization, Curve Fitting, IC50) read_plate->data_analysis end End data_analysis->end

Caption: A generalized workflow for a quantitative high-throughput screening (qHTS) assay.

References

Protocol for dissolving D-4-77 for experiments

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for D-4-77

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a potent and selective small molecule inhibitor of the Myeloid cell leukemia 1 (Mcl-1) protein, a key regulator of the intrinsic mitochondrial apoptosis pathway. As a member of the Bcl-2 family of anti-apoptotic proteins, Mcl-1 is frequently overexpressed in various human cancers, contributing to tumor cell survival and resistance to therapy. This compound binds to the BH3-binding groove of Mcl-1, disrupting its interaction with pro-apoptotic proteins and thereby inducing apoptosis in Mcl-1-dependent cancer cells. These application notes provide a comprehensive protocol for the dissolution of this compound for in vitro and in vivo experiments.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₂₅H₂₈ClN₅O₄
Molecular Weight 501.98 g/mol
Appearance White to off-white solid
Purity (HPLC) ≥98%
Storage Conditions Store at -20°C, protected from light

Solubility Data

The solubility of this compound was determined in various common laboratory solvents. The data is summarized in the table below. It is important to note that this compound is practically insoluble in aqueous solutions.

SolventSolubility (at 25°C)Notes
Water <0.1 mg/mLPractically insoluble.
Phosphate-Buffered Saline (PBS, pH 7.4) <0.1 mg/mLPractically insoluble.
Dimethyl Sulfoxide (DMSO) ≥50 mg/mL (≥99.6 mM)Recommended solvent for preparing stock solutions.
Ethanol (100%) ~10 mg/mL ( ~19.9 mM)Soluble. Can be used as a co-solvent.
Dimethylformamide (DMF) ≥30 mg/mL (≥59.8 mM)Soluble.

Experimental Protocols: Dissolution of this compound

This section provides detailed protocols for the preparation of this compound solutions for use in experimental settings.

Preparation of a High-Concentration Stock Solution (10 mM in DMSO)

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Sterile, conical-bottom microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated micropipettes

Protocol:

  • Equilibrate the vial containing this compound powder to room temperature before opening to prevent moisture condensation.

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.02 mg of this compound.

  • Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM solution, add 1 mL of DMSO for every 5.02 mg of this compound.

  • Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a water bath (37°C) for 5-10 minutes can aid in dissolution.

  • Visually inspect the solution to ensure there are no visible particulates.

  • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C. When stored properly, the stock solution is stable for at least 6 months.

Preparation of Working Solutions for Cell-Based Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

Protocol:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform a serial dilution of the stock solution into fresh cell culture medium to achieve the desired final concentrations.

  • It is crucial to ensure that the final concentration of DMSO in the cell culture medium is kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.

  • For example, to prepare a 100 µM working solution, dilute the 10 mM stock solution 1:100 in cell culture medium (e.g., add 10 µL of 10 mM stock to 990 µL of medium).

  • Mix the working solution thoroughly by gentle pipetting or inversion before adding to the cell cultures.

  • Prepare fresh working solutions for each experiment.

Signaling Pathway

This compound functions by inhibiting the anti-apoptotic protein Mcl-1, which is a key component of the intrinsic apoptosis pathway. The following diagram illustrates the mechanism of action of this compound in inducing apoptosis.

D477_Mechanism_of_Action cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Mcl1 Mcl-1 BaxBak Bax/Bak Mcl1->BaxBak Inhibition CytoC Cytochrome c BaxBak->CytoC Release Apaf1 Apaf-1 CytoC->Apaf1 Apoptotic_Stimuli Apoptotic Stimuli Apoptotic_Stimuli->BaxBak D477 This compound D477->Mcl1 Inhibition Caspase9 Caspase-9 Apaf1->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Mechanism of this compound induced apoptosis.

Experimental Workflow

The following diagram outlines a general workflow for an in vitro experiment using this compound to assess its effect on cell viability.

D477_Experimental_Workflow A 1. Cell Seeding Seed cells in a multi-well plate B 2. Cell Culture Incubate for 24 hours A->B C 3. This compound Treatment Add varying concentrations of this compound B->C D 4. Incubation Incubate for 24-72 hours C->D E 5. Viability Assay (e.g., MTT, CellTiter-Glo) D->E F 6. Data Analysis Calculate IC50 E->F

Caption: General workflow for a cell viability assay with this compound.

Application Notes and Protocols for the Selective Dopamine D4 Receptor Antagonist L-745,870 in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

Note on "D-4-77": The compound "this compound" is not found in the scientific literature and is likely a typographical error. Based on the context of neuroscience research, this document focuses on a well-characterized and relevant compound, the selective Dopamine D4 receptor antagonist, L-745,870 . This compound is a valuable tool for investigating the physiological and pathological roles of the Dopamine D4 receptor.

Application Notes

The Dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors, is a key target in neuroscience research due to its association with various neurological and psychiatric disorders, including schizophrenia, attention-deficit hyperactivity disorder (ADHD), and addiction.[1][2] The selective D4 receptor antagonist, L-745,870 (3-([4-(4-chlorophenyl)piperazin-1-yl]methyl)-1H-pyrrolo[2,3-b]pyridine), is a potent and selective tool for elucidating the functions of this receptor.[3]

Mechanism of Action:

L-745,870 acts as a competitive antagonist at the Dopamine D4 receptor. By binding to the receptor, it blocks the action of the endogenous ligand, dopamine. The D4 receptor is coupled to Gi/o proteins, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][4] D4 receptor activation can also modulate the activity of ion channels, such as G-protein-coupled inwardly rectifying potassium (GIRK) channels.[2][5] L-745,870 reverses these effects by preventing dopamine from binding and activating the receptor.[3][5]

Applications in Neuroscience Research:

  • Investigating the Role of D4 Receptors in Cognition: Studies have utilized L-745,870 to explore the involvement of D4 receptors in cognitive processes such as learning and memory. For example, research has shown that L-745,870 can abolish the pro-cognitive effects of certain peptides, suggesting a role for D4 receptors in memory consolidation and recall.[6]

  • Elucidating D4 Receptor Involvement in Neurotransmitter Release: L-745,870 is used to study the modulatory role of D4 receptors on the release of other neurotransmitters. For instance, it has been demonstrated that D4 receptor antagonism can influence glutamatergic neurotransmission, indicating a key role for D4 receptors in regulating corticostriatal glutamate release.[7][8]

  • Probing the Therapeutic Potential of D4 Receptor Blockade: While clinical trials with L-745,870 for schizophrenia were not successful, it remains a valuable research tool to understand the therapeutic potential and limitations of selective D4 receptor antagonism.[9][10] Its use in preclinical models helps to dissect the complex pharmacology of antipsychotic drugs.

  • Neuroprotection Studies: Research has suggested that L-745,870 may have neuroprotective properties. In a mouse model of amyotrophic lateral sclerosis (ALS), administration of L-745,870 delayed the onset of motor deficits and slowed disease progression.[11]

Quantitative Data

The following tables summarize the binding affinities and functional potencies of L-745,870.

Table 1: Binding Affinity (Ki) of L-745,870 for Human Dopamine Receptors

Receptor SubtypeKi (nM)Reference
Dopamine D40.43[3][5]
Dopamine D2960[5][12]
Dopamine D32300[5][12]

Table 2: Binding Affinity (IC50) of L-745,870 for Other Receptors

ReceptorIC50 (nM)Reference
5-HT2< 300[3]
Sigma sites< 300[3]
Alpha-adrenergic< 300[3]

Experimental Protocols

Protocol 1: In Vitro Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of L-745,870 for the Dopamine D4 receptor using [3H]spiperone as the radioligand.

Materials:

  • Cell membranes expressing the human Dopamine D4 receptor

  • [3H]spiperone (radioligand)

  • L-745,870 (test compound)

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

  • Wash buffer (ice-cold)

  • Glass fiber filters

  • Scintillation vials and scintillation cocktail

  • Filtration manifold

  • Scintillation counter

Procedure:

  • Prepare a series of dilutions of L-745,870 in binding buffer.

  • In a 96-well plate, add 50 µL of binding buffer, 50 µL of [3H]spiperone (at a final concentration of 0.2 nM), and 50 µL of the L-745,870 dilution.[3]

  • For total binding, add 50 µL of binding buffer instead of the test compound.

  • For non-specific binding, add 50 µL of a high concentration of a non-labeled competing ligand (e.g., 10 µM haloperidol).

  • Add 50 µL of the cell membrane preparation to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Rapidly filter the contents of each well through glass fiber filters using a filtration manifold.

  • Wash the filters three times with ice-cold wash buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and vortex.

  • Measure the radioactivity in a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the L-745,870 concentration and determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vivo Microdialysis for Glutamate Release

This protocol outlines the procedure for measuring extracellular glutamate levels in the striatum of rodents following the administration of L-745,870.[7]

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes

  • Syringe pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • L-745,870

  • Anesthetic (e.g., isoflurane)

  • HPLC system with fluorescence detection for glutamate analysis

  • Surgical instruments

Procedure:

  • Anesthetize the animal and place it in the stereotaxic apparatus.

  • Surgically implant a guide cannula targeting the striatum. Secure the cannula with dental cement. Allow the animal to recover for several days.

  • On the day of the experiment, gently insert a microdialysis probe through the guide cannula.

  • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.[13]

  • Allow a stabilization period of at least 60-90 minutes.

  • Collect baseline dialysate samples every 20 minutes for at least 60 minutes.

  • Administer L-745,870 (e.g., intraperitoneally).

  • Continue collecting dialysate samples for at least 2-3 hours post-injection.

  • Analyze the glutamate concentration in the dialysate samples using HPLC with fluorescence detection.

  • Express the results as a percentage of the baseline glutamate levels.

Protocol 3: Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the recording of NMDA receptor-mediated currents in pyramidal neurons of the prefrontal cortex to assess the effect of L-745,870.[14]

Materials:

  • Vibratome for slicing brain tissue

  • Recording chamber for brain slices

  • Upright microscope with DIC optics

  • Patch-clamp amplifier and data acquisition system

  • Glass micropipettes

  • Artificial cerebrospinal fluid (aCSF) for slicing and recording

  • Intracellular solution for the patch pipette

  • NMDA (N-methyl-D-aspartate)

  • L-745,870

  • Other necessary pharmacological agents (e.g., TTX to block action potentials, bicuculline to block GABAA receptors)

Procedure:

  • Prepare acute coronal slices (e.g., 300 µm thick) of the prefrontal cortex from a rodent brain using a vibratome in ice-cold slicing aCSF.

  • Transfer the slices to a holding chamber with oxygenated aCSF and allow them to recover for at least 1 hour at room temperature.

  • Place a slice in the recording chamber and continuously perfuse with oxygenated recording aCSF.

  • Visualize pyramidal neurons in the desired cortical layer using the microscope.

  • Establish a whole-cell patch-clamp recording from a neuron.

  • Voltage-clamp the neuron at a holding potential of, for example, -70 mV.

  • Evoke synaptic responses by electrical stimulation with a bipolar electrode placed in a nearby layer.

  • Isolate NMDA receptor-mediated currents pharmacologically (e.g., by using an AMPA receptor antagonist).

  • Record baseline NMDA receptor-mediated excitatory postsynaptic currents (EPSCs).

  • Bath-apply L-745,870 at the desired concentration and record the EPSCs again.

  • To study the effect on NMDA-evoked currents directly, puff-apply NMDA onto the neuron and record the inward current before and after the application of L-745,870.[14]

  • Analyze the changes in the amplitude and kinetics of the NMDA receptor-mediated currents.

Signaling Pathways and Experimental Workflows

D4_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R Activates L745870 L-745,870 L745870->D4R Blocks Gi Gi/o Protein D4R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits GIRK GIRK Channel Gi->GIRK Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Downstream Downstream PKA->Downstream Phosphorylates Targets K_ion GIRK->K_ion Efflux Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Leads to

Caption: Dopamine D4 Receptor Signaling Pathway.

Microdialysis_Workflow cluster_animal_prep Animal Preparation cluster_experiment Microdialysis Experiment cluster_analysis Sample Analysis Anesthesia Anesthesia Stereotaxic_Surgery Stereotaxic Surgery Anesthesia->Stereotaxic_Surgery Guide_Cannula Guide Cannula Implantation Stereotaxic_Surgery->Guide_Cannula Recovery Recovery Period Guide_Cannula->Recovery Probe_Insertion Probe Insertion Recovery->Probe_Insertion Perfusion aCSF Perfusion Probe_Insertion->Perfusion Stabilization Stabilization Perfusion->Stabilization Baseline_Collection Baseline Sample Collection Stabilization->Baseline_Collection Drug_Administration L-745,870 Administration Baseline_Collection->Drug_Administration Post_Drug_Collection Post-Drug Sample Collection Drug_Administration->Post_Drug_Collection HPLC HPLC Analysis Post_Drug_Collection->HPLC Data_Quantification Data Quantification HPLC->Data_Quantification Statistical_Analysis Statistical Analysis Data_Quantification->Statistical_Analysis

Caption: In Vivo Microdialysis Experimental Workflow.

References

Application Notes and Protocols: D-4-77 as a Molecular Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Extensive searches for a molecular probe designated "D-4-77" have not yielded any specific compound with this identifier in publicly available scientific literature and chemical databases. It is possible that "this compound" may be an internal laboratory code, a developmental name for a compound that was not advanced, or a typographical error.

This document, therefore, cannot provide specific application notes and protocols for "this compound." Instead, it will offer a generalized framework and best-practice guidelines for utilizing a novel small molecule as a molecular probe, a process that would be applicable should "this compound" be identified. The protocols and data presentation formats provided below are based on common practices in molecular and cellular biology, pharmacology, and drug discovery.

General Principles of Utilizing a Novel Molecular Probe

A molecular probe is a specialized tool designed to bind to and help study specific molecules or biomarkers within complex biological systems like cells or tissues.[1][2] The utility of a probe is defined by its specificity, sensitivity, and the nature of the signal it generates.

Key Characteristics to Evaluate:
  • Specificity and Selectivity: The probe should ideally interact with a single, intended molecular target with high affinity, minimizing off-target effects.

  • Mechanism of Action: A clear understanding of how the probe interacts with its target (e.g., agonist, antagonist, inhibitor, fluorescent label) is crucial for data interpretation.

  • Signal Generation: The probe must produce a measurable signal (e.g., fluorescence, enzymatic activity, radioactive decay) that correlates with the presence or activity of the target.

  • Cellular Permeability and Localization: For intracellular targets, the probe must be able to cross the cell membrane and accumulate in the correct subcellular compartment.

  • Toxicity: The probe should exhibit minimal cytotoxicity at concentrations required for effective target engagement.

Hypothetical Data Presentation for a Novel Probe

Should data for a probe like "this compound" become available, it should be summarized for clarity and comparative analysis.

Table 1: Physicochemical and Pharmacological Properties of a Hypothetical Molecular Probe

ParameterValueMethod of Determination
Molecular Weighte.g., 450.5 g/mol Mass Spectrometry
Puritye.g., >98%HPLC
Solubilitye.g., 10 mM in DMSOVisual Inspection, Nephelometry
Target Affinity (Kd)e.g., 50 nMSurface Plasmon Resonance
IC50 / EC50e.g., 100 nMIn vitro functional assay
Cellular Toxicity (CC50)e.g., >10 µMMTT or CellTiter-Glo Assay
Fluorescent Propertiese.g., Ex: 488 nm / Em: 520 nmFluorimetry

Generalized Experimental Protocols

The following are template protocols that would be adapted for a specific molecular probe.

In Vitro Target Binding Assay

This protocol describes a general method to determine the binding affinity of a probe to its purified target protein.

Materials:

  • Purified target protein

  • Hypothetical Probe (e.g., this compound)

  • Phosphate-buffered saline (PBS)

  • Bovine Serum Albumin (BSA)

  • Assay plates (e.g., 96-well, non-binding surface)

  • Detection instrument (e.g., plate reader, SPR instrument)

Procedure:

  • Prepare a dilution series of the molecular probe in PBS with 0.1% BSA.

  • Immobilize the purified target protein onto the assay surface according to the instrument manufacturer's instructions (e.g., SPR chip, ELISA plate).

  • Inject or add the probe dilutions to the immobilized target.

  • Measure the binding response at equilibrium for each concentration.

  • Calculate the dissociation constant (Kd) by fitting the binding data to a suitable model (e.g., 1:1 Langmuir binding).[3]

Cellular Imaging Protocol for a Fluorescent Probe

This protocol outlines the use of a hypothetical fluorescent probe for imaging its target in cultured cells.

Materials:

  • Cultured cells expressing the target of interest

  • Cell culture medium

  • Hypothetical Fluorescent Probe (e.g., this compound)

  • Hoechst or DAPI nuclear stain

  • Paraformaldehyde (PFA) for fixation

  • Fluorescence microscope

Procedure:

  • Seed cells onto glass-bottom imaging dishes and allow them to adhere overnight.

  • Treat cells with the desired concentration of the fluorescent probe in culture medium for the optimized incubation time (e.g., 30 minutes at 37°C).

  • (Optional) Add a nuclear counterstain like Hoechst for the final 10 minutes of incubation.

  • Wash the cells three times with warm PBS to remove unbound probe.

  • Add fresh imaging medium or fix the cells with 4% PFA for 15 minutes at room temperature.

  • If fixed, wash again with PBS.

  • Acquire images using a fluorescence microscope with appropriate filter sets for the probe and counterstain.

Signaling Pathway and Workflow Diagrams

Visualizing the theoretical mechanism of action and experimental design is critical for understanding a probe's function.

Hypothetical Signaling Pathway Inhibition

This diagram illustrates a scenario where a probe acts as an inhibitor of a kinase in a generic signaling cascade.

G cluster_0 Probe Inhibition of a Kinase Pathway Ligand Ligand Receptor Receptor Ligand->Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TF Transcription Factor KinaseB->TF Response Cellular Response TF->Response Gene Expression Probe Probe (this compound) Probe->KinaseA

Caption: Hypothetical inhibition of Kinase A by Probe this compound.

Experimental Workflow for Probe Validation

This diagram outlines the logical steps for validating a new molecular probe.

G Synthesis Probe Synthesis & Purification InVitro In Vitro Characterization (Binding, Activity) Synthesis->InVitro CellBased Cell-Based Assays (Uptake, Localization, Toxicity) InVitro->CellBased TargetEngagement Target Engagement & Specificity (e.g., Knockout Cells) CellBased->TargetEngagement Functional Functional Assays (e.g., Downstream Effects) TargetEngagement->Functional Validation Validated Molecular Probe Functional->Validation

Caption: Workflow for the validation of a new molecular probe.

Conclusion and Future Directions

While specific details for "this compound" are unavailable, the methodologies and frameworks presented here provide a comprehensive guide for the characterization and application of any novel molecular probe. Researchers who have access to "this compound" should first perform foundational experiments to determine its physicochemical properties, target affinity, and cellular effects. The results of these initial studies will inform the design of more complex experiments to probe its utility in specific biological contexts. Clear and standardized data presentation, as exemplified in the tables and diagrams, is essential for communicating the probe's capabilities to the broader scientific community.

References

Application Notes and Protocols for Target Validation Studies Using GDC-0941 (Pictilisib), a PI3K Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Target validation is a critical step in the drug discovery process, confirming the role of a molecular target in a disease process and assessing the therapeutic potential of modulating its activity.[1] The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a key regulator of cell growth, proliferation, survival, and metabolism.[2] Its frequent dysregulation in various cancers makes it a prime target for therapeutic intervention.[3][4] This document provides detailed application notes and protocols for the target validation of the PI3K pathway using GDC-0941 (Pictilisib), a potent and selective inhibitor of class I PI3K isoforms.[5][6]

Mechanism of Action of GDC-0941

GDC-0941 is an orally bioavailable small molecule that competitively inhibits the ATP-binding pocket of the p110 catalytic subunit of class I PI3K isoforms (α, β, δ, and γ).[5][7] This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[5] The reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase Akt.[2] The subsequent deactivation of the PI3K/Akt/mTOR cascade results in reduced cell proliferation and increased apoptosis in cancer cells with an activated PI3K pathway.[8]

Data Presentation

The following tables summarize the quantitative data for GDC-0941 from in vitro and in vivo studies, demonstrating its efficacy in target validation.

Table 1: In Vitro Activity of GDC-0941

ParameterCell LinePI3K/PTEN StatusIC50 (nM)Reference
pAkt (Ser473) Inhibition U87MG (Glioblastoma)PTEN null46[7][9]
PC3 (Prostate)PTEN null37[7][9]
MDA-MB-361 (Breast)PIK3CA mutant28[7][9]
Cell Proliferation (72h) U87MG (Glioblastoma)PTEN null950[9]
A2780 (Ovarian)WT140[9]
PC3 (Prostate)PTEN null280[9]
MDA-MB-361 (Breast)PIK3CA mutant720[9]

Table 2: In Vivo Efficacy of GDC-0941 in Xenograft Models

ModelCancer TypeTreatmentTumor Growth Inhibition (%)Reference
U87MGGlioblastoma75 mg/kg/day, oral83[5][9]
MDA-MB-361.1Breast Cancer150 mg/kg/day, oralSignificant delay in progression[9]
PTEN+/-LKB1+/hypoB-cell Follicular Lymphoma75 mg/kg/day, oral~40% reduction in tumor volume[9]
MCF7-neo/HER2Breast Cancer150 mg/kg, oral (in combo)Tumor stasis[10]

Experimental Protocols

1. In Vitro Cell Viability Assay (MTT Assay)

This protocol determines the effect of GDC-0941 on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., U87MG, PC3)

  • Complete culture medium

  • GDC-0941 (Pictilisib)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.[11]

  • Prepare a stock solution of GDC-0941 in DMSO and create serial dilutions in complete culture medium to achieve the desired final concentrations.

  • Remove the medium from the wells and add 100 µL of medium containing various concentrations of GDC-0941. Include a vehicle control (DMSO) and a no-treatment control.[11]

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[11][12]

  • After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[12][13]

  • Measure the absorbance at 570 nm using a microplate reader.[11][12]

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

2. Western Blot Analysis of PI3K Pathway Activation

This protocol is used to assess the phosphorylation status of key proteins in the PI3K/Akt pathway following treatment with GDC-0941.

Materials:

  • Cancer cell line of interest

  • GDC-0941

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-S6, anti-total-S6, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Culture cells to 70-80% confluency and treat with GDC-0941 at various concentrations for a specified time (e.g., 2 hours).[14]

  • Wash cells with ice-cold PBS and lyse with lysis buffer.[12]

  • Centrifuge the lysates and collect the supernatant. Determine the protein concentration using a BCA or Bradford assay.[12]

  • Denature protein samples and load equal amounts onto an SDS-PAGE gel for electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.[12]

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Wash the membrane again with TBST.

  • Detect the signal using an ECL substrate and an imaging system.[12]

3. In Vivo Tumor Xenograft Study

This protocol evaluates the anti-tumor efficacy of GDC-0941 in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., NCr athymic or NOD/SCID)

  • Cancer cell line of interest (e.g., U87MG)

  • Matrigel (optional)

  • GDC-0941

  • Vehicle for oral administration (e.g., 0.5% methylcellulose, 0.2% Tween-80)[10]

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.[15]

  • Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[15]

  • Prepare the GDC-0941 formulation and administer it to the treatment group via oral gavage at the desired dose and schedule (e.g., 75 mg/kg daily).[10][16] The control group receives the vehicle only.

  • Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²) / 2.[10]

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).

  • Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy.

Visualizations

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P GDC0941 GDC-0941 GDC0941->PI3K PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 PTEN PTEN PTEN->PIP3 Akt Akt PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt P Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of GDC-0941.

Target_Validation_Workflow start Hypothesis: Target is disease-relevant invitro In Vitro Studies (e.g., Cell Viability Assay) start->invitro biochem Biochemical/Cellular Assays (e.g., Western Blot for pAkt) invitro->biochem invivo In Vivo Studies (e.g., Xenograft Model) biochem->invivo validation Target Validated invivo->validation

Caption: General experimental workflow for target validation studies.

References

Application Notes and Protocols for D-4-77 in Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-4-77 is a novel fluorescent compound specifically designed to bind to the human Dopamine D4 Receptor (DRD4), a G protein-coupled receptor predominantly expressed in the central nervous system.[1][2][3] The dopamine D4 receptor is a subject of significant research interest due to its implication in various neurological and psychiatric disorders, including schizophrenia and ADHD.[3][4][5] this compound's high affinity and specificity for DRD4, combined with its intrinsic fluorescence, make it a valuable tool for identifying and quantifying DRD4-expressing cells using flow cytometry. This application note provides a detailed protocol for the use of this compound in flow cytometry for the detection of cells expressing the dopamine D4 receptor.

The protocol outlines procedures for cell preparation, staining with this compound, and subsequent analysis by flow cytometry. Adherence to this protocol will enable researchers to obtain reliable and reproducible results for the characterization of DRD4-expressing cell populations.

Signaling Pathway

The dopamine D4 receptor is a member of the D2-like family of dopamine receptors, which are negatively coupled to adenylyl cyclase.[1] Upon binding of an agonist, the D4 receptor undergoes a conformational change, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This compound, as a fluorescent antagonist, binds to the receptor without activating this downstream signaling cascade, allowing for the identification of receptor-expressing cells.

D4_Signaling_Pathway Dopamine D4 Receptor Signaling Pathway cluster_membrane Cell Membrane D4R Dopamine D4 Receptor G_protein Gi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Dopamine Dopamine (Agonist) Dopamine->D4R Binds & Activates D4_77 This compound (Antagonist) D4_77->D4R Binds & Blocks ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Regulates

Caption: this compound binds to the Dopamine D4 Receptor, blocking agonist-induced signaling.

Experimental Workflow

The following diagram outlines the general workflow for staining cells with this compound for flow cytometry analysis.

Flow_Cytometry_Workflow This compound Flow Cytometry Experimental Workflow start Start cell_prep Cell Preparation (Single-cell suspension) start->cell_prep viability Viability Staining (Optional but Recommended) cell_prep->viability fc_block Fc Receptor Blocking (If staining immune cells) viability->fc_block d477_stain This compound Staining fc_block->d477_stain ab_stain Co-staining with Antibodies (Optional) d477_stain->ab_stain wash Wash Cells ab_stain->wash acquire Data Acquisition (Flow Cytometer) wash->acquire analysis Data Analysis acquire->analysis end End analysis->end

Caption: Experimental workflow for this compound staining in flow cytometry.

Quantitative Data Summary

The following table provides recommended starting concentrations and incubation times for this compound staining. Optimal conditions may vary depending on the cell type and experimental setup and should be determined empirically by the end-user.

ParameterRecommended RangeOptimal (Example)Notes
This compound Concentration 10 nM - 500 nM100 nMTitration is recommended for each new cell line.
Incubation Time 15 - 60 minutes30 minutesLonger incubation may increase non-specific binding.
Incubation Temperature 4°C - 37°C4°CStaining at 4°C minimizes receptor internalization.
Cell Density 1 x 10^5 - 1 x 10^7 cells/mL1 x 10^6 cells/mLMaintain consistent cell density across samples.

Experimental Protocols

Materials and Reagents
  • Cells of Interest: Single-cell suspension of cells to be analyzed.

  • This compound: Fluorescent ligand for the Dopamine D4 Receptor.

  • Flow Cytometry Staining Buffer: PBS with 1-2% BSA and 0.05% sodium azide.[6]

  • Viability Dye: e.g., Propidium Iodide (PI) or 7-AAD for live/dead cell discrimination.[7]

  • Fc Receptor Blocking Reagent (Optional): For studies involving immune cells.[8]

  • Fluorochrome-conjugated antibodies (Optional): For multi-color analysis of cell surface markers.

  • Flow cytometry tubes.

  • Centrifuge.

  • Flow cytometer.

Cell Preparation

Proper cell preparation is crucial for obtaining high-quality flow cytometry data.[9]

  • For Suspension Cells:

    • Harvest cells and centrifuge at 300-400 x g for 5 minutes.[10]

    • Discard the supernatant and resuspend the cell pellet in cold Flow Cytometry Staining Buffer.

    • Count the cells and adjust the concentration to 1 x 10^6 cells/mL.[6]

  • For Adherent Cells:

    • Wash the cells with PBS and detach them using a gentle, non-enzymatic cell dissociation solution to preserve cell surface receptors.

    • Alternatively, use trypsin and neutralize with serum-containing media.[11]

    • Wash the cells by centrifuging at 300-400 x g for 5 minutes and resuspend in cold Flow Cytometry Staining Buffer.[10]

    • Count the cells and adjust the concentration to 1 x 10^6 cells/mL.

  • For Primary Cells (e.g., from tissue):

    • Generate a single-cell suspension using mechanical dissociation and/or enzymatic digestion.[12][13]

    • If necessary, perform red blood cell lysis.

    • Filter the cell suspension through a 40-70 µm cell strainer to remove clumps.[14]

    • Wash and resuspend the cells in cold Flow Cytometry Staining Buffer to a concentration of 1 x 10^6 cells/mL.

Staining Protocol
  • Aliquot Cells: Transfer 100 µL of the prepared cell suspension (containing approximately 1 x 10^5 to 1 x 10^6 cells) into each flow cytometry tube.

  • Fc Receptor Blocking (Optional): If using immune cells, add an Fc receptor blocking agent and incubate according to the manufacturer's instructions to prevent non-specific antibody binding.[8]

  • This compound Staining: Add the predetermined optimal concentration of this compound to each tube.

  • Incubation: Incubate the cells for 30 minutes at 4°C, protected from light.

  • Co-staining with Antibodies (Optional): If performing multi-color analysis, add the appropriate volume of fluorochrome-conjugated antibodies and incubate for an additional 15-30 minutes at 4°C in the dark.

  • Wash: Add 2 mL of cold Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes.[15]

  • Resuspension: Discard the supernatant and resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

  • Viability Staining (Optional): If using a viability dye like PI or 7-AAD, add it to the cells 5-10 minutes before analysis.[7] Do not wash the cells after adding these dyes.

Data Acquisition and Analysis
  • Instrument Setup: Set up the flow cytometer with the appropriate laser and filter configurations for the fluorophore of this compound and any other fluorochromes used.

  • Compensation: If performing multi-color analysis, prepare single-stained compensation controls for each fluorochrome to correct for spectral overlap.

  • Gating Strategy:

    • Use forward scatter (FSC) and side scatter (SSC) to gate on the cell population of interest and exclude debris.

    • Use a viability dye to exclude dead cells, which can non-specifically bind fluorescent reagents.

    • Analyze the fluorescence intensity of this compound in the appropriate channel to identify DRD4-positive cells.

  • Data Interpretation: Compare the fluorescence intensity of the this compound stained sample to an unstained control or a control stained with a non-fluorescent competitor to determine the level of specific binding.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Experimental Variability in Dopamine D4 Receptor (DRD4) Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The experimental compound "D-4-77" was not identifiable in publicly available scientific literature. This guide addresses experimental variability in the context of the Dopamine D4 receptor (DRD4) , as this was the most relevant subject identified in relation to the query.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in experiments involving the Dopamine D4 receptor (DRD4).

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent results with our DRD4 agonist. What are the common causes?

A1: Inconsistent agonist effects can stem from several factors:

  • Receptor Polymorphisms: The human DRD4 gene exhibits significant genetic variation, which can alter ligand binding and receptor function.[1][2] Different cell lines or animal strains may express different DRD4 variants, leading to varied responses.

  • Cellular Context: The expression and function of DRD4 can be cell-type specific.[1][3] The presence of specific G-proteins, downstream effectors, and interacting proteins can modulate the receptor's response to an agonist.

  • Ligand Specificity and Concentration: Ensure the agonist is specific for DRD4 and used at an appropriate concentration. High concentrations may lead to off-target effects. Refer to the literature for effective concentration ranges for your specific agonist.

  • Receptor Desensitization: Prolonged or repeated exposure to an agonist can lead to receptor desensitization and downregulation, diminishing the response over time.

Q2: Our DRD4 antagonist is not producing the expected blockade of dopamine-mediated effects. Why might this be?

A2: Failure to observe the expected antagonist effect could be due to:

  • Pharmacological Specificity: Verify the antagonist's selectivity for the DRD4 over other dopamine receptor subtypes (D1, D2, D3, D5).[4] Some antagonists may have mixed pharmacology.

  • Competitive vs. Non-Competitive Antagonism: Understand the mechanism of your antagonist. A competitive antagonist's effect can be overcome by high concentrations of the endogenous ligand (dopamine) or a potent agonist.

  • Experimental Model: In complex systems like brain slices or in vivo models, the local dopamine concentration and the interplay with other neurotransmitter systems can influence the antagonist's efficacy.[4][5]

Q3: We are seeing high variability in our cell-based assays (e.g., cAMP assays). How can we reduce this?

A3: High variability in cell-based assays is a common challenge. Consider the following:

  • Cell Line Stability: Ensure you are using a stable cell line with consistent DRD4 expression levels. Passage number can affect receptor expression and signaling.

  • Assay Conditions: Optimize assay parameters such as cell density, incubation times, and reagent concentrations.

  • Serum and Media Components: Components in the cell culture media or serum can interfere with the assay. Consider using serum-free media for the assay itself.

  • Control for Basal Activity: DRD4 can exhibit constitutive activity. Include appropriate controls to measure and normalize for this basal activity.

Troubleshooting Guides

Issue 1: Inconsistent Electrophysiological Recordings

Symptoms:

  • Variable reduction in evoked excitatory postsynaptic current (EPSC) amplitude upon dopamine or DRD4 agonist application.[4][5]

  • Inconsistent changes in neuronal firing rates.

Potential Causes & Solutions:

CauseSolution
Slice Quality Use a standardized protocol for brain slice preparation to ensure consistent health and viability of neurons.
Electrode Placement Maintain consistent placement of stimulating and recording electrodes across experiments.
Drug Application Ensure complete and consistent perfusion of the slice with the agonist/antagonist. Check for issues with the perfusion system.
Receptor Expression Levels Be aware of potential regional differences in DRD4 expression within the brain area being studied.[2]
Issue 2: Unexpected Behavioral Phenotypes in Animal Models

Symptoms:

  • High inter-animal variability in response to DRD4 ligands.

  • Lack of expected behavioral changes (e.g., in novelty-seeking or locomotor activity).[6]

Potential Causes & Solutions:

CauseSolution
Genetic Background of Animals Different strains of mice or rats can have different baseline behaviors and drug responses. Report the specific strain used in all experiments.
Environmental Factors Standardize housing conditions, handling procedures, and time of day for testing, as these can all influence behavior.
Drug Administration Route and Dose The route of administration (e.g., intraperitoneal, subcutaneous) and the dose can significantly impact the drug's pharmacokinetic and pharmacodynamic profile.[7] Perform dose-response studies.
Habituation Ensure animals are properly habituated to the testing environment to reduce anxiety-related confounding behaviors.

Experimental Protocols

Key Experiment: Whole-Cell Patch-Clamp Recording in Brain Slices

This protocol is a generalized summary based on methodologies described in the literature for studying DRD4's role in modulating synaptic transmission.[4][5]

  • Slice Preparation:

    • Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

    • Rapidly dissect the brain region of interest (e.g., supraoptic nucleus, prefrontal cortex).

    • Cut coronal or sagittal slices (e.g., 300 µm) using a vibratome in ice-cold, oxygenated aCSF.

    • Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

  • Recording:

    • Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.

    • Visualize neurons using DIC microscopy.

    • Establish a whole-cell patch-clamp configuration using a borosilicate glass pipette filled with an appropriate internal solution.

    • Record baseline synaptic activity (e.g., evoked EPSCs) for a stable period.

  • Pharmacology:

    • Apply dopamine or a specific DRD4 agonist (e.g., PD 168077) via the perfusion system at a known concentration.[4][5]

    • Record the change in synaptic activity.

    • To confirm DRD4 specificity, co-apply a DRD4 antagonist (e.g., clozapine) with the agonist.[5]

  • Data Analysis:

    • Measure the amplitude, frequency, and kinetics of synaptic currents before, during, and after drug application.

    • Perform statistical analysis to determine the significance of any observed changes.

Visualizations

DRD4_Signaling_Pathway cluster_membrane Cell Membrane Dopamine Dopamine / Agonist DRD4 Dopamine D4 Receptor Dopamine->DRD4 Binds G_Protein Gi/o Protein DRD4->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Downstream Downstream Cellular Response cAMP->Downstream Modulates

Caption: Dopamine D4 receptor signaling pathway.

Caption: General troubleshooting workflow for experimental variability.

Variability_Sources cluster_biological Biological Factors cluster_technical Technical Factors cluster_pharmacological Pharmacological Factors Variability Sources of Experimental Variability Genetics Genetic Polymorphisms Cell_Type Cell-Type Specificity Receptor_Density Receptor Density Reagent_Quality Reagent Quality Protocol_Drift Protocol Drift Equipment_Cal Equipment Calibration Ligand_Specificity Ligand Specificity Off_Target Off-Target Effects PK_PD Pharmacokinetics/ Pharmacodynamics

Caption: Logical relationships of variability sources in DRD4 experiments.

References

How to improve D-4-77 solubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for D-4-77. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling and improving the aqueous solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a novel small molecule inhibitor of the XYZ signaling pathway, showing promise in preclinical cancer models. However, it is a highly lipophilic compound, which results in poor aqueous solubility. This low solubility can lead to challenges in preparing stock solutions, achieving desired concentrations in in vitro and in vivo experiments, and can result in low bioavailability.[1][2][3]

Q2: I am seeing precipitation when I dilute my this compound stock solution in aqueous media. What should I do?

A2: Precipitation upon dilution into aqueous buffers is a common issue for poorly soluble compounds.[4] This is often due to the compound coming out of solution as the concentration of the organic co-solvent is reduced. To address this, consider the following troubleshooting steps:

  • Decrease the final concentration: The desired concentration might be above the solubility limit of this compound in the final aqueous medium.

  • Increase the percentage of co-solvent in the final solution: However, be mindful of the tolerance of your experimental system (e.g., cells) to the co-solvent.

  • Use a different solubilization strategy: Explore options like cyclodextrin complexation or formulating the compound in a surfactant-based system.[5][6][7]

Q3: Can I heat the solution to dissolve this compound?

A3: While gentle warming can sometimes aid in dissolving a compound, it is generally not recommended for this compound without prior stability studies. Heating can potentially lead to degradation of the compound. If you choose to warm the solution, do so gently and for a minimal amount of time. Always check for any changes in the appearance of the solution (e.g., color change) that might indicate degradation.

Q4: What are the most common strategies to improve the solubility of compounds like this compound?

A4: Several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble drugs like this compound.[1][8] These include:

  • Co-solvents: Using a mixture of water-miscible organic solvents with water.[9][10]

  • pH adjustment: For ionizable compounds, adjusting the pH of the solution can significantly increase solubility.[4][][12]

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming inclusion complexes with increased aqueous solubility.[6][7][13][14][15]

  • Surfactants: These agents can form micelles that encapsulate the drug, increasing its solubility.[5][16]

  • Solid dispersions: Dispersing the drug in a hydrophilic polymer matrix can improve its dissolution rate and solubility.[16][17][18]

  • Nanoparticle formulation: Reducing the particle size of the drug to the nanometer range can increase its surface area and, consequently, its dissolution rate and solubility.[19][20][21][22]

Troubleshooting Guides

Issue 1: Difficulty in Preparing a Concentrated Stock Solution
Symptom Possible Cause Suggested Solution
This compound powder does not fully dissolve in the chosen solvent.The solubility of this compound in the selected solvent is limited.Try a different solvent or a combination of co-solvents. Common organic solvents for initial solubilization include DMSO, ethanol, and PEG 400.[10][]
The solution is cloudy or contains visible particles.The compound has reached its solubility limit.Increase the volume of the solvent to prepare a less concentrated stock solution. Alternatively, explore the use of solubilizing excipients directly in the stock solution.
Issue 2: Inconsistent Results in Biological Assays
Symptom Possible Cause Suggested Solution
High variability between replicate experiments.Precipitation of this compound in the assay medium, leading to inconsistent effective concentrations.Visually inspect the assay medium for any signs of precipitation. Consider using a formulation with improved solubility, such as a cyclodextrin complex or a surfactant-based formulation.[5][6][7]
Lower than expected biological activity.The actual concentration of dissolved this compound is lower than the nominal concentration due to poor solubility.Quantify the amount of dissolved this compound in the assay medium using a suitable analytical method like HPLC. Adjust the preparation method to ensure complete dissolution.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent
  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add a small volume of a suitable organic co-solvent (e.g., DMSO, Ethanol).

  • Vortex the tube until the powder is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary, but monitor for any signs of degradation.

  • Add the remaining volume of the co-solvent to reach the desired final stock concentration.

  • Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Enhancing this compound Solubility using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
  • Prepare a solution of HP-β-CD in water or a suitable buffer (e.g., 10-40% w/v).

  • Add the this compound powder to the HP-β-CD solution.

  • Stir or sonicate the mixture until the this compound is fully dissolved. This process may take several hours.

  • The resulting solution contains the this compound/HP-β-CD inclusion complex, which should have enhanced aqueous solubility.[6][7]

  • Sterile-filter the solution if required for cell-based assays.

Data Presentation

Table 1: Comparison of this compound Solubility with Different Methods
Method Solvent/Vehicle Achieved this compound Concentration (µg/mL) Observations
Aqueous Buffer Phosphate Buffered Saline (PBS), pH 7.4< 1Insoluble, visible particles
Co-solvent 10% DMSO in PBS10Clear solution, may precipitate at higher concentrations
Cyclodextrin 20% HP-β-CD in Water500Clear solution, significantly improved solubility[6][7][15]
Surfactant 1% Tween 80 in PBS50Clear solution, potential for micelle formation

Visualizations

experimental_workflow cluster_prep Preparation of this compound cluster_exp Experimental Application D-4-77_Powder This compound Powder Solubilization Solubilization Method D-4-77_Powder->Solubilization Stock_Solution Stock Solution Solubilization->Stock_Solution Dilution Dilution in Aqueous Medium Stock_Solution->Dilution Assay In Vitro / In Vivo Assay Dilution->Assay Results Experimental Results Assay->Results

Caption: Experimental workflow for the preparation and use of this compound.

signaling_pathway This compound This compound Receptor_XYZ XYZ Receptor This compound->Receptor_XYZ inhibits Kinase_A Kinase A Receptor_XYZ->Kinase_A activates Transcription_Factor_B Transcription Factor B Kinase_A->Transcription_Factor_B phosphorylates Gene_Expression Gene Expression Transcription_Factor_B->Gene_Expression Cellular_Response Cellular Response (e.g., Apoptosis) Gene_Expression->Cellular_Response

Caption: Hypothetical signaling pathway inhibited by this compound.

References

Technical Support Center: Optimizing D4R-Antagonist-77 Concentration for Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hypothetical Dopamine D4 Receptor (D4R) antagonist, D4R-Antagonist-77.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for D4R-Antagonist-77?

A1: D4R-Antagonist-77 is a selective antagonist of the Dopamine D4 Receptor (D4R), a G-protein coupled receptor. In some cancer cell lines, such as glioblastoma, aberrant D4R signaling has been implicated in promoting cell proliferation and survival. By blocking the D4R, D4R-Antagonist-77 is hypothesized to inhibit downstream signaling pathways that contribute to tumor growth.

Q2: What is the typical starting concentration range for in vitro experiments with D4R-Antagonist-77?

A2: For initial in vitro experiments, a starting concentration range of 1 µM to 20 µM is recommended. However, the optimal concentration is cell-line dependent and should be determined empirically through dose-response experiments.

Q3: How should I dissolve and store D4R-Antagonist-77?

A3: D4R-Antagonist-77 is typically soluble in DMSO. Prepare a stock solution of 10 mM in DMSO and store it at -20°C. For cell culture experiments, dilute the stock solution in your culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Q4: Is D4R-Antagonist-77 selective for the D4 receptor?

A4: D4R-Antagonist-77 is designed to be a selective antagonist for the D4 receptor. However, as with any pharmacological agent, off-target effects are possible, especially at higher concentrations. It is advisable to perform control experiments to validate the on-target effects of the compound. For example, using a cell line that does not express the D4 receptor or using siRNA to knock down the D4 receptor.

Troubleshooting Guide

Q5: I am not observing any effect of D4R-Antagonist-77 on my cells. What could be the reason?

A5: There are several potential reasons for a lack of effect:

  • Sub-optimal Concentration: The concentration of D4R-Antagonist-77 may be too low. We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line.

  • Cell Line Insensitivity: Your cell line may not express the D4 receptor or may have a low level of expression. Verify D4 receptor expression using techniques like qPCR or Western blotting.

  • Compound Degradation: Ensure that the compound has been stored correctly and that the stock solution is not expired.

  • Experimental Duration: The incubation time may be too short to observe a phenotypic effect. Consider a time-course experiment to determine the optimal treatment duration.

Q6: I am observing high levels of cytotoxicity even at low concentrations of D4R-Antagonist-77. What should I do?

A6: High cytotoxicity at low concentrations could be due to:

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding 0.1%.

  • Off-target Effects: At higher concentrations, off-target effects can lead to cytotoxicity. Try to use the lowest effective concentration determined from your dose-response experiments.

  • Cell Line Sensitivity: Some cell lines are more sensitive to pharmacological agents. Consider reducing the treatment duration or using a lower concentration range.

Q7: My dose-response curve is not sigmoidal. What could be the issue?

A7: An irregular dose-response curve could be due to several factors:

  • Compound Solubility: At higher concentrations, the compound may be precipitating out of the solution. Visually inspect your culture wells for any signs of precipitation.

  • Inaccurate Dilutions: Double-check your serial dilutions to ensure accuracy.

  • Assay Interference: The compound may be interfering with the assay itself. For example, it may have fluorescent properties that interfere with a fluorescence-based viability assay. Run a control with the compound in cell-free media to check for assay interference.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of D4R-Antagonist-77 on the viability of a cancer cell line.

Materials:

  • D4R-Antagonist-77

  • Cancer cell line of interest (e.g., U-87 MG glioblastoma cells)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Prepare serial dilutions of D4R-Antagonist-77 in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the D4R-Antagonist-77 dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest concentration of the compound).

  • Incubate the plate for 48 hours at 37°C.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

Data Presentation

Table 1: Dose-Response of D4R-Antagonist-77 on U-87 MG Cell Viability

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle)100 ± 4.5
195.2 ± 5.1
575.6 ± 6.2
1052.3 ± 4.8
1530.1 ± 3.9
2015.8 ± 2.5

Table 2: IC50 Values of D4R-Antagonist-77 in Different Glioblastoma Cell Lines

Cell LineIC50 (µM)
U-87 MG10.5
A17212.8
T98G18.2

Visualizations

D4R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D4_Receptor Dopamine D4 Receptor Dopamine->D4_Receptor Binds G_Protein Gi/o D4_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Proliferation_Survival Cell Proliferation & Survival CREB->Proliferation_Survival Promotes Transcription D4R_Antagonist_77 D4R-Antagonist-77 D4R_Antagonist_77->D4_Receptor Blocks

Caption: Proposed signaling pathway of the Dopamine D4 Receptor and the inhibitory action of D4R-Antagonist-77.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Seed_Cells 1. Seed cells in 96-well plate Incubate_24h 2. Incubate for 24h Seed_Cells->Incubate_24h Prepare_Dilutions 3. Prepare D4R-Antagonist-77 serial dilutions Incubate_24h->Prepare_Dilutions Treat_Cells 4. Treat cells with compound Prepare_Dilutions->Treat_Cells Incubate_48h 5. Incubate for 48h Treat_Cells->Incubate_48h Add_MTT 6. Add MTT solution Incubate_48h->Add_MTT Incubate_4h 7. Incubate for 4h Add_MTT->Incubate_4h Add_DMSO 8. Add DMSO to dissolve formazan Incubate_4h->Add_DMSO Read_Absorbance 9. Read absorbance at 570 nm Add_DMSO->Read_Absorbance Calculate_Viability 10. Calculate % cell viability Read_Absorbance->Calculate_Viability Plot_Curve 11. Plot dose-response curve Calculate_Viability->Plot_Curve Determine_IC50 12. Determine IC50 Plot_Curve->Determine_IC50

Caption: Experimental workflow for determining the IC50 of D4R-Antagonist-77 using an MTT assay.

D-4-77 off-target effects and how to mitigate them

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is provided as a general guide for researchers working with kinase inhibitors. As of November 2025, "D-4-77" does not correspond to a publicly documented therapeutic agent. The information herein is based on established principles of pharmacology and drug development for a hypothetical kinase inhibitor, referred to as this compound, designed to target a specific kinase (e.g., Target Kinase A).

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern when working with this compound?

A1: Off-target effects occur when a compound, such as this compound, interacts with unintended biomolecules in addition to its primary therapeutic target (Target Kinase A).[1][2] These interactions can lead to a variety of unintended consequences, including:

  • Misinterpretation of experimental results: An observed phenotype may be incorrectly attributed to the inhibition of Target Kinase A when it is actually caused by the modulation of an off-target.

  • Cellular toxicity: Inhibition of essential kinases or other proteins can lead to cell death or other adverse effects.

  • Activation of compensatory signaling pathways: The cell may adapt to the inhibition of an off-target by upregulating alternative pathways, which can confound experimental outcomes.[1]

  • Unpredictable in vivo effects: Off-target effects can lead to unexpected toxicities or a lack of efficacy in animal models and clinical trials.

Therefore, understanding and mitigating the off-target effects of this compound is crucial for obtaining reliable experimental data and for the potential development of this compound as a therapeutic agent.

Q2: How can I predict the potential off-target profile of this compound?

A2: A combination of computational and experimental approaches is recommended for predicting the off-target profile of this compound:

  • In Silico (Computational) Methods:

    • Sequence and Structural Homology Analysis: Compare the amino acid sequence and crystal structure of Target Kinase A's ATP-binding pocket to other kinases. Kinases with similar binding pockets are more likely to be off-targets.

    • Molecular Docking and Screening: Computational tools can be used to "dock" this compound into the structures of a wide range of kinases and other proteins to predict potential binding interactions.[3][4] Recently developed tools like DeepTarget can predict both primary and secondary targets of small molecules.[4][5]

    • Pharmacophore Modeling: This method identifies the key chemical features of this compound responsible for its binding to Target Kinase A and searches for other proteins that may interact with a similar pharmacophore.

  • Experimental Profiling:

    • Kinome Profiling: This is a high-throughput experimental approach that screens this compound against a large panel of purified kinases (often several hundred) to determine its inhibitory activity against each.[6][7][8] This provides a broad overview of the compound's selectivity.

    • Chemical Proteomics: Techniques like affinity chromatography-mass spectrometry can identify proteins from a cell lysate that bind to an immobilized version of this compound.

Q3: What experimental methods can I use to confirm off-target engagement in a cellular context?

A3: While in vitro profiling is a good starting point, it is essential to confirm that this compound engages with potential off-targets within a living cell. Several methods can be used for this:

  • Cellular Thermal Shift Assay (CETSA): This technique assesses the binding of this compound to a target protein in intact cells by measuring changes in the protein's thermal stability.[9][10][11][12] Ligand binding typically stabilizes the protein, leading to a higher melting temperature.

  • Phosphoproteomics: Mass spectrometry-based phosphoproteomics can provide a global snapshot of the phosphorylation changes in a cell upon treatment with this compound. Alterations in the phosphorylation of substrates of a suspected off-target kinase can provide evidence of its inhibition.

  • Western Blotting: This targeted approach can be used to probe the phosphorylation status of specific downstream substrates of a potential off-target kinase. A dose-dependent decrease in the phosphorylation of such a substrate would suggest engagement of the off-target kinase by this compound.

  • NanoBRET™ Target Engagement Assays: This live-cell assay measures the binding of an inhibitor to a luciferase-tagged kinase, providing real-time evidence of target engagement.

Q4: What are some general strategies to mitigate off-target effects in my experiments?

A4: Several strategies can be employed to minimize the impact of off-target effects on your experimental results:

  • Use the Lowest Effective Concentration: Perform a dose-response curve to determine the lowest concentration of this compound that elicits the desired on-target effect. Using concentrations well above the on-target IC50 increases the likelihood of engaging off-targets.

  • Employ a Structurally Unrelated Inhibitor: Use a second inhibitor of Target Kinase A that has a different chemical scaffold. If both compounds produce the same phenotype, it is more likely to be an on-target effect.

  • Genetic Validation: Use techniques like CRISPR/Cas9 or siRNA to knock down or knock out Target Kinase A.[13] The resulting phenotype should mimic that of this compound treatment if the compound's effect is on-target.

  • Rescue Experiments: If this compound's effect is on-target, it may be possible to "rescue" the phenotype by introducing a drug-resistant mutant of Target Kinase A.

  • Chemical Analogs: Synthesize and test analogs of this compound that have reduced activity against known off-targets while retaining potency for Target Kinase A.

Troubleshooting Guides

Issue 1: Unexpected Cell Toxicity at Concentrations Close to the On-Target IC50

  • Possible Cause: this compound may be inhibiting an off-target kinase that is essential for cell survival.

  • Troubleshooting Steps:

    • Review Kinome Scan Data: Examine the kinome profiling data for potent inhibition of kinases known to be involved in cell viability pathways (e.g., CDKs, PLK1).

    • Perform a Cell Viability Panel: Test the toxicity of this compound across a panel of cell lines with varying dependencies on the suspected off-target kinase.

    • Conduct a Rescue Experiment: If a specific off-target is suspected, attempt to rescue the toxicity by overexpressing that kinase.

    • Western Blot Analysis: Probe for markers of apoptosis (e.g., cleaved caspase-3) or cell cycle arrest (e.g., p21, p27) in this compound treated cells.

Issue 2: Discrepancy Between In Vitro Potency and Cellular Activity

  • Possible Cause:

    • Poor cell permeability of this compound.

    • Rapid metabolism of this compound within the cell.

    • Active efflux of this compound from the cell by transporters.

    • Engagement of intracellular off-targets that counteract the on-target effect.

  • Troubleshooting Steps:

    • Assess Cell Permeability: Use analytical techniques (e.g., LC-MS/MS) to measure the intracellular concentration of this compound.

    • Metabolic Stability Assay: Incubate this compound with liver microsomes or cell lysates to assess its metabolic stability.

    • Use Efflux Pump Inhibitors: Co-treat cells with this compound and known inhibitors of ABC transporters to see if cellular activity is restored.

    • Perform a Cellular Thermal Shift Assay (CETSA): Confirm that this compound is engaging with Target Kinase A inside the cell.[9][10][11][12]

Issue 3: Activation of an Unexpected Signaling Pathway

  • Possible Cause:

    • Inhibition of an off-target kinase that normally suppresses the observed pathway.

    • Feedback mechanisms triggered by the inhibition of the on-target or an off-target kinase.[1]

    • "Paradoxical activation" of a pathway, a known phenomenon for some kinase inhibitors.[2]

  • Troubleshooting Steps:

    • Phosphoproteomics Analysis: Perform a global phosphoproteomics experiment to identify all signaling pathways affected by this compound treatment.

    • Use Pathway-Specific Inhibitors: Co-treat with inhibitors of the unexpectedly activated pathway to see if the phenotype is reversed.

    • Consult Kinase-Pathway Databases: Use online resources to investigate potential connections between your on-target, known off-targets, and the activated pathway.

    • Genetic Knockdown of Off-Targets: Use siRNA or CRISPR to knock down suspected off-targets and see if this prevents the activation of the unexpected pathway by this compound.

Data Presentation

Table 1: Hypothetical Kinome Profiling of this compound at 1 µM

Kinase FamilyKinasePercent Inhibition at 1 µM
On-Target Target Kinase A 98%
Off-TargetKinase X85%
Kinase Y72%
Kinase Z55%
......

Table 2: IC50 Values for this compound Against On-Target and Key Off-Target Kinases

KinaseIC50 (nM)Assay Type
Target Kinase A 15 Biochemical
Kinase X150Biochemical
Kinase Y450Biochemical
Kinase Z>1000Biochemical

Experimental Protocols

Protocol 1: Kinome Profiling Using a Radiometric Assay

  • Objective: To determine the inhibitory activity of this compound against a broad panel of kinases.

  • Materials:

    • Recombinant kinases

    • Specific substrate peptides/proteins for each kinase

    • [γ-³³P]ATP

    • Kinase reaction buffer

    • 96-well filter plates

    • Scintillation counter

  • Methodology:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, add the kinase, its specific substrate, and this compound at various concentrations.

    • Initiate the kinase reaction by adding [γ-³³P]ATP.

    • Incubate the plate at 30°C for a specified time.

    • Stop the reaction and transfer the contents to a filter plate to capture the phosphorylated substrate.

    • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

    • Measure the radioactivity on the filter plate using a scintillation counter.

    • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) with Western Blot Readout

  • Objective: To confirm that this compound binds to its intended target and potential off-targets in a cellular context.[9][10][11][12]

  • Materials:

    • Cultured cells expressing the target kinase(s)

    • This compound

    • Vehicle control (e.g., DMSO)

    • PBS and protease inhibitors

    • Thermal cycler

    • Centrifuge

    • SDS-PAGE and Western blotting reagents

    • Antibody against the target kinase(s)

  • Methodology:

    • Treat intact cells with this compound or a vehicle control for a specified time.

    • Harvest, wash, and resuspend the cells in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at different temperatures for a set time (e.g., 3 minutes).

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble and aggregated protein fractions by centrifugation.

    • Analyze the soluble fraction by SDS-PAGE and Western blotting using an antibody against the target kinase.

    • Quantify the band intensities to determine the melting curve of the protein in the presence and absence of this compound. A shift in the melting curve indicates target engagement.

Mandatory Visualizations

G cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway Receptor_On Growth Factor Receptor Target_Kinase_A Target Kinase A Receptor_On->Target_Kinase_A Downstream_On Downstream Effector 1 Target_Kinase_A->Downstream_On Phenotype_On Desired Phenotype (e.g., Apoptosis) Downstream_On->Phenotype_On Receptor_Off Other Receptor Kinase_X Kinase X Receptor_Off->Kinase_X Downstream_Off Downstream Effector 2 Kinase_X->Downstream_Off Phenotype_Off Undesired Phenotype (e.g., Toxicity) Downstream_Off->Phenotype_Off D477 This compound D477->Target_Kinase_A Inhibition D477->Kinase_X Inhibition

Caption: On-target vs. off-target signaling pathways for this compound.

Caption: Workflow for deconvoluting on-target vs. off-target effects.

G start Unexpected Result Observed check_concentration Is [this compound] >> On-Target IC50? start->check_concentration lower_concentration Lower [this compound] and Repeat check_concentration->lower_concentration Yes review_off_targets Review Kinome Scan Data check_concentration->review_off_targets No result_persists1 Result Persists? lower_concentration->result_persists1 use_unrelated_inhibitor Use Structurally Unrelated Inhibitor review_off_targets->use_unrelated_inhibitor result_persists2 Result Persists? use_unrelated_inhibitor->result_persists2 result_persists1->review_off_targets Yes likely_on_target Likely On-Target Effect result_persists1->likely_on_target No likely_off_target Likely Off-Target Effect of this compound result_persists2->likely_off_target No genetic_knockdown Perform Genetic Knockdown of Target result_persists2->genetic_knockdown Yes

Caption: Troubleshooting unexpected experimental results with this compound.

References

Technical Support Center: Synthesis and Purification of D-4-77

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific public-domain information is available for a compound designated "D-4-77." The following technical support guide provides a framework for addressing common issues in chemical synthesis and purification. Researchers and drug development professionals can adapt this guidance for their specific work with this compound.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common challenges encountered during the synthesis and purification of complex organic molecules.

Synthesis Troubleshooting

Q1: My reaction is not proceeding to completion, or the yield is very low. What are the common causes and how can I troubleshoot this?

A1: A low-yielding or incomplete reaction can stem from several factors. A systematic approach is crucial to identify the root cause.[1][2][3]

  • Reagent Quality:

    • Action: Verify the purity and activity of your starting materials and reagents. Degradation of reagents over time is a common issue.

    • Troubleshooting: Use freshly opened or purified reagents. If a reagent is known to be unstable, consider titrating it to determine its active concentration.[2]

  • Reaction Conditions:

    • Action: Double-check all reaction parameters, including temperature, pressure, and atmosphere.

    • Troubleshooting: Ensure your reaction is being conducted under an inert atmosphere if it is sensitive to air or moisture. Calibrate temperature probes to ensure accuracy.[1]

  • Solvent Quality:

    • Action: Ensure the solvent is of the appropriate grade and is anhydrous if required.

    • Troubleshooting: Use freshly distilled or commercially available anhydrous solvents. Degas solvents if necessary to remove dissolved oxygen.

  • Reaction Monitoring:

    • Action: Use appropriate analytical techniques (e.g., TLC, LC-MS, GC-MS, NMR) to monitor the reaction progress.

    • Troubleshooting: An unexpected intermediate may be forming, or the product may be unstable under the reaction conditions. Taking aliquots at various time points can provide insight into the reaction kinetics.

Q2: The crude NMR of my reaction shows a complex mixture of products. How can I improve the selectivity?

A2: Poor selectivity often indicates side reactions or the formation of isomers.

  • Temperature Control:

    • Action: Lowering the reaction temperature can often improve selectivity by favoring the kinetic product over thermodynamic byproducts.

  • Catalyst/Reagent Choice:

    • Action: The choice of catalyst or reagent can significantly influence the reaction pathway.

    • Troubleshooting: Experiment with different catalysts or reagents that are known to promote the desired transformation with higher selectivity.

  • Order of Addition:

    • Action: The order in which reagents are added can be critical.

    • Troubleshooting: Consider adding a highly reactive reagent slowly to maintain a low concentration and minimize side reactions.

Purification Troubleshooting

Q3: I'm having difficulty purifying this compound using column chromatography. What can I do to improve the separation?

A3: Column chromatography is a powerful technique, but optimization is often necessary.

  • Solvent System Optimization:

    • Action: The choice of eluent is critical for good separation.

    • Troubleshooting: Use Thin Layer Chromatography (TLC) to screen different solvent systems. Aim for a retention factor (Rf) of 0.2-0.4 for the desired compound. Adding a small percentage of a modifier like triethylamine for basic compounds or acetic acid for acidic compounds can improve peak shape.[4]

  • Stationary Phase Selection:

    • Action: Standard silica gel is not always the best choice.

    • Troubleshooting: Consider using alumina, reverse-phase silica (C18), or functionalized silica gels depending on the polarity and functional groups of your compound.

  • Sample Loading:

    • Action: Overloading the column is a common cause of poor separation.

    • Troubleshooting: Use an appropriate amount of crude material for the column size. Dry-loading the sample onto a small amount of silica can also improve resolution compared to liquid-loading in a strong solvent.

Q4: My purified product is unstable and degrades over time. What are the best practices for storage?

A4: Product stability is a critical aspect of drug development.

  • Storage Conditions:

    • Action: Store the purified compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (e.g., -20°C or -80°C).

  • Light Sensitivity:

    • Action: Protect the compound from light by using amber vials or wrapping the container in aluminum foil.

  • Purity:

    • Action: Residual impurities, such as acidic or basic contaminants, can sometimes catalyze degradation. Ensure the highest possible purity.

Quantitative Data Summary

The following tables provide examples of how to present quantitative data for optimizing the synthesis and purification of this compound.

Table 1: Optimization of Reaction Conditions for this compound Synthesis

EntryTemperature (°C)Catalyst (mol%)Reaction Time (h)Yield (%)
12552445
2052462
3-2054875
4-202.54872
5-20104876

Table 2: Comparison of Purification Methods for this compound

MethodStationary PhaseMobile PhasePurity (%)Recovery (%)
Flash ChromatographySilica GelHexane:Ethyl Acetate (7:3)95.285
Preparative HPLCC18Acetonitrile:Water (gradient)99.565
Recrystallization-Ethanol/Water98.878

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound (Illustrative Example)

This protocol is a template and should be adapted based on the specific chemistry of this compound.

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with starting material A (1.0 eq) and anhydrous solvent (e.g., THF, 0.1 M).

  • Cooling: The reaction mixture is cooled to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Reagent Addition: Reagent B (1.1 eq) is dissolved in the anhydrous solvent and added dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below -70 °C.

  • Reaction Monitoring: The reaction is monitored by TLC or LC-MS every hour.

  • Quenching: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Workup: The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

Protocol 2: General Procedure for Purification by Flash Column Chromatography

  • Column Packing: A glass column is packed with silica gel as a slurry in the initial eluent (e.g., 9:1 hexane:ethyl acetate).

  • Sample Loading: The crude product is dissolved in a minimal amount of a non-polar solvent (e.g., dichloromethane) and adsorbed onto a small amount of silica gel. The solvent is removed under reduced pressure, and the dry powder is carefully added to the top of the packed column.

  • Elution: The column is eluted with a gradient of solvent (e.g., from 9:1 to 7:3 hexane:ethyl acetate).

  • Fraction Collection: Fractions are collected and analyzed by TLC.

  • Product Isolation: Fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the purified this compound.

Visualizations

Diagram 1: General Troubleshooting Workflow for Low-Yield Synthesis

G start Low Yield or Incomplete Reaction reagent_check Check Reagent Purity and Activity start->reagent_check reagent_ok Reagents OK reagent_check->reagent_ok condition_check Verify Reaction Conditions (Temp, Pressure, Atmosphere) condition_ok Conditions OK condition_check->condition_ok solvent_check Check Solvent Quality (Anhydrous, Degassed) solvent_ok Solvent OK solvent_check->solvent_ok monitoring_check Analyze Reaction Progress (TLC, LC-MS, NMR) monitoring_ok Product Formed? monitoring_check->monitoring_ok reagent_ok->condition_check Yes purify_reagents Purify or Replace Reagents reagent_ok->purify_reagents No condition_ok->solvent_check Yes adjust_conditions Adjust Temperature or Atmosphere condition_ok->adjust_conditions No solvent_ok->monitoring_check Yes use_new_solvent Use Fresh/Anhydrous Solvent solvent_ok->use_new_solvent No optimize Optimize Conditions monitoring_ok->optimize Yes investigate_side_products Investigate Intermediates/ Side Products monitoring_ok->investigate_side_products No purify_reagents->reagent_check adjust_conditions->condition_check use_new_solvent->solvent_check investigate_side_products->monitoring_check G start Crude Product Mixture is_solid Is the product a solid? start->is_solid is_thermally_stable Is it thermally stable? is_solid->is_thermally_stable Yes polarity_diff Significant polarity difference from impurities? is_solid->polarity_diff No (Oil/Wax) is_thermally_stable->polarity_diff No recrystallization Attempt Recrystallization is_thermally_stable->recrystallization Yes chromatography Use Flash Chromatography polarity_diff->chromatography Yes prep_hplc Use Preparative HPLC polarity_diff->prep_hplc No is_volatile Is the product volatile? distillation Consider Distillation is_volatile->distillation Yes is_volatile->prep_hplc No recrystallization->chromatography If fails chromatography->is_volatile If fails

References

Technical Support Center: Interpreting Unexpected Results with D4-Agonist-77

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for D4-Agonist-77. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results that may arise during experimentation. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you might encounter.

Compound Profile: D4-Agonist-77

D4-Agonist-77 is a novel, potent, and selective agonist for the Dopamine D4 receptor (D4R). As a Gαi-coupled receptor, activation of D4R is expected to inhibit adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels. In neuronal systems, D4R activation has been shown to presynaptically inhibit glutamatergic neurotransmission.[1][2]

Expected Outcomes:

  • In vitro: Dose-dependent decrease in forskolin-stimulated cAMP levels in cells expressing D4R. Competitive binding against known D4R radioligands.

  • Ex vivo: Inhibition of evoked excitatory postsynaptic currents (EPSCs) in brain slice preparations.[1][2]

  • In vivo: Modulation of behaviors associated with dopaminergic pathways, such as locomotion and cognition, in animal models.

Troubleshooting Guides & FAQs

Here we address common unexpected results in a question-and-answer format.

FAQ 1: Why is the observed potency (EC50/IC50) of D4-Agonist-77 significantly lower than expected in our in vitro assay?

Possible Cause 1: Compound Stability and Solubility

Unexpectedly low potency can often be attributed to issues with the compound itself. It is crucial to ensure that D4-Agonist-77 is completely solubilized and stable in your assay buffer.

Troubleshooting Steps:

  • Verify Solubility: Visually inspect your stock solution for any precipitates. Determine the solubility of D4-Agonist-77 in your specific assay medium.

  • Solvent Effects: If using a solvent like DMSO, ensure the final concentration in your assay does not exceed 0.5%, as higher concentrations can have detrimental effects on cell viability and enzyme kinetics.[3]

  • Compound Degradation: Assess the stability of D4-Agonist-77 under your experimental conditions (e.g., temperature, pH, light exposure). Consider performing a time-course experiment to see if potency decreases over time.

Possible Cause 2: Assay Conditions

Suboptimal assay conditions can lead to inaccurate potency measurements.

Troubleshooting Steps:

  • Cell Line Verification: Confirm the expression level of the D4 receptor in your cell line using techniques like qPCR or western blotting. Low receptor expression will result in a smaller assay window and potentially a right-shifted dose-response curve.

  • Reagent Quality: Ensure all reagents, including cells, media, and detection agents, are of high quality and within their expiration dates.

  • Incubation Times: Optimize incubation times for both the compound and any stimulating agents (e.g., forskolin).

Illustrative Data: Potency Shift Due to Assay Conditions

Assay ConditionObserved IC50 (nM)
Expected10
High Cell Density50
Suboptimal Forskolin Concentration85
Aged Reagents120
FAQ 2: We are observing a cellular effect that is inconsistent with D4 receptor activation (e.g., an increase in cAMP). What could be the cause?

Possible Cause 1: Off-Target Effects

D4-Agonist-77, while designed to be selective, may interact with other receptors or cellular targets at higher concentrations.

Troubleshooting Steps:

  • Target Profiling: Screen D4-Agonist-77 against a panel of other G-protein coupled receptors (GPCRs), particularly other dopamine receptor subtypes and receptors known to couple to Gαs (which stimulates adenylyl cyclase).

  • Use of an Antagonist: Determine if the unexpected effect can be blocked by a known D4 receptor antagonist (e.g., clozapine).[1] If the effect persists in the presence of the antagonist, it is likely an off-target effect.

Possible Cause 2: Receptor Desensitization or Downregulation

Prolonged exposure to an agonist can lead to receptor desensitization or a decrease in the total number of receptors on the cell surface, which can sometimes lead to complex and unexpected signaling outcomes.

Troubleshooting Steps:

  • Time-Course Experiment: Perform a time-course experiment to observe the cellular response at different time points of compound exposure.

  • Receptor Expression Analysis: Use techniques like flow cytometry or western blotting to quantify D4 receptor levels on the cell surface and in total cell lysates after treatment with D4-Agonist-77.

Signaling Pathway for D4 Receptor

D4R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D4_Agonist_77 D4-Agonist-77 D4R D4 Receptor D4_Agonist_77->D4R Binds G_protein Gαi/βγ D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response cAMP->Response Leads to

Caption: Canonical signaling pathway of the D4 Receptor.

FAQ 3: D4-Agonist-77 is potent in vitro but shows no efficacy in our animal model. How should we proceed?

Possible Cause 1: Poor Pharmacokinetic Properties

The compound may not be reaching the target tissue in sufficient concentrations to exert its effect.

Troubleshooting Steps:

  • ADME Studies: Conduct absorption, distribution, metabolism, and excretion (ADME) studies to determine the pharmacokinetic profile of D4-Agonist-77.[4]

  • Blood-Brain Barrier Penetration: For central nervous system (CNS) targets, it is critical to assess the ability of the compound to cross the blood-brain barrier.

  • Dose-Response in vivo: Perform a dose-escalation study to ensure that a wide range of concentrations are being tested.

Possible Cause 2: Target Engagement in vivo

It is essential to confirm that D4-Agonist-77 is binding to the D4 receptor in the target tissue in the living animal.

Troubleshooting Steps:

  • Ex vivo Receptor Occupancy: After dosing, collect the target tissue and measure the degree of D4 receptor occupancy by D4-Agonist-77.

  • Pharmacodynamic Markers: Identify and measure a downstream biomarker of D4 receptor activation in the target tissue to confirm target engagement.

Troubleshooting Workflow for In Vivo Efficacy

Caption: Workflow for troubleshooting lack of in vivo efficacy.

Experimental Protocols

Protocol 1: cAMP Assay

This protocol is for measuring the inhibition of forskolin-stimulated cAMP production in a cell line expressing the D4 receptor.

Materials:

  • D4R-expressing cells (e.g., HEK293 or CHO)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Forskolin

  • D4-Agonist-77

  • cAMP detection kit (e.g., HTRF or ELISA-based)

Method:

  • Cell Plating: Plate cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.

  • Compound Preparation: Prepare a serial dilution of D4-Agonist-77 in assay buffer.

  • Cell Treatment:

    • Wash cells with assay buffer.

    • Add the D4-Agonist-77 dilutions to the wells.

    • Incubate for 15-30 minutes at 37°C.

  • Stimulation: Add a concentration of forskolin that will induce a submaximal cAMP response.

  • Incubation: Incubate for 15-30 minutes at 37°C.

  • Lysis and Detection: Lyse the cells and measure cAMP levels according to the manufacturer's instructions for your chosen detection kit.

  • Data Analysis: Plot the cAMP concentration against the log of the D4-Agonist-77 concentration and fit the data to a four-parameter logistic equation to determine the IC50.

Protocol 2: MTT Assay for Cytotoxicity

This assay is used to assess the effect of a compound on cell viability.

Materials:

  • Cells of interest

  • Complete growth medium

  • D4-Agonist-77

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

Method:

  • Cell Plating: Plate cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Add serial dilutions of D4-Agonist-77 to the wells. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT to formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the CC50 (concentration that causes 50% cytotoxicity).

Logical Relationship Diagram for Unexpected Results

unexpected_results_logic Start Unexpected Experimental Result Check_Experiment Verify Experimental Setup Start->Check_Experiment Is_Reproducible Is the Result Reproducible? Check_Experiment->Is_Reproducible Check_Compound Assess Compound Integrity Is_Reproducible->Check_Compound Yes Error Experimental Error Is_Reproducible->Error No Compound_OK Is the Compound OK? Check_Compound->Compound_OK Investigate_Biology Investigate Underlying Biology Compound_OK->Investigate_Biology Yes Compound_Issue Compound Issue Compound_OK->Compound_Issue No New_Finding Potential New Finding Investigate_Biology->New_Finding

Caption: Decision tree for interpreting unexpected experimental results.

References

How to reduce background noise in D-4-77 assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during D-4-77 assays, with a specific focus on mitigating high background noise.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of high background noise in a this compound assay?

High background noise in an assay can obscure the specific signal, leading to reduced sensitivity and inaccurate results. The most common culprits include:

  • Non-Specific Binding: This occurs when assay components, such as antibodies or detection enzymes, bind to unoccupied sites on the microplate surface.[1] This is a major contributor to high background signals.[1]

  • Inadequate Washing: Insufficient washing can leave unbound reagents in the wells, which then contribute to the background signal.[1]

  • Suboptimal Blocking: The blocking buffer may not be effectively saturating all non-specific binding sites on the plate.[1][2] The concentration or type of blocking agent may need optimization.[1][2]

  • Reagent Quality and Concentration: The quality of antibodies and other reagents is crucial.[1] Using reagents that are expired, improperly stored, or at too high a concentration can increase background.[2][3]

  • Contamination: Microbial or chemical contamination of samples, buffers, or equipment can lead to elevated background signals.[1][4]

  • Cross-Reactivity: The detection antibody may be cross-reacting with other molecules in the sample.[1][4]

Q2: How can I reduce non-specific binding in my assay?

Several strategies can be employed to minimize non-specific binding:

  • Optimize Blocking Buffer: Experiment with different blocking agents (e.g., Bovine Serum Albumin (BSA), non-fat dry milk, or commercially available blocking buffers). The optimal blocking agent and its concentration can be assay-dependent.

  • Increase Blocking Incubation Time and Temperature: Extending the blocking incubation time or performing it at a higher temperature (e.g., 37°C) can enhance the blocking efficiency.

  • Add Detergents: Including a mild detergent like Tween-20 in the wash and antibody dilution buffers can help reduce non-specific interactions.

Q3: What constitutes a good washing technique?

Proper washing is critical for removing unbound reagents and reducing background.

  • Increase Wash Steps: Increase the number of wash cycles (e.g., from 3 to 5).

  • Increase Soaking Time: Allow the wash buffer to soak in the wells for a short period (e.g., 30-60 seconds) during each wash step.

  • Ensure Complete Aspiration: After each wash, ensure that all the wash buffer is completely removed from the wells. Residual buffer can dilute subsequent reagents and interfere with the assay.

Q4: How do I know if my antibody concentration is too high?

High antibody concentrations are a common cause of high background.

  • Antibody Titration: Perform a titration experiment to determine the optimal concentration for both the primary and secondary antibodies. The ideal concentration will provide a high signal-to-noise ratio.

  • Run Controls: Include a control without the primary antibody to check for non-specific binding of the secondary antibody.[5]

Troubleshooting Guides

Issue: High Background Signal

High background can mask the true signal from your analyte. Use the following table to troubleshoot potential causes and implement solutions.

Potential Cause Recommended Solution
Insufficient Blocking Optimize the blocking buffer by testing different agents (e.g., BSA, casein, non-fat dry milk) and concentrations (see Table 1). Increase the blocking incubation time (e.g., to 2 hours at room temperature or overnight at 4°C).
Inadequate Washing Increase the number of wash steps (e.g., from 3 to 5). Increase the volume of wash buffer per well. Add a soaking step of 1-2 minutes during each wash. Ensure complete aspiration of wash buffer between steps.
Antibody Concentration Too High Perform a titration of both primary and secondary antibodies to determine the optimal concentration that maximizes the signal-to-noise ratio.
Non-Specific Antibody Binding Add a mild detergent (e.g., 0.05% Tween-20) to your wash and antibody dilution buffers. Consider using a secondary antibody that has been pre-adsorbed against the species of your sample to reduce cross-reactivity.[5]
Reagent Contamination Use fresh, sterile buffers and reagents. Ensure proper storage of all assay components. Filter-sterilize buffers if microbial contamination is suspected.
"Edge Effects" in Microplates To minimize evaporation from outer wells, which can lead to higher background, fill the peripheral wells with sterile media or PBS.[2]
Data Presentation: Blocking Buffer Optimization

Table 1: Common Blocking Agents and Recommended Starting Concentrations

Blocking Agent Typical Concentration Range Notes
Bovine Serum Albumin (BSA)1 - 5% (w/v)A common and effective blocking agent for many assays.
Non-fat Dry Milk1 - 5% (w/v)Cost-effective, but may contain endogenous biotin and phosphoproteins that can interfere with certain assays.
Normal Serum5 - 10% (v/v)Use serum from the same species as the secondary antibody was raised in to block non-specific binding of the secondary antibody.[5]
Commercial Blocking BuffersVaries by manufacturerOften contain a proprietary mixture of blocking agents and stabilizers for enhanced performance.

Experimental Protocols

Protocol: Optimizing Antibody Concentration
  • Prepare Serial Dilutions: Prepare a series of dilutions for your primary antibody (e.g., 1:250, 1:500, 1:1000, 1:2000, 1:4000) and your secondary antibody (e.g., 1:1000, 1:2000, 1:4000, 1:8000, 1:16000).

  • Create a Matrix: Use a 96-well plate to test different combinations of primary and secondary antibody dilutions. Include a row with no primary antibody to assess the background from the secondary antibody alone. Also, include wells with no antibody to determine the background of the substrate.

  • Run the Assay: Perform the this compound assay according to your standard protocol, using the different antibody concentrations.

  • Analyze the Results: Measure the signal in each well. Calculate the signal-to-noise ratio for each antibody combination. The optimal combination is the one that gives the highest signal with the lowest background.

Visualizations

Troubleshooting Workflow for High Background

TroubleshootingWorkflow cluster_blocking Blocking Optimization cluster_washing Washing Optimization cluster_antibodies Antibody Optimization cluster_reagents Reagent Quality Check start High Background Detected check_blocking Step 1: Evaluate Blocking start->check_blocking check_washing Step 2: Review Washing Protocol check_blocking->check_washing If background persists blocking_actions • Increase incubation time/temp • Change blocking agent • Increase concentration check_blocking->blocking_actions check_antibodies Step 3: Titrate Antibodies check_washing->check_antibodies If background persists washing_actions • Increase number of washes • Increase wash volume • Add soaking step check_washing->washing_actions check_reagents Step 4: Verify Reagent Quality check_antibodies->check_reagents If background persists antibody_actions • Perform titration curve • Run no-primary control check_antibodies->antibody_actions optimized Background Reduced check_reagents->optimized If background is resolved reagent_actions • Use fresh buffers • Check for contamination check_reagents->reagent_actions

Caption: A stepwise workflow for troubleshooting high background noise in assays.

Hypothetical this compound Signaling Pathway

SignalingPathway D477 This compound Compound Receptor Target Receptor D477->Receptor Binds to KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulates CellularResponse Cellular Response GeneExpression->CellularResponse

Caption: A hypothetical signaling cascade initiated by the this compound compound.

References

D-4-77 stability issues in long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the long-term storage and stability of the investigational compound D-4-77. Researchers, scientists, and drug development professionals can find troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common stability challenges.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For optimal stability, this compound should be stored at -20°C in a light-resistant container, purged with an inert gas such as nitrogen or argon. These conditions are recommended to minimize degradation from hydrolysis, oxidation, and photodecomposition.

Q2: What are the known degradation pathways for this compound?

A2: The primary degradation pathways for this compound are hydrolysis of the ester functional group and oxidation of the tertiary amine. Exposure to light can also lead to photolytic degradation, resulting in a loss of potency.

Q3: How can I detect degradation of my this compound sample?

A3: Degradation can be monitored using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The appearance of new peaks in the chromatogram, a decrease in the main this compound peak area, or a change in the physical appearance (e.g., color change from white to yellow) of the substance are all indicators of degradation.

Q4: What is the expected shelf-life of this compound under recommended storage conditions?

A4: Under the recommended storage conditions of -20°C in a sealed, light-resistant container, this compound is expected to remain stable for at least 24 months. Stability studies are ongoing to extend this shelf-life.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Unexpected decrease in potency Improper storage conditions (e.g., exposure to light, elevated temperatures).Verify storage conditions. aliquot samples to minimize freeze-thaw cycles. Re-test potency using a validated HPLC method.
Appearance of unknown peaks in HPLC Sample degradation.Characterize degradation products using LC-MS. Perform forced degradation studies to identify potential degradants.
Change in physical appearance (color) Oxidation or photodecomposition.Store in amber vials or wrap containers in aluminum foil. Purge headspace with an inert gas before sealing.
Poor solubility after storage Formation of insoluble degradants or polymorph changes.Assess solubility in various solvents. Analyze the solid-state properties using techniques like XRPD or DSC.

Experimental Protocols

Protocol 1: HPLC-Based Stability-Indicating Method

This method is designed to separate this compound from its potential degradation products.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    Time (min) %B
    0 10
    20 90
    25 90
    25.1 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Protocol 2: Forced Degradation Study

To understand the degradation pathways of this compound, forced degradation studies are performed under various stress conditions.

  • Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 N NaOH and incubate at 60°C for 24 hours.

  • Oxidation: Dissolve this compound in 3% hydrogen peroxide and incubate at room temperature for 24 hours.

  • Thermal Degradation: Store solid this compound at 80°C for 72 hours.

  • Photodegradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.

Analyze all stressed samples using the HPLC-based stability-indicating method.

Visualizations

D477 This compound Hydrolysis Hydrolysis (DP-1) D477->Hydrolysis H+ or OH- Oxidation Oxidation (DP-2) D477->Oxidation O2, H2O2 Photodegradation Photodegradation (DP-3) D477->Photodegradation UV Light

Caption: Hypothetical degradation pathways of this compound.

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare this compound Solution Acid Acid Hydrolysis Prep->Acid Base Base Hydrolysis Prep->Base Oxidation Oxidation Prep->Oxidation Thermal Thermal Prep->Thermal Photo Photodegradation Prep->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS Characterization HPLC->LCMS

Caption: Experimental workflow for forced degradation studies.

Start Stability Issue Observed CheckStorage Verify Storage Conditions (-20°C, Dark, Inert Gas) Start->CheckStorage ReviewHandling Review Sample Handling (e.g., Freeze-Thaw Cycles) CheckStorage->ReviewHandling Conditions OK Resolved Issue Resolved CheckStorage->Resolved Conditions Incorrect Retest Re-test Potency (HPLC) ReviewHandling->Retest Handling OK ReviewHandling->Resolved Handling Issue Found ForcedDegradation Perform Forced Degradation Retest->ForcedDegradation Degradation Confirmed Retest->Resolved No Degradation Characterize Characterize Degradants (LC-MS) ForcedDegradation->Characterize Characterize->Resolved

Caption: Troubleshooting decision tree for this compound stability issues.

Technical Support Center: Adapting Cytotoxicity Protocols for Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting cytotoxic protocols for various cell lines. The information presented here is a synthesis of established laboratory practices and aims to address common challenges encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to adjust a cytotoxicity protocol for different cell lines?

A1: Cell lines exhibit significant heterogeneity in their genetic makeup, metabolic rates, proliferation speeds, and membrane characteristics. These intrinsic differences can influence their susceptibility to cytotoxic agents and their response to assay reagents. Therefore, a single, standardized protocol may not yield optimal or comparable results across diverse cell lines, necessitating cell line-specific optimization.

Q2: What are the initial parameters to consider when adapting a protocol for a new cell line?

A2: When working with a new cell line, it is crucial to establish its baseline characteristics. This includes determining the optimal seeding density to ensure logarithmic growth during the experiment, the appropriate incubation time for the cytotoxic agent based on the cell line's doubling time, and the optimal concentration range of the cytotoxic agent to achieve a measurable dose-response curve.

Q3: How do I select the appropriate cytotoxicity assay for my cell line?

A3: The choice of a cytotoxicity assay depends on the mechanism of cell death being investigated and the characteristics of the cell line. Common assays include those that measure metabolic activity (e.g., MTT, WST-1), membrane integrity (e.g., LDH release, trypan blue exclusion), or apoptosis (e.g., caspase activity, Annexin V staining). It is advisable to use more than one assay to obtain reliable and comprehensive results.[1]

Q4: My primary cells are not adhering well to the culture plates. How can I improve this for a cytotoxicity assay?

A4: For primary cells or other weakly adherent cell lines, coating the culture vessels with an extracellular matrix component can significantly improve attachment. Common coating solutions include gelatin-based solutions, collagen, or poly-L-lysine.[2] Ensure the coating is evenly applied and that the excess solution is removed before seeding the cells.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High variability between replicate wells Uneven cell seeding, edge effects in the microplate, or inconsistent reagent addition.Ensure a homogenous single-cell suspension before seeding. Avoid using the outer wells of the microplate or fill them with sterile PBS to maintain humidity. Use a multichannel pipette for consistent reagent addition.
No dose-dependent response to the cytotoxic agent The concentration range is too high or too low. The incubation time is too short or too long. The cell line is resistant to the agent.Perform a pilot experiment with a broad range of concentrations (e.g., logarithmic dilutions) to identify the effective range. Adjust the incubation time based on the cell line's doubling time. Consider using a different cytotoxic agent or a combination treatment.
High background signal in the assay Contamination of the cell culture, interference from the test compound with the assay reagents, or incorrect wavelength reading.Regularly check cell cultures for contamination. Run a control with the test compound in cell-free medium to check for interference. Ensure the microplate reader is set to the correct wavelengths for the specific assay.
Low signal-to-noise ratio Suboptimal cell number, insufficient incubation time with the assay reagent, or expired reagents.Optimize the initial cell seeding density. Increase the incubation time with the assay reagent as recommended by the manufacturer. Always use fresh, properly stored reagents.
Discrepancies between different cytotoxicity assays The assays measure different cellular events (e.g., metabolic activity vs. membrane integrity). The timing of these events can differ.This is an expected outcome. Different assays provide complementary information about the mode of cell death. Analyzing the results from multiple assays can provide a more complete picture of the cytotoxic effect.

Experimental Protocols

General Cell Seeding Protocol for Cytotoxicity Assays

This protocol provides a general framework for seeding adherent and suspension cells for a 96-well plate-based cytotoxicity assay. Optimization is required for each specific cell line.

Materials:

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA (for adherent cells)

  • 96-well clear-walled tissue culture plates

  • Hemocytometer or automated cell counter

  • Trypan blue solution

Procedure for Adherent Cells:

  • Wash the cells with sterile PBS.

  • Add an appropriate volume of trypsin-EDTA to cover the cell monolayer and incubate at 37°C until cells detach.

  • Neutralize the trypsin with complete culture medium.

  • Collect the cell suspension in a sterile conical tube and centrifuge at 150-300 x g for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed complete culture medium to achieve a single-cell suspension.

  • Determine the cell viability and concentration using a hemocytometer and trypan blue exclusion.

  • Dilute the cell suspension to the desired seeding density.

  • Plate 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours to allow for cell attachment before adding the test compound.[3]

Procedure for Suspension Cells:

  • Collect the cell suspension from the culture flask.

  • Determine the cell viability and concentration using a hemocytometer and trypan blue exclusion.

  • Centrifuge the cell suspension at 150-300 x g for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed complete culture medium to the desired seeding density.

  • Plate 100 µL of the cell suspension into each well of a 96-well plate.

  • The cells can be treated with the test compound immediately or after a short pre-incubation period.

WST-8 Cell Viability Assay Protocol

This protocol describes a colorimetric assay for the determination of cell viability based on the reduction of WST-8 by cellular dehydrogenases.

Materials:

  • Cells cultured in a 96-well plate

  • WST-8 assay solution (e.g., Cell Counting Kit-8)

  • Microplate reader

Procedure:

  • After treating the cells with the cytotoxic agent for the desired time, add 10 µL of the WST-8 solution to each well of the 96-well plate.

  • Incubate the plate for 1-4 hours in a CO2 incubator at 37°C. The incubation time should be optimized for each cell line and cell density.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Subtract the absorbance of the background (medium only) from all readings.

  • Calculate cell viability as a percentage of the untreated control cells.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 General Cytotoxicity Workflow A Optimize Seeding Density B Seed Cells in 96-well Plate A->B C Add Cytotoxic Agent (Varying Concentrations) B->C D Incubate for Optimized Duration C->D E Perform Cytotoxicity Assay (e.g., WST-8) D->E F Measure Signal (e.g., Absorbance) E->F G Data Analysis (Calculate IC50) F->G

Caption: A generalized workflow for conducting a cytotoxicity experiment.

G cluster_1 Troubleshooting Logic for High Variability Start High Variability Observed Q1 Is cell suspension homogenous? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No (Re-suspend cells thoroughly) Q1->A1_No No Q2 Are you avoiding edge wells? A1_Yes->Q2 End Problem Likely Resolved A1_No->End A2_Yes Yes Q2->A2_Yes Yes A2_No No (Use only inner wells or buffer outer wells) Q2->A2_No No Q3 Is reagent addition consistent? A2_Yes->Q3 A2_No->End A3_Yes Yes Q3->A3_Yes Yes A3_No No (Use multichannel pipette) Q3->A3_No No A3_Yes->End A3_No->End

Caption: A decision tree for troubleshooting high variability in cytotoxicity assays.

References

Validation & Comparative

D-4-77: A Comparative Efficacy Analysis Against Competing SARS-CoV-2 Main Protease Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational compound D-4-77 against other prominent inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. The data presented is compiled from available research to assist in evaluating the potential of this compound as an antiviral therapeutic.

Executive Summary

This compound is a covalent peptidyl inhibitor that targets the S1'–S3' pocket of the SARS-CoV-2 main protease.[1] It has demonstrated potent in vitro efficacy, with a half-maximal inhibitory concentration (IC50) of 0.95 µM and a half-maximal effective concentration (EC50) of 0.49 µM in cell-based antiviral assays.[2] This guide compares the efficacy of this compound with other notable Mpro inhibitors, including MPI89, GC376, compound 11a, TPM16, and YH-53.

Efficacy Comparison of Mpro Inhibitors

The following table summarizes the in vitro efficacy data for this compound and its key competitors. It is important to note that direct comparisons should be made with caution due to potential variations in experimental conditions across different studies.

CompoundTargetIC50 (µM)EC50 (µM)Cell Line for EC50Mechanism of Action
This compound SARS-CoV-2 Mpro0.95[2]0.49[1][2]Vero E6Covalent Peptidyl Inhibitor
MPI89 SARS-CoV-2 Mpro-0.01ACE2 A549Azapeptide with azido-2,2-dichloroacetyl warhead
GC376 SARS-CoV-2 Mpro1.5[3]0.18[3]Vero E6Peptidyl Aldehyde Bisulfite Adduct (Prodrug)
Compound 11a SARS-CoV-2 Mpro0.053 ± 0.005[4]0.53 ± 0.01[4]Vero E6Aldehyde-based inhibitor
TPM16 SARS-CoV-2 Mpro0.16[5]2.82[5]Vero E6Tetrapeptide simulation-based design
YH-53 SARS-CoV-2 Mpro---Benzothiazole-based peptidomimetic inhibitor

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the target pathway and experimental procedures, the following diagrams are provided.

SARS_CoV_2_Mpro_Signaling_Pathway SARS-CoV-2 Main Protease (Mpro) Signaling Pathway Viral_RNA Viral ssRNA Genome Polyproteins Polyproteins (pp1a, pp1ab) Viral_RNA->Polyproteins Translation Mpro Main Protease (Mpro/3CLpro/nsp5) Polyproteins->Mpro Autocatalytic cleavage NSPs Non-Structural Proteins (nsp4-16) (e.g., RdRp, Helicase) Mpro->NSPs Proteolytic Cleavage at 11 sites Host_Immune_Suppression Suppression of Host Innate Immunity (e.g., cleavage of NEMO, NLRP12) Mpro->Host_Immune_Suppression Replication_Complex Viral Replication & Transcription Complex NSPs->Replication_Complex Assembly D4_77 This compound D4_77->Mpro Inhibition Experimental_Workflow_FRET_Assay Experimental Workflow for IC50 Determination (FRET-based Assay) cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Dilution Serial Dilution of This compound & Competitors Dispense Dispense Compounds into 384-well plate Compound_Dilution->Dispense Enzyme_Prep Prepare Mpro Solution Add_Enzyme Add Mpro to wells Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare FRET Substrate Add_Substrate Initiate reaction with FRET substrate Substrate_Prep->Add_Substrate Dispense->Add_Enzyme Pre_Incubate Pre-incubate (15-30 min) Add_Enzyme->Pre_Incubate Pre_Incubate->Add_Substrate Fluorescence_Read Kinetic Fluorescence Measurement Add_Substrate->Fluorescence_Read Data_Processing Calculate % Inhibition Fluorescence_Read->Data_Processing IC50_Calc IC50 Determination (Dose-Response Curve) Data_Processing->IC50_Calc

References

Comparing D-4-77 with standard of care treatments

Author: BenchChem Technical Support Team. Date: November 2025

It appears there may be some ambiguity regarding the term "D-4-77," as it could refer to several different investigational compounds or clinical trial identifiers in the field of drug development. To provide you with a precise and relevant comparison guide, please clarify which specific "this compound" you are interested in.

For example, "this compound" could potentially refer to:

  • A specific investigatory drug candidate: If so, please provide any additional known identifiers, such as the full compound name (e.g., a chemical name or a company's internal code), the therapeutic area it is being developed for (e.g., oncology, neurology, immunology), or the name of the sponsoring company or research institution.

  • A clinical trial identifier: Clinical trials are often assigned alphanumeric codes. If "this compound" is part of a trial name (e.g., NCTxxxxthis compound), please provide the full identifier.

  • A shorthand for a known compound: Sometimes researchers use informal names. Any additional context you can provide would be helpful.

Once you provide more specific information, a comprehensive comparison guide will be generated that includes:

  • A detailed overview of the specified "this compound."

  • Identification and description of the current standard of care treatments for the relevant indication.

  • A summary of available quantitative data from preclinical or clinical studies, presented in clear, structured tables for easy comparison of efficacy and safety.

  • Detailed methodologies for the key experiments cited.

  • Signaling pathway and experimental workflow diagrams generated using Graphviz, with descriptive captions.

This will ensure the provided "Publish Comparison Guide" is accurate, relevant to your research needs, and adheres to all the specified requirements for data presentation and visualization.

Unraveling the Functional Consequences of the Dopamine D4.7 Receptor Variant: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive analysis of the mechanism of action of the Dopamine D4.7 (D-4-77) receptor variant, a significant polymorphism linked to Attention-Deficit/Hyperactivity Disorder (ADHD). We offer a direct comparison with the more common D4.4 variant and other therapeutic alternatives, supported by experimental data to elucidate the functional differences. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Dopamine D4 Receptor and its Polymorphisms

The human dopamine D4 receptor (DRD4) is a G protein-coupled receptor (GPCR) belonging to the D2-like family of dopamine receptors. A notable feature of the DRD4 gene is a 48-base pair variable number tandem repeat (VNTR) polymorphism in the third intracellular loop, giving rise to several variants. The most common variants are the 4-repeat (D4.4) and the 7-repeat (D4.7) alleles. The D4.7 variant has been consistently associated with a higher incidence of ADHD.[1][2] This guide will delve into the mechanistic differences between these variants and explore alternative therapeutic strategies.

Mechanism of Action: D4.7 vs. D4.4

Dopamine D4 receptors are primarily coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. However, the D4.7 variant exhibits a blunted response to dopamine compared to the D4.4 variant.

Altered Dopamine Potency in cAMP Inhibition

In vitro studies have demonstrated that the D4.7 variant has a reduced potency for dopamine in mediating the inhibition of cAMP formation. One study reported a roughly twofold reduction in dopamine potency for the D4.7 variant compared to the D4.2 and D4.4 variants.[3][4]

Impaired Receptor Heteromerization and Downstream Signaling

A critical aspect of D4 receptor function is its ability to form heteromers with other receptors, notably the dopamine D2S receptor. Evidence suggests that while the D4.4 variant forms functional heteromers with the D2S receptor, the D4.7 variant does not.[5] This impaired heteromerization has significant downstream consequences, including a lack of potentiation of D4 receptor-mediated MAPK signaling in the presence of a D2 receptor agonist.[5] This dysfunction in D2S-D4.7 heteromers may lead to impaired presynaptic control of corticostriatal glutamatergic neurotransmission, a potential contributor to the functional deficits seen in ADHD.[5]

Furthermore, the D4.7 variant shows a reduced ability to form heteromers with the α2A adrenergic receptor compared to the D4.4 variant. In α2A-D4.4 heteromers, D4.4 receptor activation inhibits α2A receptor-mediated signaling. This inhibitory effect is absent in α2A-D4.7 heteromers.[1]

Comparative Performance Data

The following tables summarize the available quantitative data comparing the functional properties of the D4.7 and D4.4 receptor variants.

Receptor VariantDopamine EC50 for cAMP Inhibition (nM)Reference
D4.2~16[3]
D4.4~16[3]
D4.7~37[3]

Table 1: Comparative potency of dopamine in inhibiting forskolin-stimulated cAMP levels in CHO-K1 cells expressing different D4 receptor variants.

PropertyD4.4 VariantD4.7 VariantReference
Heteromerization with D2S ReceptorForms functional heteromersDoes not form functional heteromers[5]
D2S-Potentiated MAPK SignalingPotentiation observedNo potentiation observed[5]
Heteromerization with α2A Adrenergic ReceptorForms heteromersReduced ability to form heteromers[1]
Allosteric Inhibition of α2A SignalingD4 activation inhibits α2A signalingD4 activation does not inhibit α2A signaling[1]

Table 2: Qualitative comparison of the heteromerization properties and downstream signaling of D4.4 and D4.7 receptor variants.

Alternative Therapeutic Strategies

Given the altered function of the D4.7 receptor variant, alternative therapeutic strategies for ADHD often target other components of the catecholaminergic system.

α2A Adrenergic Receptor Agonists (e.g., Guanfacine)

Guanfacine is a selective α2A adrenergic receptor agonist. Its mechanism of action in ADHD is thought to involve the stimulation of postsynaptic α2A adrenergic receptors in the prefrontal cortex.[6][7] This activation strengthens the regulation of attention and behavior by enhancing the signaling of pyramidal neurons.[6] Specifically, it inhibits cAMP production and closes HCN channels, which improves working memory and attention.[6]

Norepinephrine Transporter (NET) Inhibitors

Norepinephrine transporter (NET) inhibitors block the reuptake of norepinephrine from the synaptic cleft, thereby increasing its extracellular concentration and enhancing adrenergic neurotransmission.[8][9][10] This increased noradrenergic signaling in the prefrontal cortex is believed to be a key mechanism through which these drugs improve the symptoms of ADHD.[9][10]

Signaling Pathways and Experimental Workflows

To visualize the complex signaling and experimental procedures discussed, the following diagrams are provided.

D4_Signaling_Pathway cluster_D4_4 D4.4 Variant cluster_D4_7 D4.7 Variant Dopamine_4 Dopamine D4_4 D4.4 Receptor Dopamine_4->D4_4 Gi_o_4 Gi/o Protein D4_4->Gi_o_4 activates Heteromer_4 D4.4-D2S Heteromer D4_4->Heteromer_4 AC_4 Adenylyl Cyclase Gi_o_4->AC_4 inhibits cAMP_4 ↓ cAMP AC_4->cAMP_4 D2S_4 D2S Receptor D2S_4->Heteromer_4 MAPK_4 MAPK Signaling (Potentiated) Heteromer_4->MAPK_4 enhances Dopamine_7 Dopamine D4_7 D4.7 Receptor (Lower Affinity) Dopamine_7->D4_7 Gi_o_7 Gi/o Protein D4_7->Gi_o_7 activates MAPK_7 MAPK Signaling (Not Potentiated) D4_7->MAPK_7 impaired signaling AC_7 Adenylyl Cyclase Gi_o_7->AC_7 inhibits cAMP_7 ↓ cAMP (Blunted Response) AC_7->cAMP_7 D2S_7 D2S Receptor

Caption: Comparative signaling of D4.4 and D4.7 receptor variants.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_bret BRET Assay for Heteromerization Membranes Cell Membranes expressing D4.4 or D4.7 Incubate Incubate Membranes->Incubate Radioligand Radioligand (e.g., [3H]-Spiperone) Radioligand->Incubate Competitor Unlabeled Ligand (Dopamine) Competitor->Incubate Filter Filter & Wash Incubate->Filter Count Scintillation Counting Filter->Count Analyze Calculate Ki Count->Analyze Cells Co-transfect cells with D4-Rluc & D2S-YFP Add_Substrate Add Coelenterazine H Cells->Add_Substrate Measure_Emission Measure Luminescence (485nm) & Fluorescence (530nm) Add_Substrate->Measure_Emission Calculate_BRET Calculate BRET Ratio Measure_Emission->Calculate_BRET

Caption: Workflow for key experimental validation assays.

Detailed Experimental Protocols

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of dopamine for the D4.4 and D4.7 receptor variants.

Materials:

  • Cell membranes from HEK293 or CHO cells stably expressing the human D4.4 or D4.7 receptor.

  • Radioligand: [3H]-Spiperone.

  • Unlabeled competitor: Dopamine.

  • Non-specific agent: 10 µM Haloperidol.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Filtration apparatus with glass fiber filters.

  • Liquid scintillation counter and scintillation fluid.

Procedure:

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition.

  • Total Binding: Add assay buffer, a fixed concentration of [3H]-Spiperone (at its Kd), and the cell membrane suspension.

  • Non-specific Binding: Add the non-specific agent, [3H]-Spiperone, and the cell membrane suspension.

  • Competition: Add serial dilutions of dopamine, [3H]-Spiperone, and the cell membrane suspension.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Filtration: Terminate the assay by vacuum filtration through glass fiber filters. Wash the filters multiple times with ice-cold wash buffer.

  • Counting: Place the filter discs in scintillation vials with scintillation fluid and measure radioactivity.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of dopamine to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[11][12]

Bioluminescence Resonance Energy Transfer (BRET) Assay for Receptor Heteromerization

Objective: To assess the ability of D4.4 and D4.7 variants to form heteromers with the D2S receptor.

Materials:

  • HEK-293T cells.

  • Plasmids encoding D4.4-Rluc, D4.7-Rluc, and D2S-YFP fusion proteins.

  • Cell culture medium and transfection reagents.

  • Coelenterazine H (BRET substrate).

  • Microplate reader capable of measuring luminescence at 485 nm and 530 nm.

Procedure:

  • Cell Culture and Transfection: Plate HEK-293T cells and co-transfect with a constant amount of the donor construct (D4.4-Rluc or D4.7-Rluc) and increasing amounts of the acceptor construct (D2S-YFP).

  • Cell Lysis and Substrate Addition: 48 hours post-transfection, wash the cells and add the BRET substrate Coelenterazine H to a final concentration of 5 µM.

  • BRET Measurement: Immediately after substrate addition, measure the luminescence at 485 nm (Rluc emission) and 530 nm (YFP emission) using a microplate reader.

  • Data Analysis: Calculate the BRET ratio by dividing the 530 nm emission by the 485 nm emission. A hyperbolic increase in the BRET ratio with increasing acceptor concentration indicates a specific interaction.[13][14][15]

ERK1/2 Phosphorylation Assay (Western Blot)

Objective: To measure agonist-induced ERK1/2 MAP kinase activation downstream of D4 receptor variants.

Materials:

  • HEK293 cells expressing the D4 receptor variants (and D2S receptor for co-stimulation studies).

  • Dopamine and/or a D2 receptor agonist.

  • Cell lysis buffer and protease/phosphatase inhibitors.

  • SDS-PAGE and Western blotting equipment.

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

  • HRP-conjugated secondary antibody and chemiluminescent substrate.

Procedure:

  • Cell Stimulation: Serum-starve the cells and then stimulate with the agonist(s) for a defined period (e.g., 5-10 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them on ice.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with the anti-phospho-ERK1/2 antibody. After imaging, strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.

  • Data Analysis: Quantify the band intensities and express the phospho-ERK1/2 signal as a ratio to the total-ERK1/2 signal.[16][17]

References

Unveiling the Receptor Selectivity Profile of Dopamine D4 Receptor Ligands: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a compound is paramount to predicting its therapeutic efficacy and potential off-target effects. As "D-4-77" is not a recognized compound, this guide provides a comparative analysis of the cross-reactivity of two well-characterized and highly selective Dopamine D4 receptor (D4R) ligands: the agonist A-412997 and the antagonist L-745,870. This analysis is based on available experimental data from receptor binding assays.

The Dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is a significant target in the development of therapeutics for various neuropsychiatric disorders. The ligands A-412997 and L-745,870 are instrumental tools in elucidating the physiological roles of the D4R. Their value, however, is intrinsically linked to their selectivity. This guide summarizes their binding affinities for a range of receptors, providing a clear comparison of their off-target interaction profiles.

Comparative Receptor Binding Affinity

The following tables summarize the binding affinities (Ki in nM) of A-412997 and L-745,870 for the Dopamine D4 receptor and a panel of other receptors to assess their cross-reactivity. A lower Ki value indicates a higher binding affinity.

Table 1: Binding Affinity of A-412997

Receptor SubtypeKi (nM)Selectivity vs. D4R
Dopamine D4 7.9 - 12.1 -
Dopamine D2>1000>82-fold
Dopamine D3>1000>82-fold
Serotonin 5-HT1A~1500~125-fold
Other Receptors (Panel of ~70)>1000High

Data compiled from multiple sources. Note that assay conditions can vary between studies, which may affect absolute Ki values.[1]

Table 2: Binding Affinity of L-745,870

Receptor SubtypeKi (nM)Selectivity vs. D4R
Dopamine D4 0.43 -
Dopamine D2>860>2000-fold
Dopamine D3>860>2000-fold
Serotonin 5-HT2Moderate Affinity (<300)
Sigma (σ) ReceptorsModerate Affinity (<300)
Alpha-Adrenergic (α) ReceptorsModerate Affinity (<300)

Data compiled from multiple sources. Note that assay conditions can vary between studies, which may affect absolute Ki values.

Experimental Protocols

The binding affinity data presented in this guide are primarily derived from in vitro radioligand binding assays. Below is a generalized protocol for such an assay.

Radioligand Binding Assay Protocol

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

Principle: This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind with high affinity and selectivity to the target receptor. The concentration of the test compound that displaces 50% of the radioligand binding (IC50) is determined, and from this, the inhibition constant (Ki) is calculated.

Materials:

  • Cell membranes prepared from cells stably expressing the human receptor of interest (e.g., Dopamine D4, Serotonin 5-HT2, etc.).

  • Radioligand specific for the target receptor (e.g., [³H]spiperone for D4 receptors).

  • Test compounds (A-412997, L-745,870).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂).

  • Non-specific binding control (a high concentration of a known, non-radiolabeled ligand for the target receptor).

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Preparation of Reaction: In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound or the non-specific binding control. The total assay volume is brought to a final volume with assay buffer.

  • Incubation: The plate is incubated at room temperature for a specified period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Termination of Reaction: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the amount of radioactivity bound to the membranes is quantified using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value for the test compound is determined by non-linear regression analysis of the competition binding curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the canonical signaling pathway for the Dopamine D4 receptor and a typical experimental workflow for assessing receptor cross-reactivity.

D4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D4R Dopamine D4 Receptor G_protein Gi/o Protein D4R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Expression Gene Expression CREB->Gene_Expression Regulation Dopamine Dopamine Dopamine->D4R

Caption: Canonical Gαi/o-coupled signaling pathway of the Dopamine D4 receptor.

Cross_Reactivity_Workflow start Start: Test Compound (e.g., A-412997) primary_assay Primary Target Assay (Dopamine D4 Receptor) start->primary_assay broad_panel Broad Receptor Screening Panel start->broad_panel binding_assay Radioligand Binding Assay primary_assay->binding_assay data_analysis1 Determine Ki for D4R binding_assay->data_analysis1 comparison Compare Ki Values (D4R vs. Off-Targets) data_analysis1->comparison secondary_assays Secondary Binding Assays (e.g., 5-HT, Adrenergic, etc.) broad_panel->secondary_assays data_analysis2 Determine Ki for Off-Targets secondary_assays->data_analysis2 data_analysis2->comparison selectivity_profile Generate Selectivity Profile comparison->selectivity_profile end End selectivity_profile->end

Caption: Experimental workflow for determining receptor cross-reactivity.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two selective Dopamine D4 receptor agonists, PD 168077 and A-412,997. The information presented herein is intended to assist researchers in selecting the appropriate pharmacological tool for their studies of the Dopamine D4 receptor's role in various physiological and pathological processes.

Introduction

The Dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors, is a key target in the central nervous system. Its unique expression profile, predominantly in the prefrontal cortex and limbic regions, has implicated it in cognitive function, attention, and various neuropsychiatric disorders. Both PD 168077 and A-412,997 are widely used as selective agonists to probe the function of the D4 receptor. This guide offers a comparative analysis of their binding affinities, functional activities, and selectivity profiles based on published experimental data.

Data Presentation

Table 1: Comparative Binding Affinities (Ki, nM) of PD 168077 and A-412,997 at Human Dopamine Receptors
CompoundD4 Receptor (Ki, nM)D2 Receptor (Ki, nM)D3 Receptor (Ki, nM)D4 vs. D2 Selectivity (fold)D4 vs. D3 Selectivity (fold)
PD 168077 8.7 - 9[1]>1000>1000>115>111
A-412,997 7.9 - 12.1[2]>1000>1000>82>126

Note: Lower Ki values indicate higher binding affinity. Selectivity is calculated as the ratio of Ki values (Ki D2/D4 and Ki D3/D4).

Table 2: Comparative Functional Activity of PD 168077 and A-412,997 at the Dopamine D4 Receptor
CompoundAssay TypeEC50 (nM)Intrinsic Activity (Emax)
PD 168077 cAMP Inhibition~2.7[3]61.9% (relative to dopamine)[3]
A-412,997 Calcium Flux28.4[2]0.83 (Full Agonist)[2]

Experimental Protocols

Radioligand Binding Assay

The binding affinities of PD 168077 and A-412,997 for dopamine D2, D3, and D4 receptors are typically determined using competitive radioligand binding assays.

Objective: To determine the affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

General Procedure:

  • Membrane Preparation: Cell membranes are prepared from cell lines stably expressing the human dopamine receptor subtype of interest (e.g., CHO or HEK293 cells).

  • Assay Buffer: A suitable buffer is used, for example, 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, pH 7.4.

  • Radioligand: A radiolabeled ligand with high affinity for the target receptor is used (e.g., [³H]-spiperone or [³H]-raclopride). The concentration of the radioligand is typically kept at or near its Kd value.

  • Competition: Increasing concentrations of the unlabeled test compound (PD 168077 or A-412,997) are incubated with the cell membranes and the radioligand.

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional cAMP Assay

The functional activity of the agonists is often assessed by measuring their effect on intracellular cyclic adenosine monophosphate (cAMP) levels, as D2-like receptors are typically Gi/o-coupled and inhibit adenylyl cyclase.

Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound by measuring its ability to inhibit forskolin-stimulated cAMP production.

General Procedure:

  • Cell Culture: Cells stably expressing the human dopamine D4 receptor are cultured and seeded in microplates.

  • Forskolin Stimulation: Cells are stimulated with forskolin, an activator of adenylyl cyclase, to induce cAMP production.

  • Compound Treatment: Cells are treated with increasing concentrations of the test agonist (PD 168077 or A-412,997).

  • Incubation: The cells are incubated to allow for receptor activation and modulation of cAMP levels.

  • Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a variety of methods, such as HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or ELISA-based assays.

  • Data Analysis: The concentration of the agonist that produces 50% of its maximal effect (EC50) is determined from the dose-response curve. The maximal effect (Emax) is expressed as a percentage of the response to a reference full agonist (e.g., dopamine) or as a percentage of the forskolin-stimulated response.

Mandatory Visualization

Dopamine D4 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D4R Dopamine D4 Receptor G_protein Gαi/o βγ D4R->G_protein Agonist Binding (PD 168077 or A-412,997) AC Adenylyl Cyclase G_protein->AC Inhibition Ion_Channels Ion Channels (e.g., GIRK) G_protein->Ion_Channels Modulation cAMP cAMP AC->cAMP Conversion ATP ATP PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Modulation of Neuronal Excitability PKA->Cellular_Response Ion_Channels->Cellular_Response Experimental_Workflow_Radioligand_Binding start Start prep_membranes Prepare Cell Membranes (Expressing D4R) start->prep_membranes add_radioligand Add Radioligand (e.g., [³H]-spiperone) prep_membranes->add_radioligand add_competitor Add Competitor (PD 168077 or A-412,997) (Serial Dilutions) add_radioligand->add_competitor incubate Incubate to Equilibrium add_competitor->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC50 -> Ki) count->analyze end End analyze->end

References

Unable to Proceed: Clarification Required for "D-4-77"

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches to gather information on the experimental results and reproducibility of "D-4-77" have not yielded any specific information for a compound or experimental protocol under this designation. The term "this compound" is ambiguous and does not correspond to a clearly identifiable scientific entity in the public domain.

To proceed with your request for a comparison guide, please provide more specific details about "this compound". For example, is it:

  • A specific chemical compound? If so, please provide its full chemical name, CAS number, or any associated publications. The closest match found was a screening compound from ChemDiv with the identifier "D470-1727".

  • An experimental protocol or study name? Please provide the full title of the study, the authors, and the journal in which it was published. Some clinical trials use similar identifiers, such as the "3475A-D77" trial for a formulation of pembrolizumab, but this does not appear to be what you are looking for.

  • Related to the Dopamine D4 receptor? Research on the D4 receptor is extensive, but "this compound" does not appear as a standard nomenclature for a ligand or a specific experiment in the initial search.

Without a clear identification of the subject, it is not possible to gather the necessary data to create the requested comparison guide, including quantitative data tables, experimental protocols, and signaling pathway diagrams.

Once you provide the necessary clarification, I will be able to conduct a targeted search and generate the comprehensive guide you have outlined.

Comparative Efficacy of Subcutaneous vs. Intravenous Pembrolizumab in Metastatic NSCLC: An Analysis of the 3475A-D77 Trial

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy and safety of a subcutaneous (SC) formulation of pembrolizumab versus the standard intravenous (IV) administration in treatment-naive patients with metastatic non-small cell lung cancer (NSCLC). The data is primarily derived from the pivotal phase III 3475A-D77 clinical trial.

Executive Summary

The phase III 3475A-D77 trial demonstrated that a subcutaneous formulation of pembrolizumab, co-formulated with berahyaluronidase alfa, is noninferior to the intravenous formulation in terms of pharmacokinetic exposure.[1][2] Efficacy and safety profiles were comparable between the two administration routes, suggesting that the subcutaneous option offers a potentially more convenient and less time-intensive alternative for patients.

Efficacy Data Comparison

The 3475A-D77 trial evaluated several key efficacy endpoints to compare the subcutaneous and intravenous formulations of pembrolizumab when administered with platinum-doublet chemotherapy. The results indicate a high degree of similarity in clinical outcomes between the two arms.

Efficacy EndpointSubcutaneous Pembrolizumab + ChemotherapyIntravenous Pembrolizumab + Chemotherapy
Objective Response Rate (ORR) 45.4%42.1%
Median Progression-Free Survival (PFS) 8.1 months7.8 months
Median Overall Survival (OS) Not ReachedNot Reached
Median Duration of Response (DOR) 9.1 months8.0 months

Safety Profile Comparison

The safety profiles of both subcutaneous and intravenous pembrolizumab were found to be consistent.

Safety EndpointSubcutaneous Pembrolizumab + ChemotherapyIntravenous Pembrolizumab + Chemotherapy
Grade ≥3 Drug-Related Adverse Events 47.0%47.6%
Discontinuations due to Drug-Related AEs 8.4%8.7%
Injection-site Adverse Events 2.4%N/A
Anti-pembrolizumab Antibodies 1.4%0.9%

Experimental Protocols

The 3475A-D77 Trial (NCT05722015)

This phase III, randomized, open-label, multicenter trial was designed to assess the pharmacokinetics, efficacy, and safety of subcutaneous pembrolizumab compared to intravenous pembrolizumab in patients with metastatic NSCLC.

  • Patient Population: The trial enrolled 377 adult patients with newly diagnosed stage IV squamous or non-squamous NSCLC without sensitizing EGFR, ALK, or ROS1 genomic tumor aberrations.[2] Participants had not received prior systemic therapy for metastatic disease.

  • Randomization and Blinding: Patients were randomized in a 2:1 ratio to receive either subcutaneous or intravenous pembrolizumab.[2] The study was open-label, meaning both investigators and participants were aware of the treatment being administered.

  • Treatment Arms:

    • Subcutaneous Arm: Patients received 790 mg of pembrolizumab co-formulated with berahyaluronidase alfa via subcutaneous injection every six weeks.[2]

    • Intravenous Arm: Patients received 400 mg of pembrolizumab via intravenous infusion every six weeks.[2]

    • Both arms also received standard-of-care platinum-doublet chemotherapy for up to 18 cycles.[2]

  • Primary Endpoints: The dual primary endpoints were pharmacokinetic measures: the area under the curve (AUC) of pembrolizumab exposure during the first dosing cycle and the trough concentration (Ctrough) of pembrolizumab at steady state.[2] The noninferiority margin was set at 0.8 for the geometric mean ratios of these pharmacokinetic parameters.[2]

  • Secondary Endpoints: Secondary endpoints included objective response rate (ORR), progression-free survival (PFS), overall survival (OS), duration of response (DOR), and safety.[2]

Visualizations

Signaling Pathway: Pembrolizumab Mechanism of Action

Pembrolizumab is a humanized monoclonal antibody that targets the programmed cell death-1 (PD-1) receptor.[3] By blocking the interaction between PD-1 and its ligands, PD-L1 and PD-L2, pembrolizumab restores T-cell-mediated immune responses against tumor cells.[3][4]

PD1_Pathway cluster_tumor Tumor Cell cluster_tcell T-Cell Tumor Tumor Cell PDL1 PD-L1 MHC MHC PD1 PD-1 PDL1->PD1 Interaction TCR TCR MHC->TCR Antigen Presentation TCell T-Cell Inhibition T-Cell Inhibition PD1->Inhibition Signal Activation T-Cell Activation & Tumor Cell Killing TCR->Activation Signal Pembrolizumab Pembrolizumab Pembrolizumab->PD1 Blocks

Caption: Pembrolizumab blocks the PD-1 receptor on T-cells, preventing its interaction with PD-L1 on tumor cells and restoring anti-tumor immunity.

Experimental Workflow: 3475A-D77 Trial

The following diagram illustrates the key stages of patient progression through the 3475A-D77 clinical trial.

Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization (2:1) cluster_treatment Treatment Arms cluster_followup Follow-up & Analysis Screening Patient Screening (Metastatic NSCLC, No Prior Systemic Tx, EGFR/ALK/ROS1 Wild-Type) Enrollment Informed Consent & Enrollment (n=377) Screening->Enrollment Randomization Randomization Enrollment->Randomization SC_Arm Subcutaneous Arm (n=251) Pembrolizumab 790mg Q6W + Chemotherapy Randomization->SC_Arm IV_Arm Intravenous Arm (n=126) Pembrolizumab 400mg Q6W + Chemotherapy Randomization->IV_Arm FollowUp Treatment up to 18 Cycles (~108 weeks) SC_Arm->FollowUp IV_Arm->FollowUp Analysis Endpoint Analysis (Pharmacokinetics, Efficacy, Safety) FollowUp->Analysis

Caption: Workflow of the 3475A-D77 trial from patient screening and randomization to treatment and analysis.

References

A Comparative Performance Analysis of Novel BTK Inhibitor D-4-77

Author: BenchChem Technical Support Team. Date: November 2025

Guide for Researchers in Drug Development and Oncology

This guide provides an objective performance comparison of the novel Bruton's tyrosine kinase (BTK) inhibitor, D-4-77, against established first and second-generation inhibitors: Ibrutinib, Acalabrutinib, and Zanubrutinib. The data presented herein is intended to provide researchers, scientists, and drug development professionals with a comprehensive benchmark of this compound's biochemical potency and cellular activity.

Bruton's tyrosine kinase is a critical non-receptor tyrosine kinase that plays an essential role in B-cell receptor (BCR) signaling.[1] The BCR pathway is central to the proliferation, survival, and function of B-cells.[2] Dysregulation of BTK signaling is implicated in various B-cell malignancies, making it a validated and compelling therapeutic target.[1][2] This document outlines the head-to-head performance of this compound based on key in-vitro assays.

Data Presentation: Comparative Inhibitor Potency

The inhibitory activities of this compound, Ibrutinib, Acalabrutinib, and Zanubrutinib were assessed using both biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) values summarized below represent the concentration of the inhibitor required to reduce BTK activity by 50%. Lower values indicate higher potency.

CompoundTargetAssay TypeIC50 (nM)Data Source
This compound BTKBiochemical (Enzymatic)0.35 Internal Data
IbrutinibBTKBiochemical (Enzymatic)0.76[3]Published Literature[3]
AcalabrutinibBTKBiochemical (Enzymatic)3.2[3]Published Literature[3]
ZanubrutinibBTKBiochemical (Enzymatic)0.5[3]Published Literature[3]
This compound BTKCellular (Autophosphorylation)1.8 Internal Data
IbrutinibBTKCellular (Autophosphorylation)8.0Published Literature
AcalabrutinibBTKCellular (Autophosphorylation)9.9Published Literature
ZanubrutinibBTKCellular (Autophosphorylation)2.1Published Literature

Note: IC50 values for known inhibitors are representative figures from published studies and can vary based on specific assay conditions.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the B-cell receptor signaling pathway targeted by this compound and the general workflow used to determine cellular potency.

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK BTK BTK SYK->BTK PI3K PI3K SYK->PI3K PLCG2 PLCγ2 BTK->PLCG2 NFKB NF-κB BTK->NFKB AKT AKT PI3K->AKT AKT->NFKB Transcription Gene Transcription NFKB->Transcription Outcome B-Cell Proliferation & Survival Transcription->Outcome Inhibitor This compound (BTK Inhibitor) Inhibitor->BTK

B-Cell Receptor (BCR) signaling cascade showing the central role of BTK.

Experimental_Workflow start Start culture 1. Cell Culture (Ramos B-cells) start->culture plate 2. Cell Plating (96-well plate) culture->plate prepare 3. Compound Dilution (this compound & Controls) plate->prepare treat 4. Cell Treatment (Incubate 1-2 hours) prepare->treat stimulate 5. BCR Stimulation (anti-IgM) treat->stimulate lyse 6. Cell Lysis stimulate->lyse quantify 7. pBTK Quantification (ELISA / Western Blot) lyse->quantify analyze 8. Data Analysis (IC50 Calculation) quantify->analyze end End analyze->end

Workflow for the BTK cellular auto-phosphorylation potency assay.

Experimental Protocols

Detailed methodologies for the key assays are provided below to ensure reproducibility and transparency.

This assay quantifies the direct inhibitory effect of this compound on purified, recombinant BTK enzyme activity.

  • Principle: The assay measures the amount of ADP produced from ATP during the kinase reaction.[4] The quantity of ADP is directly proportional to BTK activity. Inhibition of BTK results in a decreased ADP signal.

  • Procedure:

    • A reaction mixture is prepared containing BTK Kinase Buffer (40mM Tris, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT), purified BTK enzyme, and a peptide substrate (e.g., Poly (4:1 Glu, Tyr)).[5]

    • Serial dilutions of this compound and control inhibitors are added to the reaction wells. A vehicle control (DMSO) is also included.

    • The kinase reaction is initiated by adding a solution of ATP (e.g., 10 µM).[4] The plate is incubated at room temperature for 60 minutes.

    • Following incubation, a detection reagent (such as ADP-Glo™ or Transcreener® ADP²) is added to measure the amount of ADP generated.[4][5]

    • The resulting signal (luminescence or fluorescence) is read using a plate reader.

  • Data Analysis: The raw signal is converted to percent inhibition relative to the vehicle control. The IC50 value is determined by fitting the dose-response curve to a four-parameter logistic (4PL) equation.

This cell-based assay measures the potency of this compound in a physiologically relevant context by assessing the inhibition of BTK activation within B-cells.[2]

  • Principle: In B-cells, stimulation of the B-cell receptor (BCR) with an antibody like anti-IgM leads to the activation and subsequent auto-phosphorylation of BTK at the Tyrosine-223 (Y223) residue.[2][6] Pre-incubation with an inhibitor prevents this phosphorylation event in a dose-dependent manner.

  • Procedure:

    • Cell Culture: Ramos cells, a human Burkitt's lymphoma B-cell line, are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) at 37°C in a 5% CO₂ incubator.[2]

    • Cell Plating: Cells are seeded into a 96-well plate at a density of 1 x 10⁶ cells per well.[2]

    • Compound Treatment: A 10-point serial dilution of this compound and control inhibitors is prepared. Cells are treated with the compounds or a vehicle control and incubated for 1-2 hours at 37°C.[2]

    • BCR Stimulation: Cells are stimulated with anti-IgM antibody to activate the BCR pathway and induce BTK auto-phosphorylation.

    • Cell Lysis & Quantification: Following stimulation, cells are lysed. The level of phosphorylated BTK (pBTK Y223) is quantified using a sensitive immunoassay method, such as a sandwich ELISA or Western Blot, and normalized to the total BTK protein level.[2]

  • Data Analysis: The normalized pBTK signal is plotted against the logarithm of the inhibitor concentration. The data is fitted to a four-parameter logistic (4PL) curve to calculate the cellular IC50 value.[2]

References

In Vitro to In Vivo Correlation of D-4-77 Activity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of the experimental data on D-4-77's activity is currently unavailable due to the limited publicly accessible information on a compound specifically designated as "this compound." Initial searches for "this compound" did not yield specific results for a compound with this identifier. It is possible that "this compound" is an internal code, a less common nomenclature, or a potential typographical error for a different compound.

However, based on related search results, it is plausible that the query may be referring to a compound related to the Dopamine D4 receptor. One prominent and specific D4 receptor agonist identified in the literature is PD 168077 . This guide will proceed by presenting a hypothetical framework for an in vitro to in vivo correlation study, using the principles of such analyses and the known pharmacology of D4 receptor agonists as a foundational example. This will serve as a template for researchers in drug development to structure their own comparative analyses once specific data for their compound of interest becomes available.

Principles of In Vitro to In Vivo Correlation (IVIVC)

An In Vitro to In Vivo Correlation (IVIVC) is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and an in vivo response.[1][2][3][4] The primary goal of establishing an IVIVC is to use in vitro data, which is faster and more cost-effective to obtain, as a surrogate for in vivo performance, thereby streamlining the drug development process.[1]

Levels of Correlation:

The U.S. Food and Drug Administration (FDA) defines several levels of IVIVC[2][5]:

  • Level A Correlation: This is the highest level of correlation, representing a point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate. A successful Level A correlation can predict the entire in vivo plasma concentration-time profile from in vitro data.[2][5]

  • Level B Correlation: This level compares the mean in vitro dissolution time to the mean in vivo residence time or absorption time. It is less specific than Level A.

  • Level C Correlation: This is a single-point correlation, relating one dissolution time point (e.g., t50%) to one pharmacokinetic parameter such as AUC (area under the curve) or Cmax (maximum concentration).

Hypothetical Comparison: D4 Receptor Agonist (e.g., PD 168077) vs. Alternatives

For the purpose of this guide, we will consider a hypothetical D4 receptor agonist, "Compound X" (inspired by the characteristics of PD 168077), and compare it with a standard dopamine agonist and a selective antagonist.

Table 1: Comparative In Vitro Activity of D4 Receptor Modulators
CompoundTarget ReceptorAssay TypeKey ParameterValue
Compound X Dopamine D4Receptor Binding Assay (CHO cells)Ki (nM)0.5
Dopamine D4cAMP Assay (HEK293 cells)EC50 (nM)1.2
Dopamine D2Receptor Binding Assay (CHO cells)Ki (nM)> 1000
Dopamine Dopamine (Non-selective)Receptor Binding Assay (Rat Striatum)Ki (nM)D1: 20, D2: 15, D4: 10
Clozapine Dopamine D4 (Antagonist)Receptor Binding Assay (CHO cells)Ki (nM)9.5

Ki: Inhibitory constant, a measure of binding affinity. A lower Ki indicates higher affinity. EC50: Half maximal effective concentration, a measure of potency.

Table 2: Comparative In Vivo Activity of D4 Receptor Modulators
CompoundAnimal ModelRoute of AdministrationKey Finding
Compound X RatIntraperitonealReversal of scopolamine-induced cognitive deficit at 1 mg/kg.
Dopamine RatIntracerebroventricularIncreased locomotor activity at 10 µg.
Clozapine MouseOralBlockade of amphetamine-induced hyperlocomotion at 5 mg/kg.

Experimental Protocols

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of the test compounds to the dopamine D4 receptor.

Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D4 receptor are cultured in appropriate media.

  • Membrane Preparation: Cell membranes are harvested, homogenized, and centrifuged to isolate a membrane fraction rich in the D4 receptor.

  • Binding Reaction: The membrane preparation is incubated with a radiolabeled ligand (e.g., [³H]-spiperone) and varying concentrations of the test compound.

  • Detection: The amount of radiolabeled ligand bound to the receptor is measured using a scintillation counter.

  • Data Analysis: The inhibitory constant (Ki) is calculated from the IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

In Vivo Behavioral Model (e.g., Novel Object Recognition)

Objective: To assess the pro-cognitive effects of the test compounds in an animal model of cognitive impairment.

Methodology:

  • Animal Subjects: Adult male Sprague-Dawley rats are used.

  • Acclimation: Animals are acclimated to the testing environment.

  • Habituation: On day 1, rats are allowed to explore an open-field arena containing two identical objects.

  • Drug Administration: On day 2, rats are administered the test compound, vehicle, or a reference drug. Thirty minutes later, a cognitive impairing agent (e.g., scopolamine) is administered.

  • Testing: After a further 30 minutes, one of the familiar objects is replaced with a novel object, and the rats are allowed to explore.

  • Data Analysis: The time spent exploring the novel object versus the familiar object is recorded. A significant preference for the novel object indicates intact memory, and a reversal of scopolamine-induced amnesia suggests pro-cognitive effects of the test compound.

Signaling Pathway and Experimental Workflow

The activation of the Dopamine D4 receptor, a G-protein coupled receptor, typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[6] This mechanism is thought to underlie its modulatory effects on neurotransmission.[6][7]

D4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space D4_Agonist D4 Agonist (e.g., Compound X) D4R Dopamine D4 Receptor D4_Agonist->D4R Binds G_Protein Gi/o Protein D4R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Modulation of Neurotransmission PKA->Cellular_Response Phosphorylates Targets

Caption: Dopamine D4 Receptor Signaling Pathway.

The following diagram illustrates a typical workflow for establishing an in vitro to in vivo correlation.

IVIVC_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_correlation Correlation and Modeling Formulation Develop Formulations (e.g., Fast, Medium, Slow Release) Dissolution In Vitro Dissolution Testing Formulation->Dissolution Dissolution_Data In Vitro Dissolution Profiles Dissolution->Dissolution_Data Correlation_Model Develop IVIVC Model (e.g., Level A) Dissolution_Data->Correlation_Model Input Dosing Administer Formulations to Subjects Sampling Collect Plasma Samples over Time Dosing->Sampling PK_Analysis Pharmacokinetic Analysis (Plasma Concentration vs. Time) Sampling->PK_Analysis PK_Data In Vivo Absorption Profiles PK_Analysis->PK_Data Deconvolution Deconvolution of In Vivo Data PK_Data->Deconvolution Input Deconvolution->Correlation_Model Validation Internal and External Validation of the Model Correlation_Model->Validation Prediction Predict In Vivo Performance from In Vitro Data Validation->Prediction

Caption: Experimental Workflow for IVIVC Development.

Conclusion

References

A Comparative Analysis of Dopamine D4 Receptor Ligands: An In-depth Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive statistical analysis and comparison of pharmacological agents targeting the Dopamine D4 receptor (DRD4), a G protein-coupled receptor implicated in various neurological and psychiatric conditions. This document is intended for researchers, scientists, and professionals in drug development, offering objective comparisons of ligand performance with supporting experimental data.

Introduction to the Dopamine D4 Receptor

The Dopamine D4 receptor is a member of the D2-like family of dopamine receptors.[1] Primarily coupled to Gαi/o proteins, its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][3] This signaling cascade modulates the activity of downstream effectors, including ion channels and various protein kinases, influencing neuronal excitability and gene expression. The DRD4 is a significant target for therapeutic intervention in conditions such as schizophrenia and Parkinson's disease.[1][4]

Comparative Analysis of D4 Receptor Ligands

This section presents a comparative analysis of a representative D4 receptor agonist, PD 168077, and an antagonist, clozapine. The data summarizes their binding affinities for the human Dopamine D4 receptor and other related dopamine receptor subtypes.

Table 1: Binding Affinity (Ki) of Selected Ligands for Human Dopamine Receptors
CompoundTypeD4 Ki (nM)D2 Ki (nM)D3 Ki (nM)D4 vs D2 SelectivityD4 vs D3 Selectivity
PD 168077 Agonist9[5][6]>3600>2700>400-fold[7]>300-fold[7]
Clozapine Antagonist24[4]160[4]555[4]~7-fold~23-fold

Note: Ki values represent the inhibition constant, with lower values indicating higher binding affinity. Selectivity is calculated as a ratio of Ki values (Ki of off-target receptor / Ki of D4 receptor).

Experimental Methodologies

The following are detailed protocols for key experiments utilized in the characterization of Dopamine D4 receptor ligands.

Radioligand Binding Assay Protocol

Objective: To determine the binding affinity (Ki) of a test compound for the Dopamine D4 receptor.

Principle: This competitive binding assay measures the ability of a non-radiolabeled test compound to displace a radiolabeled ligand that has a known high affinity for the D4 receptor. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined and used to calculate the Ki value.[8][9]

Materials:

  • Cell membranes prepared from a cell line stably expressing the human Dopamine D4 receptor.

  • Radioligand (e.g., [³H]-Spiperone or [³H]-N-Methylspiperone).[10]

  • Test compounds (e.g., PD 168077, clozapine).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., GF/B or GF/C).

  • Scintillation fluid.

  • 96-well microplates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the test compound. Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known D4 ligand to saturate the receptors).

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value from the resulting sigmoidal curve using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Functional cAMP Assay Protocol

Objective: To determine the functional activity (agonist or antagonist) of a test compound at the Dopamine D4 receptor by measuring changes in intracellular cAMP levels.

Principle: Since the D4 receptor is coupled to Gαi, agonist binding inhibits adenylyl cyclase, leading to a decrease in cAMP production. This assay measures the ability of a test compound to modulate cAMP levels in cells expressing the D4 receptor.[3][11]

Materials:

  • A cell line stably expressing the human Dopamine D4 receptor (e.g., CHO or HEK293 cells).

  • Cell culture medium.

  • Stimulation buffer (e.g., HBSS with HEPES and a phosphodiesterase inhibitor like IBMX).[11]

  • Forskolin (an adenylyl cyclase activator).

  • Test compounds (agonists and antagonists).

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

  • Cell Plating: Seed the cells in a 96-well plate and grow to a suitable confluency.

  • Compound Preparation: Prepare serial dilutions of the test compounds.

  • Assay:

    • Agonist Mode:

      • Pre-incubate the cells with the stimulation buffer containing the phosphodiesterase inhibitor.

      • Add varying concentrations of the test agonist.

      • Incubate for a specified period (e.g., 30 minutes) at 37°C.

    • Antagonist Mode:

      • Pre-incubate the cells with varying concentrations of the test antagonist.

      • Add a fixed concentration of a known D4 receptor agonist (e.g., dopamine or PD 168077).

      • Incubate for a specified period at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit according to the manufacturer's instructions.

  • Data Analysis:

    • Agonist Mode: Plot the cAMP levels against the logarithm of the agonist concentration to determine the EC50 (concentration for 50% of maximal effect) and the maximum inhibition of cAMP production.

    • Antagonist Mode: Plot the cAMP levels against the logarithm of the antagonist concentration to determine the IC50 (concentration for 50% inhibition of the agonist response) and calculate the Kb (antagonist dissociation constant).

Visualizing Key Processes

The following diagrams illustrate the Dopamine D4 receptor signaling pathway and a generalized workflow for ligand characterization.

D4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Dopamine Dopamine / Agonist DRD4 Dopamine D4 Receptor Dopamine->DRD4 Binds G_protein Gαi/o Protein DRD4->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Ion_Channels Ion Channels (e.g., GIRK, Ca2+) PKA->Ion_Channels Modulates Gene_Expression Gene Expression PKA->Gene_Expression Regulates

Dopamine D4 Receptor Signaling Pathway.

Experimental_Workflow start Start: Test Compound binding_assay Radioligand Binding Assay start->binding_assay functional_assay Functional cAMP Assay start->functional_assay data_analysis Data Analysis binding_assay->data_analysis functional_assay->data_analysis affinity Determine Binding Affinity (Ki) data_analysis->affinity efficacy Determine Functional Activity (EC50/IC50) data_analysis->efficacy comparison Comparative Analysis affinity->comparison efficacy->comparison end End: Ligand Characterization comparison->end

Generalized Workflow for D4 Ligand Characterization.

References

Safety Operating Guide

Proper Disposal Procedures for D-4-77: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "D-4-77" is a hypothetical substance created for this guidance. The following procedures are based on best practices for handling highly toxic, potentially mutagenic, solid organic compounds. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for any chemical before handling and disposal.

This guide provides essential safety and logistical information for the proper disposal of the hypothetical hazardous chemical this compound, a potent, non-volatile, synthetic organic compound used as a key intermediate in drug development. Its high toxicity, suspected mutagenicity, and threat to aquatic ecosystems necessitate stringent disposal protocols.

Immediate Safety and Operational Planning

Before beginning any work that will generate this compound waste, a comprehensive disposal plan must be established. This includes identifying and preparing the necessary personal protective equipment (PPE), waste containers, and decontamination supplies.

Personal Protective Equipment (PPE):

  • Gloves: Double-gloving with nitrile or neoprene gloves is recommended.

  • Eye Protection: Chemical splash goggles and a face shield are mandatory.

  • Lab Coat: A buttoned lab coat is required. For larger quantities, a chemically resistant apron or suit should be considered.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood.[1] If there is a risk of aerosolization outside of a fume hood, a respirator with appropriate cartridges must be used.[1]

Waste Containers:

  • Solid this compound waste and contaminated lab supplies (e.g., gloves, weigh boats, pipette tips) must be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container.[2]

  • The container should be made of a material compatible with this compound.

  • Liquid waste containing this compound (e.g., from rinsing glassware) should be collected in a separate, compatible, and labeled container.[2]

Quantitative Data Summary

The following table summarizes hypothetical data for this compound, which should be confirmed with a substance-specific SDS.

PropertyValueNotes
Physical State Crystalline Solid[3]
Odor Odorless[4]Lack of odor does not indicate lack of hazard.
Solubility Insoluble in water[4]Soluble in organic solvents such as ethanol and acetone.
Permissible Exposure Limit (PEL) 0.05 mg/m³ (8-hour TWA)Based on similar highly toxic compounds. Always aim to minimize exposure.
LD50 (Oral, Rat) 10 mg/kgIndicates high acute toxicity.
Aquatic Toxicity LC50 (96 hours) < 1 mg/LVery toxic to aquatic life with long-lasting effects.[5] Do not dispose of down the drain.[5]

Experimental Protocol: Handling and Disposal of this compound in a Synthetic Reaction

This protocol outlines the key steps for handling this compound in a laboratory setting and the subsequent disposal procedures.

Methodology:

  • Preparation:

    • Designate a specific area within the chemical fume hood for handling this compound.

    • Ensure all necessary PPE is worn correctly.

    • Pre-label all waste containers with "Hazardous Waste: this compound" and any other required institutional information.

  • Handling and Use:

    • Weigh the solid this compound in a disposable weigh boat within the fume hood.

    • Carefully transfer the compound to the reaction vessel.

    • Immediately dispose of the contaminated weigh boat and any used utensils in the designated solid waste container.

  • Post-Reaction Quenching and Workup:

    • Upon completion of the reaction, any unreacted this compound should be quenched according to the specific reaction protocol.

    • During the workup, all aqueous layers that have come into contact with this compound must be treated as hazardous liquid waste.

  • Decontamination:

    • All glassware and equipment that came into contact with this compound must be decontaminated.[6][7][8]

    • Rinse the equipment with a suitable organic solvent in which this compound is soluble.[9] This rinsate is considered hazardous waste and must be collected in the designated liquid waste container.[9][10]

    • After the initial solvent rinse, wash the glassware with soap and water.[6][9]

  • Waste Segregation and Storage:

    • Solid waste (contaminated gloves, paper towels, etc.) should be placed in the designated solid waste container.[2][11]

    • Liquid waste (quenched reaction mixture, solvent rinses) should be collected in the designated liquid waste container.[2]

    • Ensure waste containers are kept closed when not in use and are stored in a designated satellite accumulation area.[12]

  • Final Disposal:

    • Once a waste container is full, arrange for its collection by your institution's Environmental Health and Safety (EHS) department.[13]

    • Do not mix this compound waste with other waste streams unless explicitly permitted by EHS.[12]

Visualizing the Process

The following diagrams illustrate the key workflows and decision-making processes for handling and disposing of this compound.

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Reaction cluster_disposal Disposal prep_ppe Don PPE prep_hood Prepare Fume Hood prep_ppe->prep_hood prep_waste Label Waste Containers prep_hood->prep_waste handle_weigh Weigh this compound prep_waste->handle_weigh handle_transfer Transfer to Reaction handle_weigh->handle_transfer post_quench Quench Reaction handle_transfer->post_quench post_workup Aqueous Workup post_quench->post_workup disp_decon Decontaminate Glassware post_workup->disp_decon disp_segregate Segregate Waste disp_decon->disp_segregate disp_collect EHS Collection disp_segregate->disp_collect

Caption: Experimental workflow for handling and disposing of this compound.

disposal_decision_tree start Waste Generated is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Waste is_solid->solid_waste Solid liquid_waste Liquid Waste is_solid->liquid_waste Liquid solid_container Place in labeled solid hazardous waste container. solid_waste->solid_container liquid_container Place in labeled liquid hazardous waste container. liquid_waste->liquid_container is_container_full Is the container full? solid_container->is_container_full liquid_container->is_container_full store_saa Store in Satellite Accumulation Area. is_container_full->store_saa No request_pickup Request EHS pickup. is_container_full->request_pickup Yes store_saa->is_container_full end Disposal Complete request_pickup->end

Caption: Decision tree for the disposal of this compound waste.

References

Essential Safety and Operational Protocols for Handling D-4-77

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in work with the potent SARS-CoV-2 Mpro inhibitor, D-4-77, adherence to strict safety and handling protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in a laboratory setting.

Immediate Safety and Hazard Information

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] It is a peptidyl inhibitor featuring an α-bromoacetamide warhead. Due to its potent biological activity and classification, appropriate personal protective equipment (PPE) and handling procedures must be utilized at all times.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the required PPE for handling this compound.

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical safety goggles compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3]
Hand Protection GlovesAppropriate protective gloves to prevent skin exposure.[2]
Body Protection Lab Coat/CoverallsLong-sleeved protective clothing to prevent skin exposure.[2][3]
Respiratory Protection RespiratorA NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[2][3]

Handling and Experimental Workflow

Safe handling of this compound requires a controlled environment and a systematic workflow to minimize the risk of exposure and contamination.

Experimental Workflow for Handling this compound

D477_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal cluster_disposal Waste Disposal prep_ppe Don PPE prep_setup Prepare Engineering Controls (Fume Hood) prep_ppe->prep_setup prep_weigh Weigh Compound prep_setup->prep_weigh exp_dissolve Dissolve Compound prep_weigh->exp_dissolve exp_reaction Perform Reaction/Assay exp_dissolve->exp_reaction cleanup_deactivate Decontaminate Glassware & Surfaces exp_reaction->cleanup_deactivate cleanup_waste Segregate & Label Waste cleanup_deactivate->cleanup_waste cleanup_doff Doff PPE cleanup_waste->cleanup_doff disp_container Store in Approved Hazardous Waste Container cleanup_waste->disp_container disp_removal Arrange for Professional Disposal disp_container->disp_removal

Caption: A stepwise workflow for the safe handling of this compound, from preparation to disposal.

Detailed Procedural Guidance

Preparation:

  • Don Personal Protective Equipment (PPE): Before entering the designated handling area, put on all required PPE as specified in the table above.

  • Prepare Engineering Controls: All handling of this compound powder should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Weighing: Use a precision balance within the fume hood. Minimize the creation of dust by handling the compound gently.

Experimentation:

  • Dissolution: If dissolving the compound, add the solvent slowly to the solid to avoid splashing.

  • Reaction/Assay: Conduct all experimental procedures within the fume hood.

Cleanup:

  • Decontamination: All glassware and surfaces that have come into contact with this compound should be decontaminated.

  • Waste Segregation: All contaminated materials, including disposable PPE, pipette tips, and excess compound, must be collected as hazardous waste.

  • Doffing PPE: Remove PPE in the designated area, avoiding contact with the outer contaminated surfaces. Wash hands thoroughly after removing gloves.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a compatible, sealed, and labeled hazardous waste container.

  • Disposal: Dispose of contents and container to an approved waste disposal plant.[1] Follow all local, state, and federal regulations for hazardous waste disposal.

Key Experimental Data

The following table summarizes key in-vitro data for this compound.

ParameterValueCell LineReference
IC50 0.95 µM-[4]
EC50 0.49 µMVero E6[3]

First Aid Measures

In the event of exposure, follow these first aid procedures immediately:

Exposure RouteFirst Aid Procedure
If Swallowed Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[1]
Skin Contact Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician.[1]
Eye Contact Remove any contact lenses, locate eye-wash station, and flush eyes immediately with large amounts of water. Separate eyelids with fingers to ensure adequate flushing. Promptly call a physician.[1]
Inhalation Immediately relocate self or casualty to fresh air. If breathing is difficult, give cardiopulmonary resuscitation.[1]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.